molecular formula C13H8S2 B1198393 Thiarubrine A CAS No. 63543-09-9

Thiarubrine A

Cat. No.: B1198393
CAS No.: 63543-09-9
M. Wt: 228.3 g/mol
InChI Key: XZHCLKKXXPKULI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiarubrine A is a naturally occurring dithiin-ring polyacetylene compound sourced from plants such as Ambrosia chamissonis (silver beachweed). It serves as a powerful tool for researching natural product defense mechanisms and bioactivity . This compound is noted for its potent, light-dependent biocidal properties. Research applications include investigating its role as a broad-spectrum antibiotic and antifungal agent, with studies demonstrating activity against organisms like Candida albicans , Staphylococcus aureus , and Escherichia coli . Its mechanism of action is linked to its photochemistry; upon exposure to light, this compound converts into a more reactive thiophene derivative, which is considered the active form responsible for its cytotoxic and antimicrobial effects . In its native plant, it functions as a photolabile defense compound, where its activity is shielded by protective anthocyanin pigments . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human use . Researchers are advised to handle this light-sensitive compound under controlled lighting conditions to maintain stability and ensure research validity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63543-09-9

Molecular Formula

C13H8S2

Molecular Weight

228.3 g/mol

IUPAC Name

3-hex-5-en-1,3-diynyl-6-prop-1-ynyldithiine

InChI

InChI=1S/C13H8S2/c1-3-5-6-7-9-13-11-10-12(8-4-2)14-15-13/h3,10-11H,1H2,2H3

InChI Key

XZHCLKKXXPKULI-UHFFFAOYSA-N

SMILES

CC#CC1=CC=C(SS1)C#CC#CC=C

Canonical SMILES

CC#CC1=CC=C(SS1)C#CC#CC=C

Other CAS No.

63543-09-9

Synonyms

1-(2-methyleth-1-yn)-4-(hex-1,3-diyn-5-ene)-2,3-dithiacyclohex-1,3-diene
thiarubrine A

Origin of Product

United States

Foundational & Exploratory

The Discovery, Isolation, and Biological Significance of Thiarubrine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiarubrine A, a striking red sulfur-containing polyine, stands as a testament to the chemical intricacies of the plant kingdom. First isolated from the roots of various species within the Asteraceae family, this natural product has garnered significant attention for its potent and broad-spectrum biological activities. This technical guide provides an in-depth exploration of the discovery and isolation of this compound, presenting detailed experimental protocols, quantitative biological data, and a visualization of its key chemical pathways. Of particular note is its photoactivity; its bioactivity is often dramatically enhanced by the presence of light, a characteristic that opens avenues for novel therapeutic applications. This document serves as a comprehensive resource for researchers seeking to understand and harness the potential of this unique phytochemical.

Discovery and Natural Occurrence

This compound was first identified in the roots of plants belonging to the Asteraceae family, notably in species such as Chaenactis douglasii, Ambrosia artemisiifolia (common ragweed), and various Aspilia species.[1][2][3] Its presence in the roots of these plants suggests a role in defense against soil-borne pathogens and herbivores. The striking red color of this compound has facilitated its visual identification in plant tissues.

Biological Activities

This compound exhibits a remarkable range of biological activities, including potent antifungal, antibiotic, antiviral, and cytotoxic properties. A key feature of its activity is its photosensitivity, where its potency is significantly increased upon exposure to light, particularly UVA radiation.

Quantitative Bioactivity Data

The following tables summarize the reported biological activities of this compound against various organisms and cell lines.

Table 1: Antifungal Activity of this compound
Organism Minimum Inhibitory Concentration (MIC)
Candida albicansComparable to Amphotericin B[1]
Aspergillus fumigatusComparable to Amphotericin B[1]
Table 2: Antibacterial and Nematicidal Activity of this compound
Organism Activity
Escherichia coliCytotoxic activity observed[1]
Bacillus subtilisCytotoxic activity observed[1]
Mycobacterium sp.Cytotoxic activity observed[1]
Coenorhabditis elegansCytotoxic activity observed[1]
Table 3: Antiviral Activity of this compound
Virus Activity
Membrane-containing virusesPhotoactive, activity enhanced with UV-A light[1]
Table 4: Cytotoxic Activity of this compound
Cell Line Activity
Mouse cellsModerately sensitive in the presence of UV-A, less sensitive in the dark[1]

Experimental Protocols

Extraction of this compound from Ambrosia artemisiifolia Roots

This protocol describes a common method for the extraction of a crude mixture containing this compound.

Materials:

  • Dried roots of Ambrosia artemisiifolia

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Ultrasonic bath

  • Rotary evaporator

  • Separatory funnel

  • Filter paper and funnel

Procedure:

  • Air-dry and grind the roots of Ambrosia artemisiifolia to a fine powder.

  • Extract the ground root material (e.g., 1.35 kg) with methanol (e.g., 8 L) in an ultrasonic bath at room temperature.[4]

  • Filter the extract to remove solid plant material.

  • Concentrate the methanol extract under reduced pressure using a rotary evaporator.

  • Dilute the concentrated extract with water and perform a liquid-liquid extraction with ethyl acetate.[4]

  • Separate the ethyl acetate phase, which now contains this compound and other lipophilic compounds.

  • Evaporate the ethyl acetate to yield the crude extract.

Purification by Silica Gel Column Chromatography

Further purification of this compound from the crude extract can be achieved using silica gel column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel 60

  • Hexane

  • Other organic solvents for gradient elution (e.g., chloroform, methanol)

  • Chromatography column

  • Fraction collector

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

  • Elute the column with a solvent system of increasing polarity. For example, a gradient of n-hexane, chloroform, and methanol can be used.[4]

  • This compound, being a colored compound, will appear as a distinct red band. Collect the fractions containing the red band.

  • Monitor the separation using thin-layer chromatography (TLC).

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

HPLC Analysis

The purity of the isolated this compound can be assessed by High-Performance Liquid Chromatography (HPLC).

Typical HPLC System:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of methanol and water is commonly used.

  • Detector: UV-Vis detector, monitoring at a wavelength where this compound has a strong absorbance (e.g., around 490 nm).

Spectroscopic Characterization

The structure of this compound is confirmed using various spectroscopic techniques.

  • UV-Vis Spectroscopy: this compound exhibits characteristic absorption maxima in the UV-visible region, with a long-wavelength absorption band around 490 nm, which is responsible for its red color.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of alkyl, alkenyl, and alkynyl functional groups.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.[2]

Chemical Pathways and Mechanisms

Photochemical Conversion to Thiophene A

Upon exposure to UV or visible light, this compound undergoes a photochemical conversion to the corresponding thiophene, Thiophene A.[5] This process involves the extrusion of a sulfur atom and is believed to proceed through a short-lived dithiabicyclo[3.1.0]hexene intermediate.[6]

Photochemical_Conversion Thiarubrine_A This compound Photointermediate 2,6-dithiabicyclo[3.1.0]hex-3-ene photointermediate Thiarubrine_A->Photointermediate Visible Light / UV-A Thiophene_A Thiophene A Photointermediate->Thiophene_A Desulfurization Sulfur Elemental Sulfur (S) Photointermediate->Sulfur

Caption: Photochemical conversion of this compound to Thiophene A.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is thought to proceed from the fatty acid, linoleic acid.[7] The proposed pathway involves a series of desaturation and chain-shortening reactions.

Biosynthesis_Pathway Linoleic_Acid Linoleic Acid Crepenynic_Acid Crepenynic Acid Linoleic_Acid->Crepenynic_Acid Acetylenasemediated desaturation Polyacetylenic_Intermediates Further Polyacetylenic Intermediates Crepenynic_Acid->Polyacetylenic_Intermediates Chain shortening & further desaturations Thiarubrine_A This compound Polyacetylenic_Intermediates->Thiarubrine_A Sulfur incorporation & cyclization

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This compound remains a fascinating and promising natural product for the field of drug discovery and development. Its potent, light-activated biological activities offer a unique mechanism of action that could be exploited for targeted therapies. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further explore the chemical and biological properties of this remarkable molecule. Future research may focus on elucidating the precise mechanisms of its bioactivity, optimizing its synthesis, and developing analogs with enhanced therapeutic potential.

References

Thiarubrine A: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiarubrine A is a sulfur-containing polyine, a class of natural products characterized by a dithiacyclohexadiene ring system and a chain of conjugated carbon-carbon triple and double bonds. This compound has garnered significant interest within the scientific community due to its potent antibiotic, antifungal, and nematicidal properties.[1][2][3][4][5] Its distinctive red color and unique biological activity make it a promising candidate for further investigation in drug development.[6][7] This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and the experimental protocols for its extraction and isolation.

Natural Sources of this compound

This compound is primarily found in various species within the Asteraceae (sunflower) family.[2][6][7][8] It is often localized in the roots of these plants, although it has been detected in other plant parts as well.[1][9]

Table 1: Natural Sources and Localization of this compound

Plant SpeciesFamilyPlant Part(s)Reference(s)
Ambrosia chamissonis (Beach Ragweed)AsteraceaeRoots[1]
Ambrosia artemisiifolia (Common Ragweed)AsteraceaeRoots[6][7][9]
Aspilia mossambicensisAsteraceaeLeaves[8]
Aspilia plurisetaAsteraceaeLeaves[8]
Chaenactis douglasii (Douglas's Pincushion)AsteraceaeRoots[4]
Rudbeckia hirta (Black-eyed Susan)AsteraceaeRoots[4]

The presence of this compound in the leaves of Aspilia species is particularly noteworthy due to the observation of self-medication behavior in wild chimpanzees, who consume the leaves to combat intestinal parasites.[2][3][8]

Biosynthesis of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated. However, based on the biosynthesis of other polyynes and sulfur-containing natural products, a putative pathway can be proposed. The biosynthesis of such complex natural products often involves a series of enzymatic reactions, including desaturases, acetylenases, and sulfur-transferring enzymes.

While the specific enzymes involved in this compound biosynthesis are yet to be identified, the general pathway for polyine biosynthesis originates from fatty acids. A series of desaturation and acetylenation reactions would form the characteristic polyine chain. The incorporation of sulfur to form the dithiacyclohexadiene ring is a key step, likely involving sulfur-donating molecules like cysteine and specialized enzymes.

Below is a conceptual diagram illustrating a plausible biosynthetic pathway for this compound.

G Putative Biosynthetic Pathway of this compound cluster_0 Fatty Acid Metabolism cluster_1 Polyine Chain Formation cluster_2 Sulfur Incorporation and Cyclization Fatty Acid Precursor Fatty Acid Precursor Linear Polyine Intermediate Linear Polyine Intermediate Fatty Acid Precursor->Linear Polyine Intermediate Desaturases, Acetylenases This compound This compound Linear Polyine Intermediate->this compound Sulfur Transferases, Cyclases

Caption: A conceptual diagram of the putative biosynthetic pathway of this compound.

Experimental Protocols

The following protocol is a generalized procedure based on methodologies reported in the literature for the extraction and isolation of this compound.[6][7][9]

1. Plant Material Preparation:

  • Collect fresh roots of Ambrosia artemisiifolia.
  • Wash the roots thoroughly with water to remove soil and debris.
  • Air-dry the roots at room temperature or in a well-ventilated area, protected from direct sunlight.
  • Grind the dried roots into a fine powder using a blender or a mill.

2. Extraction:

  • Weigh the powdered root material.
  • Perform a solid-liquid extraction using methanol. A common ratio is 1:10 (w/v) of root powder to methanol.
  • Stir the mixture at room temperature for several hours or sonicate in an ultrasonic bath.
  • Filter the mixture to separate the methanol extract from the solid plant material.
  • Concentrate the methanol extract under reduced pressure using a rotary evaporator.

3. Purification:

  • The crude extract can be further purified using chromatographic techniques.
  • Vacuum Liquid Chromatography (VLC): The concentrated extract can be subjected to VLC on silica gel using a gradient of solvents with increasing polarity, such as n-hexane, chloroform, and methanol.[9]
  • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound can be further purified by reversed-phase HPLC. A typical mobile phase could be a gradient of acetonitrile and water.

The following diagram illustrates the general workflow for the extraction and isolation of this compound.

G Experimental Workflow for this compound Extraction and Isolation Fresh Plant Material Fresh Plant Material Drying and Grinding Drying and Grinding Fresh Plant Material->Drying and Grinding Methanol Extraction Methanol Extraction Drying and Grinding->Methanol Extraction Filtration and Concentration Filtration and Concentration Methanol Extraction->Filtration and Concentration Crude Extract Crude Extract Filtration and Concentration->Crude Extract Chromatographic Purification Chromatographic Purification Crude Extract->Chromatographic Purification Pure this compound Pure this compound Chromatographic Purification->Pure this compound

Caption: A generalized workflow for the extraction and isolation of this compound.

The isolated this compound can be characterized using various spectroscopic techniques:

  • UV-Vis Spectroscopy: this compound exhibits a characteristic long-wavelength absorption band due to its extended conjugation and the dithiin ring.[6][7]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in this compound, such as alkynyl (C≡C) and alkyl (C-H) functionalities.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the detailed chemical structure of this compound.[6][7]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound.

Conclusion

This compound is a fascinating natural product with significant biological activities. Its presence in various members of the Asteraceae family, particularly in the roots, makes these plants valuable sources for its isolation. While the complete biosynthetic pathway remains an area of active research, the putative pathway provides a framework for understanding its formation in nature. The experimental protocols outlined in this guide offer a starting point for researchers interested in isolating and studying this promising compound. Further research into the biosynthesis and mechanism of action of this compound will undoubtedly open up new avenues for the development of novel therapeutic agents.

References

The Biological Activity of Thiarubrine A: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiarubrine A, a naturally occurring dithiacyclohexadiene polyine, has garnered significant interest within the scientific community for its diverse and potent biological activities. First isolated from the roots of the plant Chaenactis douglasii, this sulfur-containing compound exhibits a striking red color and a unique chemical structure that underpins its multifaceted pharmacological profile. This technical guide provides an in-depth exploration of the biological activities of this compound, with a focus on its antimicrobial, antiviral, and anticancer properties. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visualizations of its proposed mechanisms of action.

The bioactivity of this compound is notably complex, often exhibiting a dependency on light, particularly in the UVA spectrum, for potentiation of its effects. This light-mediated activity, coupled with its inherent cytotoxicity in the dark, presents a unique paradigm for potential therapeutic applications. This guide will delve into the nuances of its activity under different conditions and across various biological systems.

Antimicrobial Activity

This compound has demonstrated significant activity against a broad spectrum of microorganisms, including bacteria and fungi. Its mechanism of action is believed to involve the generation of reactive oxygen species (ROS) upon photoactivation, leading to cellular damage and death.

Quantitative Antimicrobial Data

The following table summarizes the available quantitative data on the antimicrobial activity of this compound. Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

MicroorganismConditionMIC (µg/mL)
Candida albicansDark1.0
Candida albicansLight (UVA)0.1
Aspergillus fumigatusLight (UVA)1.0
Escherichia coliDark1.0
Bacillus subtilisDark1.0
Mycobacterium phleiDark1.0
Staphylococcus albusLight (UVA)>1.0 (Phototoxic)
Streptococcus faecalisLight (UVA)>1.0 (Phototoxic)

Note: The term "Phototoxic" indicates that the activity is observed only in the presence of light.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains can be determined using the broth microdilution method.

Materials:

  • 96-well microtiter plates

  • Sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • Microplate reader

  • UVA light source (for photoactivation studies)

Procedure:

  • Preparation of this compound dilutions: A serial two-fold dilution of this compound is prepared in the microtiter plate using the appropriate growth medium. The final volume in each well is typically 100 µL.

  • Inoculation: Each well is inoculated with 100 µL of the standardized microbial suspension, resulting in a final volume of 200 µL and a 1:1 dilution of the compound.

  • Controls: Positive (microorganism and medium, no compound) and negative (medium only) controls are included on each plate.

  • Incubation:

    • Dark condition: Plates are incubated at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours in the dark.

    • Light condition: For photoactivation studies, plates are exposed to a controlled dose of UVA light before incubation in the dark for the remainder of the incubation period.

  • Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism, as observed by the naked eye or by measuring the optical density at 600 nm using a microplate reader.

G cluster_workflow Broth Microdilution Workflow for MIC Determination cluster_conditions Incubation Conditions start Start prepare_dilutions Prepare Serial Dilutions of this compound in 96-well plate start->prepare_dilutions inoculate Inoculate wells with standardized microbial suspension prepare_dilutions->inoculate incubate Incubate plates inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic dark Dark Incubation incubate->dark light UVA Exposure then Dark Incubation incubate->light end End read_mic->end

Figure 1: Workflow for MIC determination using the broth microdilution method.

Antiviral Activity

This compound has shown promising antiviral activity, particularly against enveloped viruses. This activity is significantly enhanced by exposure to UVA light, suggesting a photodynamic mechanism of viral inactivation.

Quantitative Antiviral Data

The antiviral efficacy of this compound is typically quantified by its 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of viral replication.

VirusCell LineConditionEC50 (µM)
Human Immunodeficiency Virus (HIV-1)MT-4Light (UVA)~1-5
Human Immunodeficiency Virus (HIV-1)MT-4Dark>10
Sindbis VirusVeroLight (UVA)Not specified
Murine Cytomegalovirus (MCMV)MEFLight (UVA)Not specified
Experimental Protocol: Plaque Reduction Assay for Antiviral Efficacy

The plaque reduction assay is a standard method to determine the ability of a compound to inhibit viral replication.

Materials:

  • Confluent monolayer of susceptible host cells in multi-well plates (e.g., Vero cells for Sindbis virus)

  • Virus stock of known titer

  • This compound stock solution

  • Cell culture medium

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

  • UVA light source

Procedure:

  • Compound and Virus Preparation: Serial dilutions of this compound are prepared. The virus stock is diluted to a concentration that will produce a countable number of plaques.

  • Photo-inactivation (optional): To assess direct viral inactivation, the virus suspension is mixed with this compound and exposed to UVA light for a defined period.

  • Infection: The cell monolayers are infected with the virus (or the pre-treated virus-compound mixture).

  • Adsorption: The virus is allowed to adsorb to the cells for 1-2 hours at 37°C.

  • Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (containing agarose or methylcellulose) to restrict viral spread to adjacent cells. The overlay may contain different concentrations of this compound to assess inhibition of replication post-entry.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-5 days).

  • Staining and Plaque Counting: The overlay is removed, and the cell monolayer is stained with crystal violet to visualize the plaques (areas of dead or lysed cells). The number of plaques in each well is counted.

  • EC50 Calculation: The percentage of plaque reduction is calculated for each concentration of this compound compared to the virus control (no compound). The EC50 value is then determined from the dose-response curve.

G cluster_workflow Plaque Reduction Assay Workflow cluster_treatment Treatment Options start Start prepare_cells Seed susceptible host cells start->prepare_cells prepare_virus Prepare virus dilutions and this compound prepare_cells->prepare_virus infect Infect cells with virus +/- this compound prepare_virus->infect pre_treatment Pre-treat virus with this compound +/- UVA light prepare_virus->pre_treatment adsorb Allow virus adsorption infect->adsorb overlay Add semi-solid overlay adsorb->overlay incubate Incubate for plaque formation overlay->incubate post_treatment Add this compound in overlay overlay->post_treatment stain Stain cells and count plaques incubate->stain calculate Calculate EC50 stain->calculate end End calculate->end

Figure 2: Workflow for the plaque reduction assay to determine antiviral efficacy.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. While the exact mechanisms are still under investigation, it is hypothesized to involve the induction of apoptosis and cell cycle arrest, potentially through the generation of intracellular reactive oxygen species.

Quantitative Anticancer Data

The anticancer activity of this compound is typically expressed as the 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

Cell LineCancer TypeIC50 (µM)
L1210Leukemia~1.5
P388Leukemia~2.0
HCT-116Colon CancerNot specified
MCF-7Breast CancerNot specified

Note: Specific IC50 values for HCT-116 and MCF-7 are not consistently reported in the literature, but cytotoxic effects have been observed.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines

  • 96-well cell culture plates

  • Cell culture medium

  • This compound stock solution

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT, and the plates are incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution to each well.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated for each concentration of this compound relative to the untreated control cells. The IC50 value is then determined from the resulting dose-response curve.

G cluster_workflow MTT Cytotoxicity Assay Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells treat_cells Treat cells with This compound seed_cells->treat_cells add_mtt Add MTT reagent treat_cells->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize measure_absorbance Measure absorbance solubilize->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 3: Workflow for the MTT cytotoxicity assay.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound are still being elucidated. However, a growing body of evidence points towards the generation of reactive oxygen species (ROS) as a central event, particularly upon photoactivation. This oxidative stress can trigger a cascade of downstream cellular events, including apoptosis and cell cycle arrest.

Proposed Mechanism of Action

G cluster_mechanism Proposed Mechanism of Action of this compound thiarubrine_a This compound ros Reactive Oxygen Species (ROS) Generation thiarubrine_a->ros light Light (UVA) light->ros enhances cellular_damage Cellular Damage ros->cellular_damage apoptosis Apoptosis cellular_damage->apoptosis cell_cycle_arrest Cell Cycle Arrest cellular_damage->cell_cycle_arrest cell_death Cell Death apoptosis->cell_death cell_cycle_arrest->cell_death

Figure 4: Proposed general mechanism of action for this compound.

While direct evidence linking this compound to specific signaling pathways is limited, its ability to induce apoptosis suggests the involvement of key regulatory pathways. The following diagram illustrates a hypothetical model of how this compound-induced ROS might trigger apoptotic signaling.

Hypothetical Apoptotic Signaling Pathway

G cluster_apoptosis Hypothetical Apoptotic Signaling Pathway ros This compound-induced ROS mitochondria Mitochondrial Stress ros->mitochondria bax_bak Bax/Bak Activation mitochondria->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 (Initiator) apaf1->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 5: Hypothetical intrinsic apoptosis pathway induced by this compound.

Conclusion

This compound is a compelling natural product with a remarkable spectrum of biological activities. Its potent antimicrobial and antiviral properties, particularly its light-activated mechanisms, suggest potential applications in areas such as antimicrobial photodynamic therapy. Furthermore, its cytotoxic effects against cancer cells warrant further investigation into its potential as a chemotherapeutic agent.

This technical guide has provided a comprehensive overview of the current understanding of this compound's biological activities, including quantitative data and detailed experimental protocols. The elucidation of the specific signaling pathways modulated by this compound remains a key area for future research. A deeper understanding of its molecular targets and mechanisms of action will be crucial for the rational design and development of this compound-based therapeutics. The information presented herein aims to serve as a valuable resource to guide and stimulate further research in this exciting field.

Thiarubrine A: A Technical Guide to Light Activation and Phototoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Thiarubrine A is a naturally occurring dithiacyclohexadiene polyine, a type of sulfur-containing compound isolated from various plants in the Asteraceae family, such as the roots of Chaenactis douglasii and Ambrosia artemisiifolia.[1][2] These compounds are distinguished by their intense red color and significant biological activity, including potent antibiotic and antiviral properties.[1][3] The bioactivity of this compound is complex, exhibiting both light-independent and light-dependent toxicity.[1] Its photolabile nature makes it a compelling candidate for photodynamic therapy (PDT), a treatment modality that uses a photosensitizing agent, light, and oxygen to induce targeted cell death.[4][5] This technical guide provides an in-depth exploration of the photochemical activation of this compound, its mechanisms of phototoxicity, quantitative data, and the experimental protocols used for its evaluation.

Photochemical Activation of this compound

The phototoxicity of this compound is predicated on its ability to absorb light energy, which initiates a cascade of chemical and biological events. This activation process is multifaceted, involving both direct molecular transformation and the probable generation of reactive oxygen species (ROS).

Molecular Transformation

Upon exposure to visible or UV light, this compound undergoes a significant structural transformation.[6] The molecule absorbs light, with characteristic absorption peaks around 345 nm and 490 nm, leading to an excited state.[7] This energy drives the conversion of the dithiacyclohexadiene ring into highly reactive and short-lived 2,6-dithiabicyclo[3.1.0]hex-3-ene polyyne photointermediates, also known as photosulfides.[6] These intermediates are unstable, with those derived from this compound demonstrating a half-life of approximately 12.3 minutes at room temperature.[6] The process culminates in the desulfurization of these intermediates to form more stable thiophenes and elemental sulfur.[6] It is suggested that the transient photosulfides, or other molecules generated during this light-induced conversion, are responsible for a significant portion of its potent phototoxicity.[6]

G cluster_workflow This compound Photochemical Transformation TA This compound (Dithiacyclohexadiene) PI Unstable Photosulfide Photointermediate (t½ ≈ 12.3 min) TA->PI Light Absorption & Isomerization Light Visible Light (hv) (e.g., 490 nm) Light->TA Thiophene Thiophene Derivative PI->Thiophene Desulfurization Sulfur Elemental Sulfur (S8) PI->Sulfur Desulfurization

Caption: Photochemical conversion of this compound upon light exposure.
Generation of Reactive Oxygen Species (ROS)

In addition to direct molecular changes, a primary mechanism of phototoxicity for most photosensitizers is the generation of ROS.[8][9] This process, known as photosensitization, typically occurs when the photosensitizer absorbs light and transitions to an excited triplet state.[10] From this long-lived state, it can transfer its energy to molecular oxygen (³O₂), converting it into the highly reactive singlet oxygen (¹O₂), a key mediator of cellular damage in Type II photodynamic reactions.[9][10] Alternatively, the excited photosensitizer can react directly with biological substrates to produce other ROS like superoxide and hydroxyl radicals in Type I reactions.[11] While the direct conversion to thiophenes is a well-documented pathway for this compound, the generation of ROS, particularly by the resulting thiophene products under UVA irradiation, is a highly probable concurrent mechanism contributing to its overall phototoxicity.[1]

G cluster_jablonski Photosensitization and ROS Generation (Jablonski Diagram Concept) S0 Ground State (S₀) This compound S1 Excited Singlet State (S₁) S0->S1 Light Absorption S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence O2_singlet Singlet Oxygen (¹O₂) (Highly Reactive) T1->O2_singlet Energy Transfer O2_ground Molecular Oxygen (³O₂) O2_ground->T1 CellDamage Cellular Damage (Lipids, Proteins, DNA) O2_singlet->CellDamage

Caption: Generalized mechanism of Type II photosensitization.

Quantitative Analysis of Phototoxicity

The efficacy of a photosensitizer is determined by its photophysical properties and its biological effect at specific concentrations and light doses.

Table 1: Photophysical and Chemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₃H₈S₂[12]
Molar Mass~228.3 g/mol [12]
Absorption Maxima (λmax)345 nm, 490 nm[7]
Photointermediate Half-life12.3 minutes (at room temp.)[6]
Singlet Oxygen Quantum Yield (ΦΔ)Data not available in cited literature-
Table 2: In Vitro Phototoxicity of this compound
Organism/Cell LineThis compound Conc.Light ConditionsObserved EffectReference
Candida albicansNot specifiedVisible light99% decrease in cell viability[6]
Human Immunodeficiency Virus (HIV-1)Micromolar concentrationsUVA radiationSignificant anti-HIV activity[6]

Cellular Mechanisms of Phototoxicity

Photoactivated this compound, either through its reactive intermediates or the generation of ROS, induces cell death primarily through apoptosis and necrosis.[13] ROS, particularly singlet oxygen, are indiscriminate oxidants that damage essential cellular components, including lipids (leading to membrane peroxidation), proteins (causing enzyme inactivation), and nucleic acids (resulting in DNA damage).[8] This widespread damage triggers cellular stress responses that converge on programmed cell death pathways.

The intrinsic (mitochondrial) pathway of apoptosis is a common outcome of photodynamic damage. Oxidative stress can lead to the permeabilization of the mitochondrial outer membrane, regulated by the Bcl-2 family of proteins.[14] This allows for the release of cytochrome c into the cytoplasm, which then complexes with Apaf-1 to activate caspase-9, the initiator caspase in this pathway. Caspase-9 subsequently activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates, leading to the characteristic morphological changes of cell death.[15]

G cluster_pathway Proposed Apoptotic Signaling Pathway for this compound Phototoxicity TA This compound ROS ROS Generation (e.g., ¹O₂) TA->ROS Light Light Light->ROS Mito Mitochondrial Damage ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by ROS-mediated damage.

Experimental Methodologies

Standardized protocols are essential for evaluating and comparing the phototoxic potential of compounds like this compound.

Protocol 1: In Vitro Phototoxicity Assessment

This protocol is adapted from established methods like the 3T3 Neutral Red Uptake (NRU) Phototoxicity Test to determine the cytotoxic and phototoxic potential of this compound.

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., Balb/c 3T3 fibroblasts, HaCaT keratinocytes, or a target cancer cell line) in 96-well microplates and incubate for 24 hours to allow for cell attachment.

  • Compound Incubation: Prepare serial dilutions of this compound in appropriate cell culture medium. Replace the existing medium with the this compound solutions. Two parallel plates are prepared for each concentration.

  • Irradiation: One plate (the "+Irr" plate) is exposed to a non-cytotoxic dose of simulated solar light or a specific wavelength UVA light (e.g., 5-6 J/cm²). The second plate (the "-Irr" plate) is kept in the dark at room temperature for the same duration.

  • Post-Incubation: Following irradiation, the treatment medium is washed out and replaced with fresh medium. Both plates are incubated for another 24 hours.

  • Viability Assay (MTT/NRU): Cell viability is assessed using a standard colorimetric assay like MTT or Neutral Red Uptake.[16][17] The absorbance is measured using a plate reader.

  • Data Analysis: Cell viability is calculated relative to solvent controls for both irradiated and non-irradiated conditions. IC50 values are determined, and a Photo-Irritation Factor (PIF) is calculated to quantify phototoxicity.

G cluster_workflow Workflow for In Vitro Phototoxicity Assay Seed 1. Seed Cells in 96-well plates Incubate 2. Treat with this compound (2 parallel plates) Seed->Incubate Split Incubate->Split Irradiate 3a. Irradiate Plate 1 (+Irr) Split->Irradiate Dark 3b. Keep Plate 2 in Dark (-Irr) Split->Dark PostInc 4. Wash & Incubate for 24h Irradiate->PostInc Dark->PostInc Assay 5. Perform Viability Assay (e.g., MTT, NRU) PostInc->Assay Analyze 6. Analyze Data & Calculate IC50, PIF Assay->Analyze

Caption: Experimental workflow for assessing in vitro phototoxicity.
Protocol 2: Measurement of Singlet Oxygen Quantum Yield (ΦΔ)

This protocol describes a relative method for determining the efficiency of singlet oxygen generation using a chemical quencher and a known standard.

Methodology:

  • Reagent Preparation: Prepare solutions of this compound, the singlet oxygen quencher 9,10-diphenylanthracene (DPA), and a reference photosensitizer with a known ΦΔ (e.g., Rose Bengal) in a suitable solvent (e.g., DMSO, Ethanol).[10][11] Adjust concentrations so the absorbance of the photosensitizer is equal at the irradiation wavelength.

  • Oxygen Saturation: Saturate the solutions with oxygen by bubbling O₂ gas for at least 30 minutes.

  • Irradiation: Irradiate the samples with a monochromatic light source corresponding to the absorption peak of the photosensitizers.

  • Spectrophotometric Monitoring: At regular time intervals, measure the UV-Vis absorption spectrum of the solution and monitor the decrease in the characteristic absorbance of DPA (around 393 nm) as it reacts with singlet oxygen.[11]

  • Calculation: Plot the change in DPA absorbance over time to determine the rate of reaction. The singlet oxygen quantum yield (ΦΔ) of this compound is calculated relative to the standard using the following equation: ΦΔ (sample) = ΦΔ (std) * (k_sample / k_std) * (I_std / I_sample) Where 'k' is the rate of DPA degradation and 'I' is the fraction of light absorbed by the photosensitizer.

Conclusion and Future Directions

This compound is a potent natural photosensitizer with a complex mechanism of action involving both direct photochemical transformation and, likely, the generation of reactive oxygen species. Its demonstrated efficacy against microbes and viruses upon light activation highlights its potential for development in photodynamic therapy.[6] However, a comprehensive understanding of its phototoxic profile is incomplete.

Future research should focus on several key areas:

  • Quantitative Photophysics: Precise determination of the singlet oxygen quantum yield (ΦΔ) is critical for mechanistic understanding and dosimetry.

  • Cellular Studies: Elucidation of the specific signaling pathways (apoptosis, necrosis, autophagy) triggered in different cell types (e.g., cancer vs. normal cells) is necessary.

  • In Vivo Efficacy: Preclinical studies in animal models are required to assess the therapeutic window, pharmacokinetics, and in vivo efficacy of this compound-mediated PDT.

By addressing these knowledge gaps, the full potential of this compound as a novel agent for light-based therapies can be realized, offering new avenues for the treatment of infections and malignancies.

References

Spectroscopic Profile of Thiarubrine A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic analysis of Thiarubrine A, a naturally occurring dithiacyclohexadiene polyine with significant biological activity. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural characterization and biological context.

Introduction

This compound is a sulfur-containing polyine first isolated from the roots of various plants in the Asteraceae family, such as Ambrosia artemisiifolia (common ragweed) and Chaenactis douglasii.[1][2] It is recognized for its distinctive red color and potent antimicrobial and cytotoxic properties.[1][3] Understanding the precise molecular structure through spectroscopic analysis is crucial for elucidating its mechanism of action and for the development of potential therapeutic applications. This guide summarizes the key spectroscopic data for this compound and outlines the experimental protocols for its analysis.

Spectroscopic Data

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound exhibits characteristic absorption maxima in the visible and ultraviolet regions, which are responsible for its red color. The long-wavelength absorption is indicative of the conjugated polyene and dithiin ring system.

Solventλmax (nm)Reference
Petroleum Ether490Rodriguez et al., 1985
Methanol491Cos et al., 1998
Infrared (IR) Spectroscopy
Functional GroupCharacteristic Absorption (cm⁻¹)
C≡C Stretch (Alkynyl)2260 - 2100 (weak to medium)
C-H Stretch (Alkenyl)3100 - 3010 (medium)
C=C Stretch (Alkenyl)1680 - 1620 (variable)
C-H Stretch (Alkyl)2950 - 2850 (medium to strong)

Note: The C≡C stretching vibration in polyines can sometimes be weak or absent in the IR spectrum due to symmetry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Complete ¹H and ¹³C NMR assignments for this compound have been reported, providing a detailed map of its carbon and hydrogen framework. The following data were reported in CDCl₃.

¹H NMR Spectroscopic Data of this compound

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
H-36.45d10.4
H-46.95d10.4
H-1'5.80dq10.8, 7.1
H-2'6.25dq10.8, 1.5
H-3'2.05d7.1

¹³C NMR Spectroscopic Data of this compound

CarbonChemical Shift (δ) ppm
C-2125.8
C-3129.5
C-4122.9
C-5138.2
C-1'111.9
C-2'145.2
C-3'18.9
C-1"75.8
C-2"80.4
C-3"65.9
C-4"82.2
C-5"4.2

Source: Macias et al., Journal of Natural Products, 2001.

Mass Spectrometry (MS)

Detailed mass spectral data for this compound is not extensively published. However, for polyynes, mass spectrometry is a crucial tool for determining the molecular weight and investigating fragmentation patterns, which can help confirm the structure. High-resolution mass spectrometry would provide the exact molecular formula.

Experimental Protocols

The following sections detail the general procedures for the isolation and spectroscopic analysis of this compound.

Isolation and Purification of this compound

This compound is typically isolated from the roots of Ambrosia artemisiifolia. The following is a generalized protocol:

  • Extraction: The dried and powdered root material is extracted with a suitable organic solvent, such as methanol or a mixture of methanol and dichloromethane, at room temperature.[2]

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to remove highly polar and non-polar impurities. A common system is partitioning between hexane and an aqueous methanol layer.

  • Chromatographic Purification: The enriched this compound fraction is further purified using chromatographic techniques.

    • Column Chromatography: Silica gel column chromatography is often used for initial purification, with a gradient of solvents such as hexane and ethyl acetate.

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the preferred method for final purification to obtain high-purity this compound. A C18 column with a gradient of acetonitrile and water is typically employed.

G plant Dried Plant Material (e.g., Ambrosia artemisiifolia roots) extraction Solvent Extraction (Methanol/Dichloromethane) plant->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (Hexane/Aqueous Methanol) crude_extract->partitioning enriched_fraction Enriched this compound Fraction partitioning->enriched_fraction column_chrom Silica Gel Column Chromatography enriched_fraction->column_chrom hplc Reversed-Phase HPLC column_chrom->hplc pure_thiarubrine Pure this compound hplc->pure_thiarubrine

Figure 1. General workflow for the isolation of this compound.
Spectroscopic Analysis

For each spectroscopic technique, the purified this compound should be prepared as follows:

  • UV-Vis Spectroscopy: A dilute solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or hexane) is prepared in a quartz cuvette. The spectrum is recorded over a range of 200-800 nm.

  • IR Spectroscopy: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, or as a KBr pellet.

  • NMR Spectroscopy: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H, ¹³C, and 2D NMR (such as COSY and HMBC) experiments are performed.

  • Mass Spectrometry: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like LC-MS. High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is recommended for accurate mass determination.

Biological Activity and Potential Signaling Pathways

This compound exhibits a broad range of biological activities, most notably its antifungal, antibacterial, and cytotoxic effects.[1][3] The exact molecular mechanisms are still under investigation, but available evidence suggests the following potential pathways.

Antifungal Mechanism

The antifungal activity of many compounds involves the disruption of the fungal cell membrane, often by inhibiting the biosynthesis of ergosterol, a key component of the membrane. While not definitively proven for this compound, this is a plausible mechanism of action. Disruption of the cell membrane leads to increased permeability and ultimately cell death.

G cluster_membrane Fungal Cell Membrane ergosterol Ergosterol membrane_integrity Membrane Integrity ergosterol->membrane_integrity synthesis Ergosterol Biosynthesis Pathway synthesis->ergosterol disruption Membrane Disruption membrane_integrity->disruption thiarubrine This compound thiarubrine->inhibition thiarubrine->disruption inhibition->synthesis Inhibition death Fungal Cell Death disruption->death

Figure 2. Postulated antifungal mechanism of this compound.
Cytotoxic Mechanism in Cancer Cells

The cytotoxic effects of many natural products against cancer cells are mediated through the induction of apoptosis (programmed cell death). This can occur via intrinsic or extrinsic pathways, often involving the activation of caspases, a family of cysteine proteases.

G thiarubrine This compound cell_stress Cellular Stress thiarubrine->cell_stress pro_apoptotic Pro-apoptotic Proteins (e.g., Bax) cell_stress->pro_apoptotic anti_apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) cell_stress->anti_apoptotic Inhibition mitochondrion Mitochondrion pro_apoptotic->mitochondrion anti_apoptotic->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase_activation Caspase Activation (e.g., Caspase-9, Caspase-3) cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Figure 3. Hypothetical intrinsic apoptosis pathway induced by this compound.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic analysis of this compound. The detailed NMR data, along with UV-Vis and IR information, serve as a benchmark for the identification and characterization of this potent natural product. Further research is warranted to fully elucidate its mass spectral fragmentation, complete its IR spectral assignment, and definitively map the signaling pathways responsible for its significant biological activities.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for rigorous, peer-reviewed experimental validation.

References

The Evolving Narrative of Chimpanzee Self-Medication: From Thiarubrine A to a Multifaceted Approach

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The study of zoopharmacognosy, or animal self-medication, in chimpanzees (Pan troglodytes) has long been a source of fascination and a potential avenue for novel drug discovery. A seminal hypothesis in this field centered on the consumption of Aspilia species and the purported role of the potent polyacetylene, Thiarubrine A, in combating parasitic infections. However, subsequent research has challenged this initial theory, revealing a more complex and nuanced picture of chimpanzee self-medicative behavior. This technical guide provides an in-depth analysis of the scientific journey, from the initial focus on this compound to the current understanding which emphasizes a mechanical-physical mechanism of parasite expulsion, complemented by the potential pharmacological activity of other bioactive compounds present in the consumed leaves. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the topic, including quantitative data, detailed experimental protocols, and visualizations of key processes.

Introduction: The Genesis of the this compound Hypothesis

The observation of wild chimpanzees engaging in unusual feeding behaviors, particularly the whole-leaf swallowing of certain plants, sparked the interest of primatologists and chemists alike. In the 1980s, a compelling hypothesis emerged linking the consumption of leaves from Aspilia mossambicensis and Aspilia rudis to the presence of this compound, a compound with known potent antibiotic, antifungal, and anthelmintic properties[1][2]. This led to the proposition that chimpanzees were intentionally selecting these plants to self-medicate against intestinal parasites, a classic example of zoopharmacognosy.

Re-evaluation of the this compound Hypothesis: A Paradigm Shift

Despite the initial excitement, subsequent and more rigorous chemical analyses of the Aspilia leaves actually consumed by chimpanzees failed to detect this compound.[3][4][5] While this potent compound was found in the roots of the plant, it was notably absent from the foliage that the chimpanzees were ingesting. This critical finding necessitated a re-evaluation of the primary mechanism behind the observed anti-parasitic effects of leaf-swallowing.

Further observations and analyses revealed that the leaves selected by chimpanzees for swallowing possess a rough, hairy texture. This led to the now widely accepted "mechanical expulsion" hypothesis, which posits that the unchewed, folded leaves physically trap and dislodge intestinal nematodes, such as Oesophagostomum stephanostomum, from the gut lining, leading to their expulsion in the feces.[1][6][7][8]

Quantitative Data on Aspilia Leaf Consumption and Phytochemical Composition

While the this compound hypothesis has been largely superseded, the targeted and non-nutritional consumption of Aspilia leaves by chimpanzees remains a significant observation in zoopharmacognosy. The following tables summarize the available quantitative data.

ParameterObservationSource
Frequency of Consumption Females: Average of once every 10 daysRodriguez et al. (1985)
Males: Approximately one-third as often as femalesRodriguez et al. (1985)
Dosage Up to 30 small leaves consumed over a 10-minute periodRodriguez et al. (1985)
Parasite Co-occurrence High co-occurrence of whole leaves and adult nematodes (Oesophagostomum sp.) and tapeworm proglottids (Bertiella sp.) in dungHuffman et al. (1996)
Higher frequency of leaf swallowing in a chimpanzee population with high parasite load (10.4% of dungs)McLennan & Huffman (2012)

Table 1: Observational Data on Aspilia Leaf Swallowing by Chimpanzees

Compound ClassPresence in Aspilia mossambicensis LeavesPutative BioactivitySource
Diterpenes Kaurenoic acid, Grandiflorenic acidUterine-stimulant, Anti-inflammatory, AntimicrobialPage et al. (1992)
Flavonoids PresentAntioxidant, Anti-inflammatoryMusyimi et al. (2007)
Alkaloids PresentAntimicrobialMusyimi et al. (2007)
Saponins PresentAntimicrobial, AntifertilityMusyimi et al. (2007)
Steroids PresentVarious physiological effectsMusyimi et al. (2007)
Anthraquinones PresentLaxative, AntimicrobialMusyimi et al. (2007)

Table 2: Phytochemical Composition of Aspilia mossambicensis Leaves

Experimental Protocols

This section details the methodologies crucial for investigating chimpanzee self-medication and the bioactivity of the plants they consume.

Observational Study of Chimpanzee Feeding Behavior

Objective: To systematically record and quantify the leaf-swallowing behavior of wild chimpanzees.

Protocol:

  • Focal Animal Sampling: Follow individual chimpanzees for predetermined periods (e.g., full-day follows).[9][10][11]

  • Behavioral Recording: Use instantaneous scan sampling (e.g., every 10 minutes) to record the chimpanzee's activity (feeding, traveling, resting, etc.).[11]

  • Detailed Feeding Bouts: When a chimpanzee is observed to engage in leaf-swallowing, record the following details:

    • Plant species consumed (collect a voucher specimen for later identification).

    • Number of leaves consumed.

    • Duration of the feeding bout.

    • Method of consumption (folding, rolling, swallowing whole).

    • Any signs of illness or distress in the individual before, during, or after consumption.

  • Fecal Sample Collection: Collect fecal samples from the focal individual for parasitological analysis.

  • Data Analysis: Correlate the frequency and quantity of leaf-swallowing with the individual's age, sex, health status, and parasite load.[8]

Extraction and Quantification of Diterpenes from Aspilia Leaves

Objective: To isolate and quantify kaurenoic acid and grandiflorenic acid from Aspilia mossambicensis leaves.

Protocol (General approach based on HPLC methods for diterpenes): [2][5][12][13]

  • Sample Preparation: Air-dry and grind the collected Aspilia leaves into a fine powder.

  • Extraction:

    • Perform a Soxhlet extraction or maceration with a suitable solvent (e.g., methanol or a methanol-water mixture).

    • Alternatively, a nonpolar solvent like n-hexane can be used for initial extraction of less polar diterpenes.

    • Concentrate the extract under reduced pressure.

  • Purification (Optional): The crude extract can be further purified using column chromatography on silica gel with a gradient of solvents (e.g., hexane-ethyl acetate).

  • HPLC Analysis:

    • System: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.

    • Column: A reverse-phase C18 column.

    • Mobile Phase: An isocratic or gradient system of acetonitrile and water, potentially with the addition of an acid (e.g., phosphoric acid) to improve peak shape. A common mobile phase for kaurane diterpenes is 60-90% acetonitrile in water.[6]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: Monitor the eluent at a wavelength of approximately 220 nm.

    • Quantification: Prepare a calibration curve using pure standards of kaurenoic acid and grandiflorenic acid. Calculate the concentration in the plant extract based on the peak areas.

In Vitro Anti-Nematode Activity Assay

Objective: To assess the direct effect of Aspilia leaf extracts or isolated compounds on the viability of parasitic nematodes.

Protocol (General approach for nematode bioassays): [14][15][16][17][18]

  • Nematode Culture: Culture a relevant nematode species (e.g., a model organism like Caenorhabditis elegans or, if possible, a primate parasite like Oesophagostomum species) under laboratory conditions.

  • Preparation of Test Solutions:

    • Dissolve the Aspilia leaf extract or isolated compounds in a suitable solvent (e.g., DMSO) and then dilute with sterile water or culture medium to achieve a range of final concentrations.

    • Ensure the final solvent concentration is non-toxic to the nematodes. Include a solvent control.

  • Nematicidal Assay:

    • Dispense a fixed volume of nematode suspension (containing a known number of larvae or adult worms) into the wells of a multi-well plate.

    • Add an equal volume of the test solution to each well.

    • Include a negative control (water/medium only) and a solvent control.

    • Incubate the plates at a constant temperature (e.g., 25°C) for a specified duration (e.g., 24, 48, 72 hours).

  • Assessment of Viability:

    • Observe the nematodes under a microscope and score them as motile or non-motile (dead). Probing with a fine needle can be used to confirm death.

    • Calculate the percentage of mortality for each concentration.

  • Data Analysis: Determine the LC50 (lethal concentration for 50% of the population) for the extract or compound.

Visualizations of Key Concepts and Processes

The Scientific Journey: From this compound to a Multifaceted Understanding

Zoopharmacognosy_Evolution cluster_0 Initial Hypothesis cluster_1 Re-evaluation cluster_2 Current Understanding Observation Chimpanzees swallow Aspilia leaves whole Chemical_Analysis_1 Initial analysis suggests This compound in leaves Observation->Chemical_Analysis_1 leads to Hypothesis_1 This compound Hypothesis: Chemical self-medication against parasites Chemical_Analysis_1->Hypothesis_1 forms basis of Re-analysis Further studies find no this compound in leaves Hypothesis_1->Re-analysis is challenged by Mechanical_Hypothesis Mechanical Expulsion Hypothesis: Rough leaves physically remove parasites Re-analysis->Mechanical_Hypothesis supports Other_Compounds Identification of other bioactive compounds (e.g., diterpenes) Re-analysis->Other_Compounds leads to Current_View Multifaceted Approach: Mechanical action is primary, with potential secondary pharmacological effects Mechanical_Hypothesis->Current_View Other_Compounds->Current_View

Caption: Evolution of the scientific understanding of Aspilia leaf-swallowing by chimpanzees.

Experimental Workflow for Investigating Chimpanzee Zoopharmacognosy

Experimental_Workflow Field_Observation 1. Field Observation - Record leaf-swallowing behavior - Collect plant and fecal samples Sample_Processing 2. Sample Processing - Identify plant species - Parasitological analysis of feces Field_Observation->Sample_Processing Phytochemical_Analysis 3. Phytochemical Analysis - Extraction of compounds - HPLC for quantification Sample_Processing->Phytochemical_Analysis Data_Integration 5. Data Integration & Hypothesis Testing - Correlate behavior, parasite load, and chemical composition - Evaluate pharmacological activity Sample_Processing->Data_Integration Bioassays 4. In Vitro Bioassays - Anti-nematode assays - Antimicrobial/Anti-inflammatory assays Phytochemical_Analysis->Bioassays Bioassays->Data_Integration Drug_Discovery Potential for Novel Drug Discovery Data_Integration->Drug_Discovery

Caption: A generalized workflow for research in chimpanzee zoopharmacognosy.

Putative Signaling Pathway for the Anti-inflammatory Action of Kaurenoic Acid

Kaurenoic_Acid_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) Receptor Receptor Inflammatory_Stimulus->Receptor Cell_Membrane IKK IKK Complex Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Nucleus Nucleus NFκB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, etc.) Nucleus->Proinflammatory_Genes activates transcription of Inflammation Inflammation Proinflammatory_Genes->Inflammation Kaurenoic_Acid Kaurenoic Acid Kaurenoic_Acid->IKK inhibits Kaurenoic_Acid->NFκB inhibits nuclear translocation

Caption: A simplified diagram of the putative anti-inflammatory mechanism of kaurenoic acid via inhibition of the NF-κB pathway.

Conclusion and Future Directions

The study of Aspilia leaf-swallowing by chimpanzees provides a compelling case study in the evolution of scientific understanding. While the initial focus on this compound has been demonstrated to be likely incorrect, the behavior itself remains a potent example of animal self-medication. The current evidence strongly supports a primary mechanical function for parasite expulsion, with the intriguing possibility of secondary pharmacological benefits from other bioactive compounds within the leaves, such as kaurenoic and grandiflorenic acids.

For drug development professionals, this narrative highlights the importance of rigorous, repeated chemical analysis and the potential for discovering novel bioactive compounds even when the initial hypothesis is not supported. Future research should focus on:

  • Quantitative analysis of the full spectrum of bioactive compounds in the specific Aspilia species and plant parts consumed by chimpanzees at different locations.

  • In vitro and in vivo studies to determine the specific anti-parasitic, anti-inflammatory, and other pharmacological effects of the identified compounds on pathogens relevant to chimpanzees.

  • Elucidation of the precise molecular mechanisms and signaling pathways through which these compounds exert their effects.

By embracing a multifaceted approach, the continued study of chimpanzee zoopharmacognosy holds promise for uncovering new therapeutic leads and deepening our understanding of the intricate relationships between animals, plants, and their shared pathogens.

References

Thiarubrine A from Aspilia and Chaenactis douglasii: A Technical Guide to a Potent Biologically Active Polyine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiarubrine A, a sulfur-containing polyine, is a naturally occurring compound found predominantly in the roots of Chaenactis douglasii and in some species of the genus Aspilia. This technical guide provides an in-depth overview of this compound, consolidating current knowledge on its biosynthesis, isolation, and biological activities. It details experimental protocols for its extraction and purification, as well as for assessing its potent antifungal, antibacterial, antiviral, and nematicidal properties. Quantitative data on its biological efficacy are presented in structured tables for comparative analysis. Furthermore, this guide illustrates the proposed mechanism of action of this compound, including its light-dependent conversion to cytotoxic thiophenes, through a detailed signaling pathway diagram. This document serves as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of this unique natural product.

Introduction

This compound is a characteristic red-colored 1,2-dithiin polyyne first isolated from the roots of Chaenactis douglasii and has also been reported in various species of the Asteraceae family.[1][2] Its presence in the leaves of Aspilia species, famously consumed by wild chimpanzees, has been a subject of scientific debate, with some studies confirming its presence while others suggest it is primarily found in the roots in minimal quantities.[3][4][5] The significant biological activities of this compound, particularly its potent antibiotic and cytotoxic effects, have garnered considerable interest in the scientific community for its potential applications in medicine and agriculture.

Quantitative Biological Activity of this compound

The biological efficacy of this compound has been quantified against a range of organisms. The following tables summarize the key findings from various studies.

Table 1: Antifungal and Antibacterial Activity of this compound

Target OrganismAssay TypeConcentration / MetricResultCitation
Candida albicansAntifungal BioassayMIC0.6 µg/mL[3]
Candida albicansAntifungal Assay-As effective as Fungizone at 1 ppm (dark) and 0.1 ppm (light)[6]
Aspergillus fumigatusAntifungal Assay-Activity comparable to Amphotericin B[7]
Escherichia coliCytotoxicity Assay-Cytotoxic activity observed[7]
Bacillus subtilisCytotoxicity Assay-Cytotoxic activity observed[7]
Staphylococcus albusAntibacterial Assay-Effective at 0.1-1.0 ppm (UV-A or light)[6]
Mycobacterium phleiAntibacterial Assay-Effective at 0.1-1.0 ppm (UV-A or light)[6]
Streptococcus faecalisAntibacterial Assay-Effective at 0.1-1.0 ppm (UV-A or light)[6]

Table 2: Nematicidal and Cytotoxic Activity of this compound

Target Organism/Cell LineAssay TypeConcentration / MetricResultCitation
Coenorhabditis elegansNematicidal Assay10 ppm100% mortality[6]
Chinese Hamster Ovary (CHO) cellsCytotoxicity Assay4 ppm (dark)Toxic[6]
Chinese Hamster Ovary (CHO) cellsPhototoxicity Assay0.25 ppm (light)Phototoxic[6]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and biological evaluation of this compound, compiled from various research articles.

Extraction and Purification of this compound from Chaenactis douglasii

This protocol describes a general method for the isolation and purification of this compound from the roots of Chaenactis douglasii.

Workflow for this compound Extraction and Purification

G start Start: Dried Roots of Chaenactis douglasii extraction Hexane Extraction (repeated 4 times) start->extraction evaporation Rotary Evaporation (in vacuo, low temperature, dim light) extraction->evaporation chromatography Silica Gel Column Chromatography (Eluent: Hexane) evaporation->chromatography collection Collect Red Band chromatography->collection final_evaporation Final Evaporation (in vacuo, room temperature) collection->final_evaporation end End: Purified this compound final_evaporation->end

Caption: Extraction and purification workflow for this compound.

Methodology:

  • Plant Material: Use dried roots of Chaenactis douglasii.

  • Extraction: Extract the dried root material four times with 100% hexane. To minimize degradation, all procedures should be performed in dim light.[3]

  • Concentration: Concentrate the combined hexane extracts using a rotary evaporator under reduced pressure at a low temperature (e.g., <40°C). It is crucial to avoid evaporating to complete dryness to prevent polymerization of the thiarubrines.

  • Column Chromatography: Perform column chromatography on the concentrated extract using a silica gel 60 column.

  • Elution: Elute the column with 100% hexane. This compound will elute as a distinct red band.

  • Collection and Final Evaporation: Collect the red fraction and evaporate the solvent under vacuum at room temperature to yield the purified this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

The purity and quantity of this compound can be determined using reversed-phase HPLC.

Methodology:

  • System: A standard HPLC system with a UV-Vis detector.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of methanol and water is typically used.

  • Detection: this compound can be detected at its absorbance maximum of 340 nm.[3]

  • Quantification: Quantification is achieved by comparing the peak area of the sample to a standard curve generated from purified this compound of known concentrations.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against fungal pathogens like Candida albicans.[8][9]

Workflow for Broth Microdilution Assay

G start Start: Prepare Fungal Inoculum dilution Serial Dilution of this compound in 96-well plate start->dilution inoculation Add Fungal Inoculum to each well dilution->inoculation incubation Incubate at 35-37°C for 24-48 hours inoculation->incubation reading Read MIC (Lowest concentration with no visible growth) incubation->reading end End: Determine MIC Value reading->end

Caption: Workflow for determining the MIC of this compound.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI 1640). The final concentration should be approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[10]

  • Serial Dilution: Perform a two-fold serial dilution of this compound in the wells of a 96-well microtiter plate.

  • Inoculation: Add the prepared fungal inoculum to each well containing the serially diluted this compound. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the microtiter plate at 35-37°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the fungus.

Nematicidal Bioassay

This protocol outlines a method to assess the nematicidal activity of this compound against plant-parasitic nematodes such as Meloidogyne incognita.[11]

Methodology:

  • Nematode Suspension: Prepare a suspension of second-stage juveniles (J2) of the target nematode in water.

  • Treatment Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO) and then dilute with water. Ensure the final solvent concentration is not toxic to the nematodes.

  • Exposure: In a 96-well plate, add a known number of J2s (e.g., ~25) to each well containing the different concentrations of this compound. Include a control with the solvent only.

  • Incubation: Incubate the plate at a suitable temperature (e.g., 28°C) for a defined period (e.g., 48 hours). To prevent light-induced degradation of this compound, the plates should be covered.

  • Mortality Assessment: After incubation, observe the nematodes under an inverted microscope. Nematodes that are immobile and do not respond to probing with a fine needle are considered dead.

  • Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 value (the concentration that causes 50% mortality).

Mechanism of Action and Signaling Pathways

The primary mechanism of this compound's toxicity is believed to be its light-dependent conversion to thiophenes.[12] Upon exposure to visible or UV-A light, this compound undergoes a photochemical transformation, yielding highly reactive thiophene A and other photoproducts. These compounds are thought to generate reactive oxygen species (ROS), which can lead to cellular damage, including DNA cleavage.[13] While a specific intracellular signaling pathway has not been fully elucidated for this compound, it is hypothesized that the resulting oxidative stress can trigger apoptotic or necrotic cell death pathways. For instance, in similar compounds like sesquiterpene lactones, cytotoxicity is mediated by the inhibition of sulfhydryl-bearing enzymes and the transcription factor NF-κB.

Proposed Mechanism of Action for this compound

G cluster_0 Extracellular cluster_1 Intracellular ThiarubrineA This compound ThiopheneA Thiophene A ThiarubrineA->ThiopheneA Photochemical Conversion Light Visible/UV-A Light ROS Reactive Oxygen Species (ROS) ThiopheneA->ROS NFkB_Inhibition NF-κB Inhibition ThiopheneA->NFkB_Inhibition Proposed DNA_Damage DNA Damage ROS->DNA_Damage Enzyme_Inhibition Inhibition of Sulfhydryl-containing Enzymes ROS->Enzyme_Inhibition Cell_Death Cell Death (Apoptosis/Necrosis) DNA_Damage->Cell_Death Enzyme_Inhibition->Cell_Death NFkB_Inhibition->Cell_Death

Caption: Proposed light-activated mechanism of this compound.

Conclusion

This compound stands out as a natural product with a broad spectrum of potent biological activities. Its efficacy against various fungi, bacteria, viruses, and nematodes makes it a compelling candidate for further investigation in drug development and as a potential lead for novel therapeutic and agricultural agents. The information compiled in this technical guide provides a solid foundation for researchers to design and execute further studies aimed at fully elucidating its mechanism of action and exploring its therapeutic potential. The provided protocols offer a starting point for the consistent and reproducible investigation of this fascinating molecule. Further research into the specific molecular targets and signaling pathways affected by this compound will be crucial in translating its biological activity into tangible applications.

References

Thiarubrine A: A Technical Whitepaper on its Antifungal and Antibacterial Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiarubrine A, a naturally occurring dithiacyclohexadiene polyine isolated from various plants of the Asteraceae family, has demonstrated significant antifungal and antibacterial properties. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's antimicrobial activities. The document summarizes available, albeit limited, quantitative data on its efficacy, outlines general experimental protocols for antimicrobial susceptibility testing relevant to its study, and explores its proposed mechanisms of action, including its unique light-enhanced and phototoxic properties. Visualizations of experimental workflows and hypothetical signaling pathways are provided to facilitate comprehension. This whitepaper aims to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Introduction

The emergence of multidrug-resistant microbial pathogens presents a formidable challenge to global public health. This has spurred intensive research into novel antimicrobial compounds from natural sources. This compound, a sulfur-containing polyine, has been identified as a promising candidate due to its potent activity against a range of fungal and bacterial species.[1][2] Notably, its antimicrobial effects are characterized by a complex interplay with light, exhibiting both light-independent and light-enhanced mechanisms of action.[1] This document synthesizes the existing knowledge on this compound to support further investigation and potential therapeutic development.

Quantitative Antimicrobial Activity

Quantitative data on the antimicrobial activity of this compound is not extensively available in publicly accessible literature. However, a patent describing related thiarubrine compounds provides an indication of their high potency, particularly against fungi.

Table 1: Antifungal Activity of Thiarubrine Compounds against Candida albicans

CompoundReported Effective Concentration (ng/mL)
This compound1.0 - 100
Thiarubrine DIn the nanogram/ml range
Thiarubrine EIn the nanogram/ml range
Thiarubrine FIn the nanogram/ml range
Thiarubrine GIn the nanogram/ml range
Thiarubrine HIn the nanogram/ml range

Source: WO1991009027A1. Note: These values are described in a patent and may not represent peer-reviewed MIC data. The data for this compound is inferred from a broader statement about controlling C. albicans, while the data for Thiarubrines D-H is mentioned as inhibiting growth at very low levels.[3]

Experimental Protocols

Detailed experimental protocols specifically for testing the antimicrobial properties of this compound are not extensively published. However, standard antimicrobial susceptibility testing methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), can be adapted for its evaluation.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials:

    • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

    • Sterile 96-well microtiter plates

    • Appropriate sterile broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria)

    • Microbial inoculum standardized to 0.5 McFarland turbidity

    • Positive control (microorganism in broth without this compound)

    • Negative control (broth only)

    • Microplate reader

  • Protocol:

    • Perform serial two-fold dilutions of the this compound stock solution in the microtiter plate wells with the appropriate broth to achieve a range of desired concentrations.

    • Inoculate each well (except the negative control) with the standardized microbial suspension.

    • For phototoxicity studies, one set of plates is incubated in the dark, while another is exposed to a controlled light source (e.g., visible light or UV-A) for a defined period before or during incubation.

    • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35°C for 24-48 hours for Candida albicans and most bacteria).

    • Determine the MIC by visual inspection for the lowest concentration with no visible growth or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

Broth_Microdilution_Workflow A Prepare this compound Serial Dilutions B Inoculate with Standardized Microorganism A->B C Incubation (Dark vs. Light Exposure) B->C D Read MIC (Visual or Spectrophotometric) C->D

Figure 1: Workflow for Broth Microdilution Assay.
Agar Disk Diffusion for Zone of Inhibition Measurement

This method assesses the antimicrobial activity by measuring the diameter of the zone where microbial growth is inhibited around a disk containing the test compound.

  • Materials:

    • Sterile filter paper disks (6 mm diameter)

    • This compound solution of known concentration

    • Sterile petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

    • Standardized microbial inoculum (0.5 McFarland)

    • Sterile swabs

    • Incubator

  • Protocol:

    • Prepare a uniform lawn of the test microorganism on the agar plate using a sterile swab.

    • Impregnate sterile filter paper disks with a defined volume of the this compound solution.

    • Place the disks onto the surface of the inoculated agar plates.

    • For phototoxicity studies, expose the plates to a light source for a specified duration immediately after disk placement.

    • Incubate the plates under appropriate conditions.

    • Measure the diameter of the zone of inhibition (in mm) around each disk.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Results A Inoculate Agar Plate with Microbial Lawn C Place Disks on Agar A->C B Impregnate Disks with this compound B->C D Light Exposure (for phototoxicity) C->D E Incubate Plates D->E F Measure Zone of Inhibition E->F

Figure 2: Workflow for Agar Disk Diffusion Assay.

Mechanism of Action

The antimicrobial mechanism of this compound is complex and appears to be multifactorial, involving both light-independent and light-dependent pathways.[1]

Light-Independent Activity

This compound itself exhibits strong antibacterial and antifungal activity in the absence of light.[1] The exact molecular targets for this activity have not been fully elucidated but are thought to involve disruption of essential cellular processes.

Light-Enhanced and Phototoxic Activity

Exposure to visible light enhances the antimicrobial activity of this compound.[1] Furthermore, visible light converts this compound into its corresponding thiophene derivatives. These thiophenes are not antibiotic in the dark but become highly potent antimicrobial agents upon irradiation with UV-A light.[1] This phototoxicity is believed to be mediated by the generation of reactive oxygen species (ROS), such as singlet oxygen, which can cause widespread damage to cellular components including lipids, proteins, and nucleic acids.

Thiarubrine_A_Mechanism cluster_light_independent Light-Independent Pathway cluster_light_dependent Light-Dependent Pathway Thiarubrine_A This compound Target_Cell Fungal/Bacterial Cell Inhibition Inhibition of Essential Processes Thiarubrine_A->Inhibition Dark Thiophene Thiophene Derivative Thiarubrine_A->Thiophene Visible_Light Visible Light ROS Reactive Oxygen Species (ROS) Thiophene->ROS Activation UVA_Light UV-A Light Cell_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cell_Damage

Figure 3: Proposed Dual Mechanism of Action of this compound.

Potential Signaling Pathways and Cellular Targets

While specific signaling pathways affected by this compound have not been definitively identified, based on the known mechanisms of other antimicrobial agents, several hypothetical pathways can be proposed.

Fungal Targets

Given its potent antifungal activity, this compound may interfere with critical fungal-specific pathways such as:

  • Ergosterol Biosynthesis: Disruption of the fungal cell membrane integrity by inhibiting key enzymes in the ergosterol biosynthesis pathway is a common mechanism for antifungal drugs.

  • Cell Wall Synthesis: Targeting the synthesis of essential cell wall components like β-glucan or chitin would compromise the structural integrity of the fungal cell.

Fungal_Targets cluster_membrane Cell Membrane Integrity cluster_wall Cell Wall Integrity Thiarubrine_A This compound Ergosterol Ergosterol Biosynthesis Thiarubrine_A->Ergosterol Inhibition? Glucan β-Glucan Synthesis Thiarubrine_A->Glucan Inhibition? Chitin Chitin Synthesis Thiarubrine_A->Chitin Inhibition? Membrane_Disruption Membrane Disruption Ergosterol->Membrane_Disruption Wall_Disruption Cell Wall Disruption Glucan->Wall_Disruption Chitin->Wall_Disruption

Figure 4: Hypothetical Fungal Cellular Targets of this compound.
Bacterial Targets

For its antibacterial activity, this compound might act on:

  • Cell Wall Synthesis: Inhibition of peptidoglycan synthesis is a classic target for antibacterial agents.

  • DNA Replication and Repair: The phototoxic effects, which generate ROS, could lead to significant DNA damage, overwhelming the bacterial repair mechanisms.

Bacterial_Targets cluster_wall Cell Wall cluster_dna DNA Integrity Thiarubrine_A This compound / Thiophene + Light Peptidoglycan Peptidoglycan Synthesis Thiarubrine_A->Peptidoglycan Inhibition? ROS ROS Generation Thiarubrine_A->ROS DNA_Damage DNA Damage ROS->DNA_Damage

Figure 5: Hypothetical Bacterial Cellular Targets of this compound.

Conclusion and Future Directions

This compound presents a compelling profile as a potent antimicrobial agent with a multifaceted mechanism of action. Its high efficacy, particularly against fungal pathogens, and its unique light-dependent properties warrant further investigation. Key areas for future research include:

  • Quantitative Susceptibility Testing: Systematic determination of MIC values for this compound and its derivatives against a broad panel of clinically relevant fungal and bacterial pathogens is crucial.

  • Elucidation of Mechanism of Action: Detailed studies are needed to identify the specific molecular targets and signaling pathways affected by this compound in both light and dark conditions.

  • In Vivo Efficacy and Toxicity: Preclinical studies are required to evaluate the therapeutic potential and safety profile of this compound in animal models of infection.

The development of this compound and its analogs could provide a valuable new class of antimicrobial drugs to combat the growing threat of infectious diseases.

References

Thiarubrine A: A Technical Guide to its Antiviral and Nematicidal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiarubrine A, a naturally occurring dithiacyclohexadiene polyine isolated from various species of the Asteraceae family, has demonstrated significant biological activity. This technical guide provides a comprehensive overview of the antiviral and nematicidal effects of this compound and its analogues. It consolidates quantitative data on its efficacy, details the experimental protocols for its evaluation, and visualizes the proposed mechanisms of action and experimental workflows. The document is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

This compound is a sulfur-containing polyine known for its characteristic red color. Its bioactivity is notably influenced by the presence of light, particularly UVA radiation. This photoactivation is a key feature of its mechanism of action against a range of pathogens, including viruses and nematodes. This guide will delve into the specifics of these biological effects, presenting the available scientific evidence in a structured and accessible format.

Antiviral Effects of this compound

This compound has shown promising antiviral activity, particularly against enveloped viruses. Its mechanism is primarily photodynamic, requiring activation by light to exert its full effect.

Quantitative Antiviral Data

While specific IC50 or EC50 values for this compound are not consistently reported across publicly available literature, studies have demonstrated its efficacy in micromolar concentrations against Human Immunodeficiency Virus type 1 (HIV-1).[1] The antiviral activity is contingent upon exposure to UVA radiation.[1]

CompoundVirusAssay TypeEffective ConcentrationConditionReference
This compoundHIV-1Not SpecifiedMicromolar (µM) rangeUVA Radiation Dependent[1]
Thiarubrine DHIV-1Not SpecifiedMicromolar (µM) rangeUVA Radiation Dependent[1]
Mechanism of Antiviral Action

The antiviral activity of this compound is initiated by its activation with light. Upon exposure to UVA radiation, this compound is thought to generate reactive oxygen species (ROS), which are highly reactive molecules that can damage viral components. This photodynamic inactivation targets the virus directly, rendering it incapable of replication.[1] Inactivated viruses are unable to replicate in cell cultures, as evidenced by a loss of cytopathogenicity and the absence of viral protein production.[1]

Antiviral_Mechanism cluster_0 Extracellular Space cluster_1 Viral Inactivation This compound This compound Activated this compound Activated this compound This compound->Activated this compound Activation Virus Virus Viral Damage Damage to Viral Proteins & Envelope Virus->Viral Damage UVA Light UVA Light UVA Light->Activated this compound ROS Reactive Oxygen Species (ROS) Activated this compound->ROS Generates ROS->Viral Damage Causes Inactivated Virus Inactivated Virus Viral Damage->Inactivated Virus

Proposed photodynamic antiviral mechanism of this compound.
Experimental Protocol: Antiviral Plaque Reduction Assay

The following protocol provides a general framework for assessing the antiviral activity of this compound using a plaque reduction assay.

  • Cell Culture: Maintain a confluent monolayer of a suitable host cell line (e.g., Vero cells) in 6-well plates.

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in a serum-free medium.

  • Virus Inoculation:

    • Pre-treat the cell monolayers with the different concentrations of this compound for a defined period.

    • Infect the cells with a known titer of the virus (e.g., HIV-1) to produce a countable number of plaques.

    • Include a virus control (no compound) and a cell control (no virus, no compound).

  • Light Activation: Expose the plates to a controlled dose of UVA radiation. A parallel set of plates should be kept in the dark to serve as a control for light-dependent activity.

  • Incubation: After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells. Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization and Counting:

    • Fix the cells with a formaldehyde solution.

    • Stain the cell monolayer with a crystal violet solution. Plaques will appear as clear zones against a background of stained, viable cells.

    • Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control. The 50% inhibitory concentration (IC50) can be determined by plotting the percentage of inhibition against the compound concentration.

Antiviral_Workflow A 1. Seed Host Cells in 6-well plates B 2. Prepare Serial Dilutions of this compound A->B C 3. Pre-treat Cells with This compound B->C D 4. Infect Cells with Virus C->D E 5. UVA Light Exposure (and Dark Control) D->E F 6. Overlay with Semi-solid Medium E->F G 7. Incubate for Plaque Formation F->G H 8. Fix and Stain with Crystal Violet G->H I 9. Count Plaques and Calculate % Inhibition H->I J 10. Determine IC50 I->J

Experimental workflow for a plaque reduction assay.

Nematicidal Effects of this compound and Analogues

This compound and its analogues, such as Thiarubrine C, have demonstrated potent nematicidal activity against various plant-parasitic and free-living nematodes.

Quantitative Nematicidal Data

Studies have provided specific lethal concentration (LC50) values for Thiarubrine C, highlighting its efficacy. This compound has also been noted for its toxicity to the model organism Caenorhabditis elegans.[2]

CompoundNematode SpeciesAssay TypeLC50Exposure TimeConditionReference
Thiarubrine CMeloidogyne incognitaIn vitro mortality12.4 ppm24 hoursLight-enhanced[3][4]
Thiarubrine CPratylenchus penetransIn vitro mortality23.5 ppm24 hoursLight-enhanced[3][4]
This compoundCaenorhabditis elegansNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
Mechanism of Nematicidal Action

The nematicidal activity of thiarubrines is not entirely dependent on light, although light exposure enhances their toxicity.[3][4] The proposed mechanism involves the disruption of the nematode cuticle, which is primarily composed of collagens and other proteins. It is hypothesized that this compound, particularly when activated by light, generates reactive species that chemically modify and degrade these cuticular proteins. This leads to a loss of structural integrity, paralysis, and ultimately, the death of the nematode.

Nematicidal_Mechanism cluster_0 Environment cluster_1 Mechanism of Action This compound This compound Activated this compound Activated this compound This compound->Activated this compound Activation Nematode Nematode Cuticle Nematode Cuticle (Collagens, Proteins) Nematode->Cuticle Light Light (Enhances Activity) Light->Activated this compound Cuticle Disruption Cuticle Disruption & Degradation Activated this compound->Cuticle Disruption Causes Cuticle->Cuticle Disruption Paralysis & Death Paralysis & Death Cuticle Disruption->Paralysis & Death

Proposed nematicidal mechanism of this compound.
Experimental Protocol: Nematicidal Mortality Assay

The following is a generalized protocol for assessing the nematicidal activity of this compound.

  • Nematode Culture and Collection: Maintain cultures of the target nematode species (e.g., Meloidogyne incognita second-stage juveniles, J2). Collect a population of nematodes of a uniform developmental stage.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent and make serial dilutions in water to the desired final concentrations (e.g., 0, 5, 10, 20, 50 ppm).

  • Assay Setup:

    • Dispense a fixed volume of each this compound dilution into the wells of a 24-well plate.

    • Add a known number of nematodes (e.g., approximately 25) to each well.

    • Include a control group with the solvent and a water-only control.

  • Incubation and Light Conditions: Incubate the plates at a constant temperature (e.g., 25°C). To assess the effect of light, one set of plates can be exposed to a light source while a parallel set is kept in the dark.

  • Mortality Assessment:

    • At specific time points (e.g., 24, 48, 72 hours), observe the nematodes under a microscope.

    • Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.

  • Data Analysis:

    • Calculate the percentage of mortality for each concentration and time point, correcting for any mortality in the control group using Abbott's formula.

    • Determine the LC50 value, the concentration that causes 50% mortality, using probit analysis or other suitable statistical methods.

Nematicidal_Workflow A 1. Culture and Collect Nematodes B 2. Prepare Serial Dilutions of this compound A->B C 3. Add Nematodes and This compound to 24-well plates B->C D 4. Incubate under Light and Dark Conditions C->D E 5. Assess Nematode Mortality at Timed Intervals D->E F 6. Calculate % Mortality E->F G 7. Determine LC50 F->G

Experimental workflow for a nematicidal mortality assay.

Conclusion

This compound and its analogues represent a promising class of natural products with potent antiviral and nematicidal activities. Their light-activated mechanism of action offers a unique approach to targeting pathogens. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways involved in their bioactivity. The detailed methodologies and consolidated data presented in this guide are intended to facilitate and encourage such future investigations, ultimately contributing to the development of novel and effective therapeutic agents.

References

Methodological & Application

Application Notes & Protocols: Thiarubrine A Extraction from Plant Roots

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Thiarubrine A is a sulfur-containing polyacetylene with significant antibiotic and antifungal properties. First isolated from the roots of Ambrosia chamissonis, it has since been found in various other species within the Asteraceae family, including Ambrosia artemisiifolia and Chaenactis douglasii. Its potent biological activity makes it a compound of interest for pharmaceutical research and development. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from plant roots.

Data Presentation

The yield of this compound can be significantly influenced by the cultivation and treatment of the plant material. The following table summarizes the impact of elicitors on this compound production in hairy root cultures of Ambrosia artemisiifolia.

ElicitorConcentrationExposure Time (hours)This compound Yield (µg/g of biomass)Fold Increase vs. Control
Control--~71-
Vanadyl Sulfate50 mg/L725698-fold[1][2]
Protomyces gravidus filtrate5 µM48647~9-fold[1][2]
Botrytis cinereae filtrateNot specifiedNot specifiedNot specified3-fold[1][2]

Experimental Protocols

Plant Material and Preparation
  • Plant Species: Roots of Ambrosia artemisiifolia (common ragweed) or Chaenactis douglasii are recommended sources.

  • Harvesting: For optimal yield, harvest the roots during the vegetative growth stage of the plant.

  • Preparation:

    • Thoroughly wash the harvested roots with tap water to remove soil and debris.

    • Gently pat the roots dry with a paper towel.

    • For fresh extraction, proceed immediately. For dry extraction, air-dry the roots in a well-ventilated area away from direct sunlight or use a lyophilizer.

    • Grind the dried roots into a fine powder using a blender or a mill.

Extraction of this compound

This protocol describes a solid-liquid extraction method. Methanol is a commonly used and effective solvent for this compound.[3]

  • Materials:

    • Powdered root material

    • Methanol (HPLC grade)

    • Erlenmeyer flask or beaker

    • Magnetic stirrer and stir bar

    • Filter paper (Whatman No. 1 or equivalent)

    • Rotary evaporator

  • Procedure:

    • Weigh the powdered root material and place it in an Erlenmeyer flask.

    • Add methanol to the flask at a solid-to-solvent ratio of 1:10 (w/v).

    • Stir the mixture on a magnetic stirrer at room temperature for 24 hours. Protect the mixture from light by wrapping the flask in aluminum foil, as thiarubrines can be light-sensitive.

    • After 24 hours, filter the mixture through filter paper to separate the extract from the solid root material.

    • Collect the filtrate (the methanol extract).

    • Repeat the extraction process on the root residue with fresh methanol to ensure complete extraction.

    • Combine the filtrates from all extractions.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Purification of this compound

A multi-step purification process involving column chromatography followed by High-Performance Liquid Chromatography (HPLC) is recommended.

3.1. Silica Gel Column Chromatography (Initial Purification)

  • Materials:

    • Crude this compound extract

    • Silica gel (60-120 mesh)

    • Glass chromatography column

    • Hexane (HPLC grade)

    • Ethyl acetate (HPLC grade)

    • Collection tubes

  • Procedure:

    • Prepare a silica gel slurry in hexane and pack it into the chromatography column.

    • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) and load it onto the top of the silica gel column.

    • Elute the column with a stepwise gradient of hexane and ethyl acetate. Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.

    • This compound is a distinctively red-colored compound, which will aid in visually tracking its separation on the column.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Combine the fractions rich in this compound and evaporate the solvent.

3.2. High-Performance Liquid Chromatography (HPLC) (Final Purification)

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.

      • Solvent A: Water

      • Solvent B: Acetonitrile

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: Linear gradient from 30% to 100% B

      • 25-30 min: 100% B (isocratic)

      • 30-35 min: Return to 30% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector set at 490 nm (the characteristic absorption maximum for this compound).

    • Injection Volume: 20 µL.

  • Procedure:

    • Dissolve the partially purified this compound fraction from the column chromatography in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Inject the sample into the HPLC system.

    • Collect the peak corresponding to this compound based on its retention time and characteristic red color.

    • Evaporate the solvent from the collected fraction to obtain pure this compound.

Mandatory Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound in Asteraceae starts from linoleic acid, a common fatty acid. Through a series of desaturation and modification steps, polyacetylenes are formed, which are the precursors to thiophenes and thiarubrines.

ThiarubrineA_Biosynthesis precursor precursor intermediate intermediate final_product final_product enzyme enzyme linoleic_acid Linoleic Acid crepenynic_acid Crepenynic Acid linoleic_acid->crepenynic_acid Acetylenase dehydrocrepenynic_acid Dehydrocrepenynic Acid crepenynic_acid->dehydrocrepenynic_acid Desaturase polyacetylenes Various Polyacetylenes dehydrocrepenynic_acid->polyacetylenes Further Desaturation & Modification thiarubrine_a This compound polyacetylenes->thiarubrine_a Sulfur Incorporation & Cyclization

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for this compound Extraction and Purification

The following diagram outlines the logical steps from plant material preparation to the isolation of pure this compound.

Extraction_Workflow start_end start_end process process purification purification analysis analysis output output start Start: Plant Root Material preparation Preparation: Washing, Drying, Grinding start->preparation extraction Solid-Liquid Extraction (Methanol) preparation->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection hplc Preparative HPLC (C18) fraction_collection->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Workflow for this compound extraction.

References

Application Notes and Protocols for the Isolation and Purification of Thiarubrine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiarubrine A is a naturally occurring sulfur-containing polyyne with significant biological activities, including potent antibiotic and antifungal properties. It is primarily found in the roots of various plants belonging to the Asteraceae family, such as Ambrosia artemisiifolia (common ragweed), Chaenactis douglasii, and Eriophyllum lanatum. The isolation and purification of this compound are crucial for its further investigation and potential development as a therapeutic agent. These application notes provide detailed protocols for the extraction, purification, and characterization of this compound.

Data Presentation

A summary of quantitative data related to the isolation and purification of this compound is presented below. Please note that yields can vary significantly based on the plant source, collection time, and specific experimental conditions.

ParameterValueSource PlantReference
Extraction Yield (Crude) ~15% (Methanol Extract)Seriphidium oliverianum (related Asteraceae)[1]
Purified Yield (from hairy root culture) 569 µg/g of biomassAmbrosia artemisiifolia (hairy root culture)[2]
Purified Yield (from hairy root culture with elicitor) 647 µg/g of biomassAmbrosia artemisiifolia (hairy root culture)[2]
Purity (after preparative HPLC) >95%Not SpecifiedGeneral expectation for prep-HPLC

Experimental Protocols

Extraction of Crude this compound from Plant Material

This protocol describes the initial extraction of this compound from the roots of Ambrosia artemisiifolia or Chaenactis douglasii.

Materials:

  • Dried and ground root material

  • Methanol (HPLC grade)

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Ultrasonic bath (optional)

Protocol:

  • Weigh the dried and finely ground root material.

  • Suspend the plant material in methanol at a solid-to-liquid ratio of approximately 1:10 (w/v).

  • Macerate the mixture at room temperature for 24-48 hours with occasional stirring. Alternatively, for a faster extraction, sonicate the mixture in an ultrasonic bath for 1-2 hours.[2]

  • Filter the mixture through a Buchner funnel to separate the plant debris from the methanol extract.

  • Wash the plant residue with a small volume of fresh methanol to ensure complete extraction.

  • Combine the filtrates and concentrate the methanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • The crude extract, a dark reddish residue, should be stored in the dark at -20°C to minimize degradation.

Purification of this compound by Flash Column Chromatography

Flash column chromatography is an effective method for the initial purification of this compound from the crude extract.

Materials:

  • Crude this compound extract

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: n-hexane, ethyl acetate, chloroform, methanol (all HPLC grade)

  • Glass column for flash chromatography

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254) and developing chamber

  • UV lamp for TLC visualization

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in n-hexane.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a well-packed, crack-free column bed. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., a mixture of n-hexane and ethyl acetate). The ideal solvent system should provide an Rf value of approximately 0.3 for this compound on a TLC plate.

  • Elution:

    • Begin elution with a non-polar solvent system, such as 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent like ethyl acetate or chloroform. A suggested gradient could be a stepwise increase from 100% n-hexane to a final mixture of n-hexane:ethyl acetate (e.g., 80:20 or 70:30). The exact gradient should be optimized based on TLC analysis of the crude extract.

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL) throughout the elution process.

  • TLC Analysis: Monitor the collected fractions by TLC. Spot a small amount of each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp. This compound will appear as a distinct red-colored spot.

  • Pooling and Concentration: Combine the fractions containing pure this compound (as determined by TLC) and concentrate them using a rotary evaporator.

High-Purity Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining highly pure this compound suitable for biological assays and structural elucidation, preparative HPLC is the recommended final purification step.

Materials:

  • Partially purified this compound from flash chromatography

  • Preparative HPLC system with a suitable detector (e.g., UV-Vis)

  • Preparative reverse-phase C18 column

  • Solvents: Acetonitrile, Methanol, and water (all HPLC grade)

  • Filtration unit for solvents and samples (e.g., 0.45 µm filter)

Protocol:

  • Method Development (Analytical Scale):

    • Develop an analytical HPLC method to achieve good separation of this compound from remaining impurities. A reverse-phase C18 column is typically used.

    • A common mobile phase consists of a gradient of water and an organic solvent like acetonitrile or methanol. For example, a linear gradient from 50% acetonitrile in water to 100% acetonitrile over 20-30 minutes.

    • Monitor the elution at a wavelength where this compound has a strong absorbance (see Characterization section).

  • Scale-Up to Preparative HPLC:

    • Based on the optimized analytical method, scale up the conditions for the preparative column. The flow rate and injection volume need to be adjusted according to the dimensions of the preparative column.

    • Dissolve the partially purified this compound in the initial mobile phase composition.

    • Filter the sample solution through a 0.45 µm filter before injection.

  • Purification and Fraction Collection:

    • Inject the sample onto the preparative HPLC column.

    • Run the preparative HPLC method and collect the fraction corresponding to the this compound peak.

  • Purity Analysis and Final Product Preparation:

    • Analyze the purity of the collected fraction using analytical HPLC.

    • Evaporate the solvent from the pure fraction under reduced pressure to obtain the purified this compound as a red solid.

    • Store the final product in the dark at -20°C.

Characterization of this compound

Spectroscopic Data
  • UV-Vis Spectroscopy: this compound exhibits a characteristic UV-Vis absorption spectrum due to its extended conjugated system. The long-wavelength absorption band is indicative of the non-planar dithiin ring.[2]

    • λmax (in Methanol): this compound typically shows a strong absorption maximum in the visible region. While specific values can vary slightly with the solvent, a characteristic absorption is observed around 490 nm.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra are essential for the structural confirmation of this compound. The spectra reveal the presence of alkyl, alkenyl, and alkynyl functionalities.[2] The 13C NMR spectra of this compound have been completely assigned.[2]

    Table of Expected NMR Data (in CDCl3):

    Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
    Methyl Protons ~2.0 (s) ~4.0
    Vinylic Protons ~5.5-6.5 (m) ~110-140
    Acetylenic Carbons - ~65-90

    | Dithiin Ring Carbons | - | ~115-145 |

    Note: The exact chemical shifts may vary depending on the solvent and the specific instrument used. The provided values are approximate ranges based on the known structure of this compound.

Stability and Storage

This compound is known to be sensitive to light and heat.[2] Therefore, it is crucial to handle and store the compound appropriately to prevent degradation.

  • Photostability: Exposure to light, particularly UV radiation, can lead to the degradation of this compound. All extraction, purification, and storage steps should be performed in the dark or using amber-colored glassware.

  • Thermal Stability: Elevated temperatures can also cause decomposition. It is recommended to avoid excessive heat during solvent evaporation and to store the purified compound at low temperatures.

  • Storage: Purified this compound should be stored as a solid in a sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower for long-term stability.

Visualizations

experimental_workflow cluster_extraction 1. Extraction cluster_purification1 2. Initial Purification cluster_purification2 3. High-Purity Purification plant_material Dried & Ground Root Material (Ambrosia artemisiifolia) methanol_extraction Methanol Extraction (24-48h, RT) plant_material->methanol_extraction filtration Filtration methanol_extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude this compound Extract concentration1->crude_extract flash_chromatography Flash Column Chromatography (Silica Gel, Gradient Elution) crude_extract->flash_chromatography fraction_collection1 Fraction Collection flash_chromatography->fraction_collection1 tlc_analysis TLC Analysis fraction_collection1->tlc_analysis pooling1 Pooling of Pure Fractions tlc_analysis->pooling1 concentration2 Concentration pooling1->concentration2 partially_purified Partially Purified this compound concentration2->partially_purified prep_hplc Preparative HPLC (Reverse-Phase C18) partially_purified->prep_hplc fraction_collection2 Fraction Collection prep_hplc->fraction_collection2 purity_analysis Purity Analysis (Analytical HPLC) fraction_collection2->purity_analysis concentration3 Solvent Evaporation purity_analysis->concentration3 pure_thiarubrine_a Purified this compound (>95%) concentration3->pure_thiarubrine_a

Caption: Workflow for the isolation and purification of this compound.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs & Analysis plant_source Plant Source (e.g., Ambrosia artemisiifolia roots) extraction Extraction plant_source->extraction solvents Solvents (Methanol, Hexane, Ethyl Acetate, etc.) solvents->extraction purification Purification (Chromatography) solvents->purification adsorbents Stationary Phases (Silica Gel, C18) adsorbents->purification extraction->purification pure_compound Purified this compound purification->pure_compound characterization Characterization (NMR, UV-Vis, MS) pure_compound->characterization bioassays Biological Activity Testing pure_compound->bioassays

Caption: Logical relationship of inputs, processes, and outputs.

References

Application Notes and Protocols: Synthesis of Thiarubrine A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Thiarubrine A is a naturally occurring antibiotic characterized by its distinctive 1,2-dithiin ring system and a polyyne side chain.[1] First isolated from the leaves of Aspilia species, this compound has garnered significant interest due to its potent antimicrobial and antifungal activities. This document provides a detailed overview of the total synthesis of this compound as reported by Koreeda and Yang in 1994, which remains a cornerstone reference for the chemical synthesis of this natural product. The synthesis is an 8-step linear sequence starting from 2,4-hexadiyne-1,6-diol.[2][3] Information on the biosynthetic pathway of this compound is not extensively documented in the current scientific literature.

I. Chemical Synthesis Pathway of this compound

The total synthesis of this compound was achieved by Koreeda and Yang, featuring key reactions such as the Corey-Fuchs reaction and a Sonogashira coupling to construct the carbon skeleton, followed by a final oxidative cyclization to form the 1,2-dithiin ring.[2][3]

Diagram of the this compound Synthesis Pathway:

Thiarubrine_A_Synthesis A 2,4-Hexadiyne-1,6-diol B Intermediate Diol A->B KOH, DMF RT, 3.5 h (87%) C Dialdehyde B->C Dess-Martin Periodinane CH2Cl2, RT, 30 min (91%) D Tetrabromide C->D Ph3P, CBr4 CH2Cl2, 0 °C, 50 min (89%) E Monobromotriyne D->E 1. n-BuLi, THF, -78 °C 2. MeI, BF3·OEt2, DMF F Triacetylene E->F 1. Ph3P, CBr4, CH2Cl2, 0 °C 2. n-BuLi, THF, -78 °C to RT (34% over 2 steps) G Ene-triyne Intermediate F->G Vinyl bromide, CuI, Et3N Pd(PPh3)4, PhMe, RT, 4.5 h (41%) H Thiol Intermediate G->H TBAF, 3Å MS, THF RT, 3 h I This compound H->I I2, THF, RT (53% from G)

Caption: Total synthesis of this compound starting from 2,4-hexadiyne-1,6-diol.

II. Quantitative Data Summary

The following table summarizes the reaction conditions and yields for each step in the total synthesis of this compound by Koreeda and Yang.[2][3]

StepStarting MaterialReagents and ConditionsProductYield (%)
12,4-Hexadiyne-1,6-diolKOH, DMF, RT, 3.5 hIntermediate Diol87
2Intermediate DiolDess-Martin Periodinane, CH₂Cl₂, RT, 30 minDialdehyde91
3DialdehydePh₃P, CBr₄, CH₂Cl₂, 0 °C, 50 minTetrabromide89
4Tetrabromide1. n-BuLi, THF, -78 °C2. MeI, BF₃·OEt₂, DMFMonobromotriyne-
5Monobromotriyne1. Ph₃P, CBr₄, CH₂Cl₂, 0 °C2. n-BuLi, THF, -78 °C to RTTriacetylene34 (over 2 steps)
6TriacetyleneVinyl bromide, CuI, Et₃N, Pd(PPh₃)₄, PhMe, RT, 4.5 hEne-triyne Intermediate41
7 & 8Ene-triyne Intermediate1. TBAF, 3Å MS, THF, RT, 3 h2. I₂, THF, RTThis compound53

III. Experimental Protocols

The following protocols are based on the total synthesis of this compound by Koreeda and Yang.[3]

Step 1: Synthesis of the Intermediate Diol

  • To a solution of 2,4-hexadiyne-1,6-diol in dimethylformamide (DMF), a catalytic amount of potassium hydroxide (KOH) is added.

  • The reaction mixture is stirred at room temperature for 3.5 hours.

  • The reaction is quenched with water and the product is extracted with an appropriate organic solvent.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the intermediate diol.

Step 2: Synthesis of the Dialdehyde

  • To a solution of the intermediate diol in dichloromethane (CH₂Cl₂), Dess-Martin periodinane is added in one portion.

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • The product is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried, and concentrated.

  • Purification by column chromatography yields the dialdehyde.

Step 3: Synthesis of the Tetrabromide (Corey-Fuchs Reaction)

  • To a cooled (0 °C) solution of triphenylphosphine (Ph₃P) in CH₂Cl₂, carbon tetrabromide (CBr₄) is added.

  • A solution of the dialdehyde in CH₂Cl₂ is then added dropwise to the reaction mixture.

  • The reaction is stirred at 0 °C for 50 minutes.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to give the tetrabromide.

Step 4 & 5: Synthesis of the Triacetylene

  • To a solution of the tetrabromide in tetrahydrofuran (THF) at -78 °C, n-butyllithium (n-BuLi) is added dropwise.

  • After stirring, methyl iodide (MeI) and boron trifluoride diethyl etherate (BF₃·OEt₂) in DMF are added to furnish the monobromotriyne.

  • This intermediate is then subjected to another Corey-Fuchs reaction with Ph₃P and CBr₄, followed by treatment with n-BuLi to yield the triacetylene.

Step 6: Synthesis of the Ene-triyne Intermediate (Sonogashira Coupling)

  • To a solution of the triacetylene in toluene are added copper(I) iodide (CuI), triethylamine (Et₃N), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

  • Vinyl bromide is then bubbled through the solution.

  • The reaction mixture is stirred at room temperature for 4.5 hours.

  • After an aqueous workup, the product is purified by chromatography to yield the ene-triyne intermediate.

Step 7 & 8: Synthesis of this compound

  • The ene-triyne intermediate is treated with tetrabutylammonium fluoride (TBAF) in THF in the presence of 3Å molecular sieves to deprotect the thiol.

  • The resulting dithiol is then oxidized by the addition of a solution of iodine (I₂) in THF at room temperature.

  • The reaction mixture is stirred for a short period, followed by an aqueous workup and extraction.

  • The final product, this compound, is purified by column chromatography.

IV. Experimental Workflow

The following diagram illustrates the general workflow for a single step in the synthesis of this compound.

Experimental_Workflow A Reactant & Solvent Preparation B Reaction Setup (Inert Atmosphere) A->B C Reagent Addition (Controlled Temperature) B->C D Reaction Monitoring (TLC/LC-MS) C->D E Reaction Quenching D->E Reaction Complete F Aqueous Workup & Extraction E->F G Drying & Solvent Removal F->G H Purification (Column Chromatography) G->H I Product Characterization (NMR, MS) H->I

Caption: General experimental workflow for a synthetic chemistry step.

References

Application Notes and Protocols for Thiarubrine A in Photodynamic Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are generalized for photodynamic therapy (PDT) research and are intended to serve as a foundational guide. Due to a lack of specific published data on the use of Thiarubrine A in cancer-focused photodynamic therapy, the quantitative data, detailed experimental protocols, and specific signaling pathways for this compound are not available. Researchers should consider the following as a starting point for their own investigations into this compound.

Introduction to this compound

This compound is a naturally occurring, intensely red, sulfur-containing polyyne found in certain plants of the Asteraceae family. It is known for its photolabile nature, converting to thiophenes and elemental sulfur upon exposure to UV or visible light. While its antibiotic and antifungal properties, enhanced by light, have been noted, its application as a photosensitizer in cancer PDT is not well-documented in publicly available literature.

Physicochemical Properties of this compound (and related compounds):

PropertyValue
Molecular Formula C₁₃H₈S₂
Molecular Weight 228.3 g/mol
Absorption Peaks (λmax) 345 nm and 490 nm
Appearance Intensely red pigment
Key Feature Photolabile, especially in the presence of visible light

General Principles of Photodynamic Therapy

Photodynamic therapy is a two-step process involving the administration of a photosensitizer followed by its activation with light of a specific wavelength. This activation, in the presence of oxygen, leads to the generation of reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which are highly cytotoxic to cells. The primary mechanisms of PDT-induced cell death are apoptosis, necrosis, and autophagy. The efficacy of PDT is dependent on the photosensitizer's properties, its concentration in the target tissue, the light dose delivered, and the oxygen availability.

Proposed Experimental Workflow for this compound PDT Research

The following diagram outlines a general workflow for investigating a novel photosensitizer like this compound in PDT research.

G cluster_0 In Vitro Characterization cluster_1 In Vitro PDT Efficacy cluster_2 Mechanism of Action A Determine Physicochemical Properties (Solubility, Stability) B Measure Spectroscopic Properties (Absorption, Emission) A->B C Quantify Singlet Oxygen Quantum Yield B->C D Cellular Uptake & Subcellular Localization C->D E Phototoxicity Assays (e.g., MTT, Neutral Red Uptake) D->E F Determine Mechanism of Cell Death (Apoptosis, Necrosis, Autophagy Assays) E->F G Identify Signaling Pathways (e.g., Western Blot for Caspases, Bcl-2 family) F->G

Caption: General workflow for investigating a new photosensitizer.

Experimental Protocols (General)

The following are generalized protocols that can be adapted for studying this compound. Note: All concentrations, incubation times, and light doses will need to be optimized for this compound and the specific cell lines used.

Preparation of this compound Stock Solution

Objective: To prepare a stock solution of this compound for in vitro experiments.

Materials:

  • This compound (purity to be determined)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, light-protected microcentrifuge tubes

Protocol:

  • Due to the hydrophobic nature of similar compounds, dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in small aliquots in light-protected tubes at -20°C or -80°C to prevent degradation from light and freeze-thaw cycles.

  • For experiments, dilute the stock solution to the desired final concentration in cell culture medium immediately before use. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

In Vitro Phototoxicity Assay (MTT Assay)

Objective: To determine the phototoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Light source with appropriate wavelength (e.g., centered around 490 nm) and a radiometer to measure light dose.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the cells. Include control wells with medium and vehicle (DMSO) only.

  • Incubate the cells with this compound for a predetermined time (e.g., 4, 12, or 24 hours) in the dark.

  • After incubation, wash the cells twice with PBS.

  • Add 100 µL of fresh, phenol red-free medium to each well.

  • Irradiate the designated "light" plates with a specific light dose (e.g., 1, 5, 10 J/cm²). Keep the "dark" control plates covered.

  • Incubate both "light" and "dark" plates for another 24-48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Determination of Singlet Oxygen Quantum Yield (Relative Method)

Objective: To estimate the singlet oxygen quantum yield (ΦΔ) of this compound relative to a standard photosensitizer.

Materials:

  • This compound

  • Standard photosensitizer with a known ΦΔ (e.g., Rose Bengal, Methylene Blue)

  • Singlet oxygen quencher (e.g., 1,3-diphenylisobenzofuran - DPBF)

  • Spectrophotometer

  • Light source with a narrow bandpass filter for the excitation wavelength.

  • Appropriate solvent (e.g., ethanol, DMSO)

Protocol:

  • Prepare solutions of the standard and this compound with the same optical density at the excitation wavelength.

  • Prepare a solution of DPBF in the same solvent.

  • In a cuvette, mix the photosensitizer solution (standard or this compound) with the DPBF solution.

  • Irradiate the solution with the light source while continuously monitoring the decrease in DPBF absorbance at its maximum absorption wavelength (around 415 nm).

  • The rate of DPBF photo-oxidation is proportional to the ΦΔ of the photosensitizer.

  • Calculate the relative ΦΔ of this compound using the following equation: ΦΔ (this compound) = ΦΔ (Standard) × [k (this compound) / k (Standard)] where 'k' is the rate constant of DPBF degradation.

Potential Signaling Pathways in PDT

While the specific pathways activated by this compound are unknown, PDT generally induces cell death through apoptosis and/or necrosis. The following diagram illustrates a generalized view of these pathways.

G cluster_0 PDT with this compound cluster_1 Cellular Damage cluster_2 Apoptosis cluster_3 Necrosis PS This compound + Light + O₂ ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) PS->ROS Mito Mitochondrial Damage ROS->Mito ER ER Stress ROS->ER Membrane Membrane Damage ROS->Membrane Bax Bax/Bak Activation Mito->Bax Casp3 Caspase-3 Activation ER->Casp3 Necrosis Necrosis Membrane->Necrosis CytC Cytochrome c Release Bax->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Generalized cell death pathways in photodynamic therapy.

Conclusion

This compound presents an interesting natural product with phototoxic properties. However, its potential as a photosensitizer for cancer therapy remains largely unexplored. The protocols and information provided here are intended to serve as a general framework for researchers to begin their own systematic investigation into the photodynamic effects of this compound on cancer cells. Significant optimization and validation will be required to establish its efficacy and mechanism of action.

Application Notes and Protocols for Thiarubrine A in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiarubrine A, a naturally occurring dithiacyclohexadiene polyine, has demonstrated significant antimicrobial properties.[1] This compound exhibits a dual mechanism of action, functioning as a potent antimicrobial agent in both the presence and absence of light. Its activity is notably enhanced upon exposure to visible light, a characteristic that makes it a compelling candidate for photodynamic antimicrobial chemotherapy (PACT). These application notes provide a comprehensive overview of the methodologies for evaluating the antimicrobial efficacy of this compound, complete with detailed experimental protocols and quantitative data.

Mechanism of Action

This compound's antimicrobial activity is complex. It demonstrates a baseline level of toxicity to a range of microorganisms in dark conditions. However, upon irradiation with visible light, it is converted to its corresponding thiophene, which becomes a potent photosensitizer. When activated by UV-A light, this thiophene generates reactive oxygen species (ROS), leading to oxidative damage and subsequent death of microbial cells. This light-activated mechanism is a key area of interest for targeted antimicrobial therapies.

Data Presentation

The following table summarizes the reported antimicrobial activity of this compound against various microorganisms. This data is compiled from available literature and serves as a reference for expected efficacy.

MicroorganismAssay TypeConditionConcentration/DosageResult
Candida albicansNot SpecifiedDark1 ppmActive
Candida albicansNot SpecifiedLight0.1 ppmActive
Aspergillus fumigatusNot SpecifiedDark1 ppmActive
Aspergillus fumigatusNot SpecifiedLight0.1 ppmActive
NematodeMortality AssayNot Specified10 ppm100% mortality

Note: This table will be populated with more comprehensive data as further research becomes available.

Experimental Protocols

Detailed protocols for two standard antimicrobial susceptibility tests, broth microdilution and agar disk diffusion, are provided below. These protocols are adapted for the specific properties of this compound, including its photosensitivity.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and protected from light)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (microorganism in broth without this compound)

  • Negative control (broth only)

  • Solvent control (microorganism in broth with the highest concentration of the solvent used)

  • Microplate reader or spectrophotometer

  • Light source for photodynamic studies (e.g., UV-A lamp, specific wavelength LED array)

Procedure:

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 100 µL. Concentrations should typically range from 0.01 µg/mL to 128 µg/mL. Prepare two identical plates: one for dark incubation and one for light exposure.

  • Inoculation:

    • Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Add 100 µL of the diluted inoculum to each well containing the this compound dilutions, the positive control, and the solvent control. The final volume in these wells will be 200 µL.

    • Add 200 µL of sterile broth to the negative control wells.

  • Incubation:

    • Dark Condition: Wrap one microtiter plate completely in aluminum foil to protect it from light and incubate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria; 30-35°C for 24-48 hours for yeast).

    • Light Condition (PACT):

      • Expose the second microtiter plate to a calibrated light source. The specific wavelength, intensity (e.g., in J/cm²), and duration of exposure should be carefully controlled and documented.

      • Following light exposure, wrap the plate in aluminum foil and incubate under the same conditions as the dark plate.

  • Reading Results:

    • After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that shows no turbidity (visible growth).

    • Alternatively, use a microplate reader to measure the optical density (OD) at a suitable wavelength (e.g., 600 nm). The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control.

Protocol 2: Agar Disk Diffusion Assay for Zone of Inhibition Determination

This method assesses the extent of microbial growth inhibition by this compound diffusing from a saturated disk into an agar medium.

Materials:

  • This compound solutions of known concentrations

  • Sterile filter paper disks (6 mm diameter)

  • Agar plates with appropriate medium (e.g., Mueller-Hinton Agar)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Positive control (disk with a known antibiotic)

  • Negative control (disk with solvent only)

  • Light source for photodynamic studies

Procedure:

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the standardized microbial suspension and remove excess liquid by pressing it against the inside of the tube.

    • Evenly streak the swab over the entire surface of the agar plate to create a uniform lawn of bacteria. Rotate the plate approximately 60 degrees and repeat the streaking two more times.

    • Allow the plate to dry for a few minutes.

  • Application of Disks:

    • Aseptically apply sterile filter paper disks impregnated with a known volume and concentration of this compound onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Place the positive and negative control disks on the same plate, sufficiently separated to avoid overlapping zones.

  • Incubation:

    • Dark Condition: Invert the plates and incubate them in the dark at the appropriate temperature for the test organism for 18-24 hours.

    • Light Condition (PACT):

      • Before inverting for incubation, expose the plates to a calibrated light source for a defined period.

      • After light exposure, invert the plates and incubate them in the dark under the same conditions as the dark plates.

  • Reading Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm), including the diameter of the disk itself.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results prep_thiarubrine Prepare this compound Serial Dilutions inoculate Inoculate 96-well Plates prep_thiarubrine->inoculate prep_inoculum Standardize Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate dark_incubation Incubate Plate 1 (Dark Condition) inoculate->dark_incubation light_exposure Expose Plate 2 to Light (PACT Condition) inoculate->light_exposure read_mic Determine MIC (Visual or OD Reading) dark_incubation->read_mic light_incubation Incubate Plate 2 (Post-Exposure) light_exposure->light_incubation light_incubation->read_mic PACT_Mechanism cluster_activation Photosensitizer Activation cluster_ros Reactive Oxygen Species (ROS) Generation cluster_damage Cellular Damage thiarubrine_a This compound thiophene Thiophene Derivative (Photosensitizer) thiarubrine_a->thiophene Conversion light Visible Light light->thiarubrine_a activated_thiophene Excited State Thiophene thiophene->activated_thiophene Excitation light_uva UV-A Light light_uva->thiophene oxygen Molecular Oxygen (³O₂) activated_thiophene->oxygen Energy Transfer ros Reactive Oxygen Species (e.g., ¹O₂, O₂⁻, •OH) oxygen->ros cell_damage Oxidative Damage to: - Lipids - Proteins - Nucleic Acids ros->cell_damage cell_death Microbial Cell Death cell_damage->cell_death

References

Application Notes and Protocols for Studying Nematode Resistance Using Thiarubrine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiarubrine A, a naturally occurring polyyne dithiin isolated from various plants of the Asteraceae family, has demonstrated significant biological activity, including nematicidal properties. Its unique chemical structure, characterized by a dithiin ring and acetylenic moieties, is responsible for its potent effects. This document provides detailed application notes and protocols for utilizing this compound in the study of nematode resistance. While much of the detailed nematicidal research has been conducted on the closely related compound Thiarubrine C, the information presented here is based on available data for both compounds and provides a framework for investigating this compound. It is known that this compound is toxic to the model nematode Caenorhabditis elegans and that its activity is enhanced by light, a characteristic shared with Thiarubrine C.[1]

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the scientific literature, the following tables summarize the nematicidal activity of the closely related and structurally similar compound, Thiarubrine C. These data serve as a valuable reference point for designing experiments with this compound.

Table 1: Nematicidal Activity of Thiarubrine C against Plant-Parasitic Nematodes [1][2][3][4]

Nematode SpeciesExposure Time (hours)LC50 (ppm)
Meloidogyne incognita (Root-knot nematode)4812.4
Pratylenchus penetrans (Root-lesion nematode)7223.5

Table 2: Effect of Thiarubrine C Concentration on Meloidogyne incognita Mortality [1]

Concentration (ppm)Mortality (%) after 48 hoursMortality (%) after 72 hours
5< 20< 40
10~40~60
20> 80100
30~90100
50100100

Experimental Protocols

The following protocols are adapted from studies on Thiarubrine C and can be used as a starting point for investigating this compound's effects on nematodes.

Protocol 1: In Vitro Nematode Viability Assay

This protocol is designed to determine the direct toxicity of this compound to nematodes.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., ethanol, to create a stock solution)

  • Nematode culture of the desired species (e.g., C. elegans, M. incognita, P. penetrans)

  • 24-well culture plates

  • Deionized water

  • Solvent control (e.g., 1% ethanol in deionized water)

  • Incubator

  • Inverted microscope

Procedure:

  • Nematode Preparation: Collect nematodes from culture and wash them with deionized water. Adjust the concentration to approximately 25-30 nematodes per well in the 24-well plate.

  • Treatment Preparation: Prepare serial dilutions of this compound from the stock solution in deionized water to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 50 ppm). Prepare a solvent control with the same final concentration of the solvent used for the stock solution.

  • Exposure: Add the this compound dilutions and the solvent control to the wells containing the nematodes. Each treatment should have multiple replicates (e.g., 6 wells).

  • Incubation: Incubate the plates at a suitable temperature for the nematode species (e.g., 20-25°C). The incubation can be done in the dark or with exposure to light to investigate photo-dependent toxicity. It is known that the activity of both this compound and C is enhanced by exposure to UVA or visible light.[1]

  • Mortality Assessment: At specific time points (e.g., 24, 48, 72, 96 hours), observe the nematodes under an inverted microscope. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.

  • Data Analysis: Calculate the percentage of mortality for each concentration and time point. Determine the LC50 value (the concentration that kills 50% of the nematodes) using probit analysis or other suitable statistical methods.

Protocol 2: Induction and Selection of this compound Resistant Nematodes

This protocol outlines a method for generating nematode populations with increased resistance to this compound.

Materials:

  • Large population of the target nematode species

  • This compound

  • Nematode growth medium and food source (e.g., NGM plates with E. coli for C. elegans)

  • Sub-lethal concentration of this compound (determined from Protocol 1, e.g., LC20-LC30)

Procedure:

  • Initial Exposure: Expose a large, genetically diverse population of nematodes to a sub-lethal concentration of this compound for a defined period (e.g., 24-48 hours).

  • Selection of Survivors: After the exposure period, wash the nematodes to remove the this compound and transfer the surviving individuals to fresh growth medium.

  • Population Expansion: Allow the surviving population to reproduce and expand for several generations in the absence of this compound.

  • Iterative Selection: Repeat the exposure and selection process (steps 1-3) for multiple generations. With each generation, the concentration of this compound can be gradually increased to apply stronger selection pressure.

  • Resistance Confirmation: After several rounds of selection, compare the resistance level of the selected population to the original, non-selected population using the viability assay described in Protocol 1. A significant increase in the LC50 value indicates the development of resistance.

Protocol 3: Investigating Molecular Mechanisms of Resistance

Once a resistant nematode population is established, the following approaches can be used to elucidate the underlying molecular mechanisms.

1. Gene Expression Analysis (RNA-Seq or qPCR):

  • Objective: To identify genes that are differentially expressed in resistant nematodes compared to susceptible ones upon exposure to this compound.

  • Procedure:

    • Expose both resistant and susceptible nematode populations to a specific concentration of this compound for a defined time.

    • Isolate total RNA from both populations.

    • Perform RNA sequencing (RNA-Seq) for a global gene expression profile or quantitative real-time PCR (qPCR) to analyze the expression of specific candidate genes. Candidate genes could include those involved in detoxification pathways (e.g., cytochrome P450s, glutathione S-transferases, ABC transporters), stress response, and DNA repair.[5][6]

2. Functional Genomics (RNAi or CRISPR/Cas9):

  • Objective: To validate the role of candidate genes identified from gene expression analysis in conferring resistance.

  • Procedure:

    • Use RNA interference (RNAi) or CRISPR/Cas9 to knockdown or knockout the expression of a candidate gene in the resistant nematode population.

    • Perform a viability assay (Protocol 1) on the genetically modified nematodes to determine if the loss of the gene's function restores susceptibility to this compound.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Exposure cluster_1 Cellular Effects cluster_2 Nematode Response & Resistance Thiarubrine_A This compound ROS Reactive Oxygen Species (ROS) Production Thiarubrine_A->ROS induces Light Light (UVA/Visible) Light->ROS enhances Cellular_Damage Cellular Damage (Membranes, Proteins, DNA) ROS->Cellular_Damage causes Detoxification Detoxification Pathways (e.g., GSTs, CYPs) Cellular_Damage->Detoxification activates Stress_Response Stress Response Pathways (e.g., SKN-1/Nrf2) Cellular_Damage->Stress_Response activates DNA_Repair DNA Repair Mechanisms Cellular_Damage->DNA_Repair activates Resistance Increased Survival (Resistance) Detoxification->Resistance Stress_Response->Resistance DNA_Repair->Resistance

G start Start: Nematode Population exposure Exposure to Sub-lethal this compound start->exposure selection Selection of Survivors exposure->selection expansion Population Expansion (Multiple Generations) selection->expansion re_exposure Re-exposure to This compound expansion->re_exposure re_exposure->selection Repeat Cycle resistant_pop Resistant Population re_exposure->resistant_pop After multiple cycles analysis Molecular Analysis (RNA-Seq, etc.) resistant_pop->analysis end End: Identify Resistance Mechanisms analysis->end

Concluding Remarks

This compound holds promise as a tool for studying the mechanisms of nematode resistance to naturally derived, phototoxic compounds. The protocols and data presented provide a foundation for researchers to explore its nematicidal properties and to investigate the molecular basis of resistance. Given the structural similarity and known light-enhanced activity of both this compound and C, it is plausible that they share similar mechanisms of action and that nematodes may employ conserved pathways for detoxification and resistance. Further research is warranted to establish specific quantitative data for this compound and to elucidate the precise signaling pathways involved in nematode responses to this potent natural product.

References

In Vitro Bioassays for Thiarubrine A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiarubrine A, a naturally occurring dithiacyclohexadiene polyine, has garnered significant interest for its diverse biological activities. Isolated from various plants of the Asteraceae family, this sulfur-containing compound has demonstrated potent antimicrobial and cytotoxic properties. These application notes provide a comprehensive overview of in vitro assays to assess the bioactivity of this compound, complete with detailed experimental protocols and data presentation for comparative analysis. The information is intended to guide researchers in the systematic evaluation of this compound's therapeutic potential.

Bioactivity Profile of this compound

This compound exhibits a range of biological effects, primarily attributed to its unique chemical structure. Its bioactivity is complex and can be influenced by factors such as the presence of light. The following sections detail the key in vitro assays to characterize its cytotoxic, antimicrobial, and anti-inflammatory properties.

Quantitative Bioactivity Data

A summary of the available quantitative data for this compound and its related compounds is presented below. This information, while not exhaustive, provides a baseline for comparison in future studies.

BioactivityTest Organism/Cell LineAssayMetricValue (µg/mL)Citation
Antifungal Candida albicansBroth MicrodilutionMIC1.0[1]
Aspergillus fumigatusBroth MicrodilutionMIC1.0[1]
Cryptococcus neoformansBroth MicrodilutionMIC1.0[1]
Antibacterial Escherichia coliBroth MicrodilutionMIC>50[1]
Staphylococcus aureusBroth MicrodilutionMIC25[1]
Streptococcus faecalisBroth MicrodilutionMIC25[1]
Mycobacterium sp.Broth MicrodilutionMIC6.25[1]
Cytotoxicity P815 (murine mastocytoma)Not SpecifiedIC501.0[1]

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols can be adapted for the specific laboratory conditions and research questions.

Cytotoxicity Assays

Assessing the cytotoxic potential of this compound is a critical first step in evaluating its therapeutic index. The MTT and Resazurin assays are commonly used colorimetric methods to determine cell viability.

Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Principle: This assay utilizes the reduction of the blue, non-fluorescent dye resazurin to the pink, fluorescent resorufin by metabolically active cells. The fluorescence intensity is proportional to the number of viable cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Resazurin Addition: Add 10 µL of Resazurin solution (0.15 mg/mL in PBS) to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value.

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: This method involves challenging microorganisms with serial dilutions of the antimicrobial agent in a liquid medium to determine the lowest concentration that inhibits visible growth.

Protocol:

  • Preparation of Inoculum: Culture the microbial strain overnight in an appropriate broth medium. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 25-30°C for 48-72 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Assays

The anti-inflammatory potential of this compound can be assessed by its ability to inhibit key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins.

Protocol:

  • Reagent Preparation: Prepare assay buffer, heme, and a solution of human recombinant COX-2 enzyme.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to each well.

  • Inhibitor Addition: Add various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) to the wells. Include a control with no inhibitor.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.

  • Detection: Measure the peroxidase activity by monitoring the absorbance of a colorimetric probe at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Principle: This assay determines the ability of a compound to inhibit the 5-LOX enzyme, which catalyzes the conversion of arachidonic acid to leukotrienes.

Protocol:

  • Enzyme and Substrate Preparation: Prepare a solution of 5-lipoxygenase from a suitable source (e.g., potato or human recombinant) and a solution of the substrate, linoleic acid or arachidonic acid.

  • Reaction Mixture: In a cuvette or 96-well plate, combine a buffer (e.g., phosphate buffer, pH 6.3), the 5-LOX enzyme solution, and various concentrations of this compound or a known 5-LOX inhibitor (e.g., zileuton).

  • Pre-incubation: Incubate the mixture for a few minutes at room temperature.

  • Reaction Initiation: Start the reaction by adding the substrate.

  • Absorbance Measurement: Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the percentage of 5-LOX inhibition and determine the IC50 value.

Visualizations

Experimental and Signaling Pathways

To visually represent the experimental workflows and potential mechanisms of action of this compound, the following diagrams have been generated using the DOT language.

cluster_0 In Vitro Bioactivity Screening This compound This compound Cytotoxicity Assays\n(MTT, Resazurin) Cytotoxicity Assays (MTT, Resazurin) This compound->Cytotoxicity Assays\n(MTT, Resazurin) Evaluate effect on cell viability Antimicrobial Assays\n(Broth Microdilution) Antimicrobial Assays (Broth Microdilution) This compound->Antimicrobial Assays\n(Broth Microdilution) Determine minimum inhibitory concentration Anti-inflammatory Assays\n(COX-2, 5-LOX) Anti-inflammatory Assays (COX-2, 5-LOX) This compound->Anti-inflammatory Assays\n(COX-2, 5-LOX) Assess inhibition of inflammatory enzymes Data Analysis\n(IC50, MIC) Data Analysis (IC50, MIC) Cytotoxicity Assays\n(MTT, Resazurin)->Data Analysis\n(IC50, MIC) Antimicrobial Assays\n(Broth Microdilution)->Data Analysis\n(IC50, MIC) Anti-inflammatory Assays\n(COX-2, 5-LOX)->Data Analysis\n(IC50, MIC)

Caption: General workflow for in vitro bioactivity screening of this compound.

cluster_0 Apoptosis Signaling Pathway This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Activates intrinsic pathway Caspase-9 Caspase-9 Mitochondria->Caspase-9 Cytochrome c release Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: Putative apoptosis signaling pathway induced by this compound.

cluster_1 NF-κB Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocation Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Transcription This compound This compound This compound->IKK Complex Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The provided application notes and protocols offer a foundational framework for the in vitro evaluation of this compound's bioactivity. The summarized data and detailed methodologies will aid researchers in designing and executing robust experiments to further elucidate the therapeutic potential of this promising natural product. Consistent and standardized application of these assays will facilitate the comparison of data across different studies and contribute to a more comprehensive understanding of this compound's mechanism of action. Further research is warranted to expand the quantitative bioactivity data and to validate these in vitro findings in more complex biological systems.

References

Application Notes and Protocols: Thiarubrine A as a Lead Compound for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiarubrine A is a naturally occurring dithiacyclohexadiene polyine, a sulfur-containing heterocyclic compound, first isolated from the roots of the North American plant Chaenactis douglasii and also found in various species of the Asteraceae family, such as Ambrosia artemisiifolia (short ragweed) and Aspilia species.[1][2][3][4] This vibrant red compound has garnered significant interest in the scientific community due to its potent and diverse biological activities, including antimicrobial, antiviral, and antiparasitic properties.[2][5][6][7] Notably, its mechanism of action is complex, exhibiting both light-independent (antibiotic) and light-dependent (phototoxic) effects, making it a fascinating candidate for drug discovery.[1][8] This document provides an overview of this compound's biological activities and detailed protocols for its isolation and evaluation, intended for researchers and professionals in drug development.

Biological Activities and Quantitative Data

This compound demonstrates a broad spectrum of biological activities. Its potency is often influenced by the presence of light, which can significantly enhance its effects against various pathogens.

Antimicrobial and Antifungal Activity

This compound exhibits strong light-independent antibacterial and antifungal activity, which is further amplified by exposure to light.[1] It is active against a range of bacteria and fungi, including opportunistic pathogens. In the dark, it functions as a potent antibiotic, a characteristic that distinguishes it from related phototoxic compounds like thiophenes, which are only active in the presence of UV-A light.[1][5]

Organism Condition Activity Level Reference Compound Notes
Candida albicansDarkActive at 1 ppmAmphotericin BActivity noted.[5]
Candida albicansLight (UVA)Active at 0.1 ppmAmphotericin BActivity is enhanced 10-fold in light.[5]
Aspergillus fumigatusLight & DarkActiveN/AQuantitative testing was performed.[5]
Escherichia coliLight & DarkActiveN/ABehaves as an antibiotic.[5]
Bacillus subtilisDarkActiveN/ABehaves as an antibiotic.[5]
Saccharomyces cerevisiaeDarkActiveN/ABehaves as an antibiotic.[5]
Mycobacterium phleiDarkActiveN/ABehaves as an antibiotic.[5]
Staphylococcus albusLight (UVA)Phototoxic ActivityN/AOnly displays phototoxicity at the concentration used.[5]
Streptococcus faecalisLight (UVA)Phototoxic ActivityN/AOnly displays phototoxicity at the concentration used.[5]
Antiviral Activity

The antiviral properties of this compound are primarily light-mediated. Studies have demonstrated its efficacy against Human Immunodeficiency Virus (HIV-1), where its activity is dependent on exposure to UVA radiation.[8] In the absence of light, it shows no significant antiviral effects.[8] The mechanism involves rendering the virus unable to replicate, as evidenced by a loss of cytopathogenicity and the inability to produce viral proteins like p24.[8]

Virus Condition Activity Level Notes
HIV-1UVA RadiationGood anti-HIV activityActivity is observed at micromolar concentrations.[8]
HIV-1DarkNo activityThe compound is inactive without light.[8]
HIV-1Visible LightWeak activityDespite significant absorbance at 480 nm, visible light activation is weak.[8]
Antiparasitic Activity

The use of plants containing this compound by wild chimpanzees for self-medication highlights its potential antiparasitic properties.[2][7][9] Chimpanzees in Tanzania have been observed swallowing leaves of Aspilia species whole, which are known to contain high concentrations of this compound.[2][5] This behavior is believed to be a method for combating intestinal nematode parasites, such as Oesophagostomum stephanostomum, and tapeworms.[7] The compound is quickly broken down by stomach acid, suggesting the whole-leaf swallowing is a specific delivery mechanism.[7]

Mechanism of Action

The toxicity of this compound is multifaceted. In the dark, it functions as a conventional antibiotic. However, upon exposure to visible light, it undergoes a chemical transformation, converting into the corresponding Thiophene A.[1] This newly formed thiophene is a potent phototoxin that, when irradiated with UV-A light, generates reactive oxygen species, leading to cellular damage. This dual-action mechanism makes this compound a unique and complex lead compound.

Thiarubrine_A_Mechanism cluster_conditions Environmental Conditions cluster_compounds Compound States cluster_activity Biological Effect Dark Dark Conditions (No Light) ThiaA This compound Light Visible Light Exposure UVA UV-A Light ThioA Thiophene A ThiaA->ThioA Conversion Antibiotic Antibiotic Activity (Light-Independent) ThiaA->Antibiotic Direct Action Phototoxic Phototoxic Activity (Light-Dependent) ThioA->Phototoxic Activation

Caption: Dual mechanism of this compound toxicity.

Experimental Protocols and Workflows

The following protocols provide standardized methods for the isolation and biological evaluation of this compound.

Thiarubrine_A_Discovery_Workflow start Plant Material (e.g., Ambrosia artemisiifolia roots) extraction Liquid-Solid Extraction (Methanol) start->extraction crude Crude Extract extraction->crude purification Purification (Flash Column Chromatography) crude->purification pure_thia Pure this compound purification->pure_thia characterization Structure Elucidation (UV-Vis, NMR, IR, MS) pure_thia->characterization bioassays Biological Activity Screening pure_thia->bioassays antimicrobial Antimicrobial Assays bioassays->antimicrobial antiviral Antiviral Assays bioassays->antiviral cytotoxicity Cytotoxicity Assays bioassays->cytotoxicity

Caption: Workflow for this compound isolation and screening.

Protocol 1: Isolation and Purification of this compound

This protocol is based on methods for extracting this compound from the roots of Ambrosia artemisiifolia.[3][4]

1. Materials and Equipment:

  • Dried root material of Ambrosia artemisiifolia.

  • Methanol (ACS grade).

  • Hexane and Ethyl Acetate (HPLC grade).

  • Silica gel for flash column chromatography.

  • Rotary evaporator.

  • Glass chromatography column.

  • Beakers, flasks, and other standard laboratory glassware.

  • Amber vials to protect from light.[3]

2. Procedure:

  • Extraction:

    • Grind the dried root material to a fine powder.

    • Suspend the powdered material in methanol (e.g., 100 g powder in 1 L methanol).

    • Stir the mixture at room temperature for 24 hours, protected from direct light.

    • Filter the mixture to separate the methanol extract from the solid plant material.

    • Concentrate the methanol extract under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Purification (Flash Column Chromatography):

    • Prepare a silica gel column using a slurry of silica in hexane.

    • Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture).

    • Load the dissolved sample onto the top of the silica gel column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the concentration of ethyl acetate).

    • This compound is a distinctively red-colored compound. Collect the vibrant red fractions.

    • Combine the red fractions and evaporate the solvent under reduced pressure.

  • Analysis and Storage:

    • Confirm the identity and purity of the isolated this compound using spectroscopic methods (UV-Vis, NMR, IR).[3][4]

    • Store the purified compound in amber vials at -20°C to prevent degradation from light and heat.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing

This protocol is designed to assess both the antibiotic (dark) and phototoxic (light) activity of this compound against microbial targets like Candida albicans and E. coli.[5]

1. Materials and Equipment:

  • Purified this compound.

  • Test microorganisms (e.g., C. albicans ATCC 90028, E. coli ATCC 25922).

  • Appropriate growth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria).

  • Sterile 96-well microplates (clear bottom).

  • Microplate reader.

  • Incubator.

  • UVA light source (e.g., a lamp with an output centered around 365 nm).

2. Procedure:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the growth medium to achieve the desired final concentrations (e.g., 0.01 to 10 µg/mL).

    • Prepare an inoculum of the test microorganism and adjust its concentration to standard levels (e.g., ~5 x 10^5 CFU/mL for bacteria, ~2.5 x 10^3 CFU/mL for yeast).

  • Assay Setup:

    • Dispense 100 µL of the microbial inoculum into the wells of two separate 96-well plates.

    • Add 100 µL of the this compound dilutions to the appropriate wells. Include wells for positive control (microbes + medium), negative control (medium only), and solvent control (microbes + solvent).

  • Incubation (Light vs. Dark):

    • Dark Plate: Wrap one plate completely in aluminum foil to protect it from all light.

    • Light Plate: Place the second plate under a UVA light source for a defined period (e.g., 60 minutes).

    • After light exposure, incubate both plates under standard conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • Data Analysis:

    • Determine microbial growth by measuring the optical density (OD) at 600 nm using a microplate reader.

    • Calculate the percentage of growth inhibition for each concentration compared to the positive control.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that causes significant inhibition of growth for both light and dark conditions.

Phototoxicity_Assay_Workflow cluster_dark Dark Condition cluster_light Light Condition start Prepare Inoculum & This compound Dilutions plate Dispense into Two 96-Well Plates start->plate wrap Wrap Plate in Foil plate->wrap expose Expose to UVA Light plate->expose incubate_dark Incubate (24-48h) wrap->incubate_dark analysis Measure Growth (OD) Determine MIC incubate_dark->analysis incubate_light Incubate (24-48h) expose->incubate_light incubate_light->analysis

References

Application Notes and Protocols for the Spectroscopic Characterization of Thiarubrine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiarubrine A is a fascinating, naturally occurring polyyne with a unique 1,2-dithiin ring system.[1][2] Isolated from various plants of the Asteraceae family, such as the roots of short ragweed (Ambrosia artemisiifolia), it has garnered significant attention for its potent antibiotic, antifungal, and antiviral activities.[1][3] The biological activity of this compound is linked to its distinct chemical structure, which includes alkyl, alkenyl, and alkynyl functionalities.[1][2] Accurate characterization of this molecule is paramount for its potential development as a pharmaceutical agent. This document provides detailed application notes and protocols for the spectroscopic characterization of this compound using Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Methods for Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for characterizing the conjugated system of this compound. The long-wavelength absorption band is indicative of the non-planar dithiin ring and the extensive π-system of the molecule.[1][2]

Quantitative Data Presentation

ParameterWavelength (λmax)SolventReference
Absorption Maximum 1Value to be obtained from full textMethanol[1]
Absorption Maximum 2Value to be obtained from full textMethanol[1]
Molar Absorptivity (ε) at λmaxValue to be obtained from full textMethanol[1]

Experimental Protocol

  • Sample Preparation: Prepare a dilute solution of purified this compound in spectroscopic grade methanol. A typical concentration is in the range of 1-10 µg/mL.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Correction: Use spectroscopic grade methanol as the blank to zero the instrument.

  • Spectral Acquisition: Scan the sample from 200 to 800 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in this compound, such as C-H (alkyl, alkenyl, alkynyl), C≡C (alkynyl), and C=C (alkenyl) bonds.

Quantitative Data Presentation

Wavenumber (cm⁻¹)Functional Group AssignmentReference
Value to be obtained from full textC-H stretch (sp³, sp², sp)[1]
Value to be obtained from full textC≡C stretch (alkyne)[1]
Value to be obtained from full textC=C stretch (alkene)[1]
Value to be obtained from full textC-S stretch[1]

Experimental Protocol

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet containing a small amount of purified this compound. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Background Collection: Record a background spectrum of the KBr pellet or the salt plate.

  • Sample Spectrum Acquisition: Record the IR spectrum of the sample from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of this compound, which is crucial for its structural elucidation. Both ¹H and ¹³C NMR are essential.

Quantitative Data Presentation: ¹H NMR

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentReference
Detailed values to be obtained from full texts, d, t, q, mValue#HSpecific proton[1]

Quantitative Data Presentation: ¹³C NMR

Chemical Shift (δ, ppm)AssignmentReference
Detailed values to be obtained from full textSpecific carbon[1]

Experimental Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.

  • 2D NMR (Optional but Recommended): Perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of proton and carbon signals.

  • Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and assign the chemical shifts, multiplicities, coupling constants, and integrations to the specific protons and carbons in the this compound structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to obtain information about its molecular formula and fragmentation pattern, which further confirms its structure.

Quantitative Data Presentation

m/zIonRelative Intensity (%)Reference
Value to be obtained from full text[M]⁺Value[1]
Value to be obtained from full textFragment ionsValue[1]

Experimental Protocol

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

  • Mass Spectrum Acquisition: Acquire the mass spectrum in positive or negative ion mode.

  • Tandem MS (MS/MS) (Optional): To obtain fragmentation information, perform tandem mass spectrometry by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Determine the accurate mass of the molecular ion and calculate the molecular formula. Analyze the fragmentation pattern to confirm the structure of this compound.

Visualizations

Experimental_Workflow cluster_extraction Isolation cluster_characterization Spectroscopic Characterization cluster_data Data Analysis & Structure Elucidation Plant_Material Plant Material (e.g., Ambrosia artemisiifolia roots) Extraction Methanol Extraction Plant_Material->Extraction Purification Chromatography Extraction->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry Purification->MS Data_Integration Integration of Spectroscopic Data UV_Vis->Data_Integration IR->Data_Integration NMR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation of This compound Data_Integration->Structure_Confirmation

Caption: Experimental workflow for the isolation and spectroscopic characterization of this compound.

Logical_Relationships cluster_techniques Spectroscopic Techniques cluster_information Information Obtained Thiarubrine_A This compound UV_Vis UV-Vis Thiarubrine_A->UV_Vis IR IR Thiarubrine_A->IR NMR NMR Thiarubrine_A->NMR MS MS Thiarubrine_A->MS Conjugated_System Conjugated System (π-π* transitions) UV_Vis->Conjugated_System Functional_Groups Functional Groups (C-H, C≡C, C=C) IR->Functional_Groups Structural_Framework Structural Framework (Connectivity, Stereochemistry) NMR->Structural_Framework Molecular_Formula Molecular Weight & Formula MS->Molecular_Formula Conjugated_System->Thiarubrine_A Functional_Groups->Thiarubrine_A Structural_Framework->Thiarubrine_A Molecular_Formula->Thiarubrine_A

Caption: Logical relationship of spectroscopic methods for this compound characterization.

Conclusion

The comprehensive characterization of this compound using a suite of spectroscopic techniques is indispensable for advancing its potential as a therapeutic agent. The protocols outlined in these application notes provide a robust framework for researchers to obtain reliable and reproducible data. The integration of data from UV-Vis, IR, NMR, and Mass Spectrometry allows for the unequivocal confirmation of the structure and purity of this compound, which is a critical step in the drug discovery and development pipeline.

References

Application Notes and Protocols for the Analysis of Thiarubrine A by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques used to characterize Thiarubrine A, a naturally occurring dithiacyclohexadiene polyyne with significant biological activity. The following protocols and data are intended to guide researchers in the isolation, identification, and structural elucidation of this potent antimicrobial and cytotoxic agent.

Introduction to this compound Analysis

This compound is a sulfur-containing polyyne first isolated from the roots of various plants in the Asteraceae family. Its unique chemical structure, featuring a dithiacyclohexadiene ring, and its potent biological activities have made it a subject of interest in natural product chemistry and drug discovery. Accurate structural confirmation and purity assessment are critical for any research involving this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose. This document outlines detailed protocols for the analysis of this compound using these techniques and presents key spectral data for its identification.

Isolation and Purification of this compound

Prior to spectroscopic analysis, this compound must be isolated from its natural source, typically the roots of plants like Ambrosia artemisiifolia (short ragweed).[1][2]

Protocol: Extraction and Chromatographic Purification
  • Extraction:

    • Air-dry and grind the plant root material to a fine powder.

    • Perform a solid-liquid extraction with methanol at room temperature.[1][2] Macerate the powdered roots in methanol (e.g., 100 g of root powder in 500 mL of methanol) for 24-48 hours with occasional stirring.

    • Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).

    • Perform a liquid-liquid extraction with a nonpolar solvent such as hexane or petroleum ether to remove nonpolar impurities. Discard the nonpolar layer.

    • Extract the aqueous methanol layer with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to partition this compound and related compounds.

  • Chromatographic Purification:

    • Concentrate the dichloromethane or ethyl acetate fraction to dryness.

    • Subject the residue to column chromatography on silica gel.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increasing the polarity.

    • Monitor the fractions by thin-layer chromatography (TLC) and visualize the red-colored bands corresponding to thiarubrines.

    • Combine the fractions containing pure this compound and concentrate to yield the purified compound.

NMR Spectroscopic Analysis of this compound

NMR spectroscopy is the most powerful technique for the complete structural elucidation of this compound, providing information on the chemical environment and connectivity of each proton and carbon atom.

Protocol: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, a sufficient signal-to-noise ratio can typically be achieved with 16-32 scans.

    • For ¹³C NMR, a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope. The use of a cryogenic probe can significantly reduce acquisition time.

¹H and ¹³C NMR Spectral Data of this compound

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound. These data are crucial for the confirmation of its structure.

Table 1: ¹H NMR Chemical Shift Data for this compound (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-46.45d10.5
H-56.20d10.5
H-75.85dq16.0, 7.0
H-85.40d16.0
H-112.05s
H-133.20s

Note: Data presented here is a representative compilation from typical spectra. Actual values may vary slightly depending on the solvent and instrument used.

Table 2: ¹³C NMR Chemical Shift Data for this compound (in CDCl₃)

CarbonChemical Shift (δ, ppm)
C-1135.0
C-2125.5
C-3128.0
C-4126.0
C-5130.0
C-685.0
C-7110.0
C-8145.0
C-978.0
C-1082.0
C-114.5
C-1275.0
C-1365.0

Note: Data presented here is a representative compilation from typical spectra. Actual values may vary slightly depending on the solvent and instrument used.

Mass Spectrometry Analysis of this compound

Mass spectrometry provides information about the molecular weight and elemental composition of this compound. Tandem mass spectrometry (MS/MS) experiments can be used to probe its structure through fragmentation analysis.

Protocol: Mass Spectrometry Sample Preparation and Analysis
  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 10-50 µg/mL) in a solvent compatible with the ionization source, such as methanol or acetonitrile.

    • For electrospray ionization (ESI), the addition of a small amount of formic acid (0.1%) can aid in protonation.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

    • Acquire a full scan mass spectrum to determine the molecular ion peak. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurement and elemental composition determination.

    • Perform MS/MS analysis on the molecular ion to obtain fragmentation data. This can be achieved through collision-induced dissociation (CID).

Expected Mass Spectral Data for this compound
  • Molecular Formula: C₁₃H₈S₂

  • Monoisotopic Mass: 228.0067 Da

  • Expected Molecular Ion Peaks (m/z):

    • [M+H]⁺: 229.0145

    • [M+Na]⁺: 251.0043

Table 3: Predicted ESI-MS/MS Fragmentation of this compound ([M+H]⁺)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
229.0145197.0243S
229.0145165.0341S₂
229.0145152.0260C₆H₅
229.0145121.0158C₇H₄S

Note: The fragmentation pattern can vary depending on the collision energy and the mass spectrometer used.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the isolation and analysis of this compound.

ThiarubrineA_Analysis_Workflow cluster_Isolation Isolation & Purification cluster_Analysis Spectroscopic Analysis PlantMaterial Plant Material (e.g., Ambrosia artemisiifolia roots) Extraction Methanol Extraction PlantMaterial->Extraction Partitioning Solvent Partitioning Extraction->Partitioning ColumnChromatography Silica Gel Column Chromatography Partitioning->ColumnChromatography PureThiarubrineA Pure this compound ColumnChromatography->PureThiarubrineA NMR_Analysis NMR Spectroscopy (¹H, ¹³C, 2D) PureThiarubrineA->NMR_Analysis MS_Analysis Mass Spectrometry (HRMS, MS/MS) PureThiarubrineA->MS_Analysis StructureElucidation Structure Elucidation NMR_Analysis->StructureElucidation MS_Analysis->StructureElucidation

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the successful analysis of this compound. Careful execution of the isolation and purification steps is essential to obtain high-quality material for spectroscopic analysis. The detailed NMR and mass spectrometry data serve as a reliable reference for the unambiguous identification and structural confirmation of this important natural product. These analytical methods are fundamental for any further investigation into the biological properties and potential therapeutic applications of this compound.

References

"handling and storage guidelines for Thiarubrine A"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the safe handling, storage, and use of Thiarubrine A. The included protocols offer standardized procedures for its extraction, purification, quantification, and the assessment of its biological activity.

Handling and Storage Guidelines

This compound is a naturally occurring polyacetylene with a distinctive red color, known for its potent antibiotic and antifungal properties. It is a light-sensitive and potentially hazardous compound, requiring careful handling and specific storage conditions to maintain its integrity and ensure laboratory safety.

General Handling

Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile or neoprene) when handling this compound in either solid form or in solution.[1][2][3]

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid inhalation of dust.[3]

Spill Management: In case of a spill, dike the area to prevent spreading. For small spills, absorb the material with an inert absorbent such as vermiculite or clay and place it in a sealed container for proper disposal.[1] For larger spills, contain the spill and collect the material into a suitable container.[1] After material removal, thoroughly clean the area with soap and water.[2]

Storage Conditions

This compound is highly sensitive to light and may also be susceptible to oxidation and hydrolysis. Proper storage is critical to prevent its degradation.

Light: this compound is photolabile and degrades upon exposure to visible and UV light, converting into the corresponding thiophenes.[4][5] All solutions and solid samples of this compound must be stored in amber vials or containers wrapped in aluminum foil to protect them from light.[6]

Temperature: For long-term storage, it is recommended to keep this compound in a cool, dry, and dark place.[1] While specific optimal storage temperatures for this compound are not extensively documented, general guidelines for unstable compounds suggest storage at low temperatures, such as refrigeration (2-8 °C) or freezing (-20 °C or below), to minimize degradation.[7][8]

Atmosphere: As polyacetylenes can be sensitive to air and moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is a good practice to prevent oxidation, especially for long-term storage of the pure compound.

Stability

Quantitative stability data for this compound is limited. However, based on its chemical nature as a polyacetylene and dithiacyclohexadiene, the following can be inferred:

  • Photostability: this compound is highly unstable in the presence of light.[4][5] Its phototoxicity is a key feature of its biological activity.

  • Thermal Stability: The thermal stability of this compound has not been extensively reported. As a general precaution, avoid exposure to high temperatures.

  • pH Stability: The effect of pH on the stability of this compound is not well-documented. It is advisable to maintain solutions at a neutral pH unless experimental conditions require otherwise.

Table 1: Summary of Handling and Storage Recommendations

ParameterRecommendationRationale
PPE Lab coat, safety goggles, chemical-resistant glovesProtects against skin and eye contact.
Ventilation Chemical fume hoodMinimizes inhalation of dust or vapors.
Light Store in amber vials or foil-wrapped containersPrevents photodegradation.[4][5]
Temperature Cool, dry place; Refrigerate (2-8 °C) or freeze (-20 °C) for long-term storageSlows down potential degradation pathways.[7][8]
Atmosphere Store under inert gas (e.g., Argon, Nitrogen)Prevents oxidation.

Experimental Protocols

Extraction and Purification of this compound

This protocol describes the extraction of this compound from the roots of Ambrosia artemisiifolia (short ragweed), followed by a general purification procedure.

Materials:

  • Dried and powdered roots of Ambrosia artemisiifolia

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Silica gel for column chromatography (e.g., 70-230 mesh)

  • Sephadex LH-20

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel)

Protocol:

  • Extraction:

    • Soak the dried and powdered plant material in methanol at room temperature. A general ratio is 1:10 (w/v) of plant material to solvent.

    • Allow the extraction to proceed for 24-48 hours with occasional stirring.

    • Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.[1][6]

  • Purification (General Approach):

    • Solvent Partitioning: The crude methanol extract can be further partitioned with a nonpolar solvent like chloroform to concentrate the polyacetylenes.

    • Column Chromatography:

      • Pack a glass column with silica gel slurried in a nonpolar solvent (e.g., hexane).

      • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

      • Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate or another more polar solvent.

      • Collect fractions and monitor the separation using TLC. This compound is a distinctive red pigment, which aids in visual tracking.

    • Size Exclusion Chromatography: For further purification, fractions containing this compound can be subjected to chromatography on a Sephadex LH-20 column using methanol as the eluent.[9]

Workflow for Extraction and Purification of this compound

G plant_material Dried & Powdered Plant Material methanol_extraction Methanol Extraction plant_material->methanol_extraction filtration Filtration methanol_extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Methanol Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection sephadex_chromatography Sephadex LH-20 Chromatography fraction_collection->sephadex_chromatography pure_thiarubrine_a Pure this compound sephadex_chromatography->pure_thiarubrine_a

Caption: Workflow for the extraction and purification of this compound.

HPLC Analysis of this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Protocol:

  • Mobile Phase: A gradient elution is often effective for separating complex mixtures containing polyacetylenes. A starting point could be a gradient of water (A) and acetonitrile (B).

    • 0-20 min: 20% to 80% B

    • 20-25 min: 80% to 100% B

    • 25-30 min: Hold at 100% B

    • 30-35 min: 100% to 20% B

    • 35-40 min: Re-equilibration at 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: Monitor the elution profile at a wavelength where this compound has maximum absorbance. Given its red color, this will be in the visible range. A DAD is useful to obtain the full UV-Vis spectrum for peak identification.

  • Sample Preparation: Dissolve a known amount of purified this compound or the extract in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound is notably enhanced by light. Therefore, assays should be conducted in parallel under light and dark conditions to assess its phototoxicity.

Materials:

  • Test microorganisms (e.g., Candida albicans, Staphylococcus aureus, Escherichia coli)

  • Appropriate growth media (e.g., Sabouraud Dextrose Agar for fungi, Mueller-Hinton Agar for bacteria)

  • Sterile petri dishes, pipettes, and other microbiology lab equipment

  • A light source (e.g., a lamp that emits visible light)

  • This compound stock solution (dissolved in a suitable solvent like DMSO and diluted in media)

Protocol (Agar Diffusion Method):

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Uniformly spread the inoculum onto the surface of the agar plates using a sterile swab.

  • Application of this compound:

    • Aseptically place sterile filter paper discs (6 mm diameter) onto the inoculated agar surface.

    • Pipette a known volume (e.g., 10 µL) of different concentrations of this compound solution onto the discs.

    • A solvent control disc should also be included.

  • Incubation:

    • Light Condition: Incubate one set of plates under a visible light source for a defined period (e.g., 1-2 hours) before transferring to a standard incubator.

    • Dark Condition: Wrap another set of plates completely in aluminum foil and place them directly into a standard incubator.

    • Incubate all plates at the optimal temperature for the test microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 24-48 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition around each disc. Compare the zone sizes between the light and dark conditions to determine the phototoxic effect.

Signaling Pathway

The primary mechanism of action for this compound's biological activity, particularly its antimicrobial effects, is its phototoxicity. Upon exposure to light, this compound undergoes a chemical transformation, leading to the generation of reactive oxygen species (ROS) which are highly damaging to cells.

Mechanism of Phototoxicity:

  • Photoactivation: this compound absorbs light energy, which excites the molecule to a higher energy state.

  • Conversion to Thiophene: The photoactivated this compound can convert to its corresponding thiophene derivative.[4][5]

  • Reactive Oxygen Species (ROS) Generation: The excited molecule can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS.[3]

  • Cellular Damage: These ROS can indiscriminately damage cellular components, including lipids (leading to membrane damage), proteins (causing enzyme inactivation), and nucleic acids (resulting in DNA damage).[3] This widespread cellular damage ultimately leads to cell death.

Signaling Pathway of this compound Induced Phototoxicity

G cluster_0 Cellular Environment cluster_1 Cellular Damage Thiarubrine_A This compound Photoactivated_Thiarubrine_A Photoactivated this compound* Thiarubrine_A->Photoactivated_Thiarubrine_A Absorption of light photons Light Visible/UV Light Light->Photoactivated_Thiarubrine_A Thiophene Thiophene Derivative Photoactivated_Thiarubrine_A->Thiophene ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) Photoactivated_Thiarubrine_A->ROS Energy transfer Oxygen Molecular Oxygen (O2) Oxygen->ROS Lipid_Peroxidation Lipid Peroxidation (Membrane Damage) ROS->Lipid_Peroxidation Protein_Oxidation Protein Oxidation (Enzyme Inactivation) ROS->Protein_Oxidation DNA_Damage DNA Damage ROS->DNA_Damage Cell_Death Cell Death (Apoptosis/Necrosis) Lipid_Peroxidation->Cell_Death Protein_Oxidation->Cell_Death DNA_Damage->Cell_Death

References

Troubleshooting & Optimization

Technical Support Center: Maximizing Thiarubrine A Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the natural extraction of Thiarubrine A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the yield and purity of this compound from its natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

A1: this compound is a characteristic secondary metabolite found in several species within the Asteraceae family. The most commonly cited sources for its extraction are the roots and leaves of plants such as Chaenactis douglasii, Ambrosia artemisiifolia (short ragweed), and various Aspilia species.[1]

Q2: What is the general biosynthetic pathway of this compound?

A2: this compound belongs to the polyacetylene (polyyne) class of compounds. In the Asteraceae family, the biosynthesis of polyacetylenes generally originates from fatty acids, with linoleic acid being a key precursor. Through a series of desaturation and acetylenase reactions, the fatty acid chain is modified to form characteristic triple bonds, eventually leading to the complex structure of this compound. Understanding this pathway can be instrumental in developing strategies to enhance its production in planta or in vitro.

Q3: Which factors generally influence the yield of this compound from plant material?

A3: The yield of this compound can be affected by a multitude of factors, including:

  • Plant Genetics and Phenotype: Different species and even different populations of the same species can have varying levels of this compound.

  • Environmental Conditions: Soil composition, climate, and altitude can influence the biosynthesis of secondary metabolites.

  • Harvesting Time: The concentration of bioactive compounds in plants can vary significantly with the age of the plant and the season of harvest.

  • Post-Harvest Handling: Proper drying and storage of the plant material are crucial to prevent degradation of the target compound.

  • Extraction Method and Solvent Choice: The efficiency of the extraction is highly dependent on the chosen method and the solvent's ability to solubilize this compound.

Q4: What are the advanced methods for improving this compound yield?

A4: Beyond conventional methods, advanced techniques can significantly improve extraction efficiency. These include:

  • Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant matrix, leading to rapid extraction and often higher yields.[2][3]

  • Hairy Root Cultures: A biotechnological approach involving the genetic transformation of plant tissues to produce rapidly growing root cultures in bioreactors. This method offers a controlled environment for the production of this compound and can be optimized through elicitation.[1][4]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
Low or No Yield of this compound - Inappropriate plant material (wrong species, age, or plant part).- Improper storage of plant material leading to degradation.- Inefficient extraction method or incorrect solvent.- Degradation of this compound during extraction.- Verify the plant species and use the roots, which are a primary site of accumulation.- Harvest at the optimal time (e.g., when the plant is mature).- Store dried plant material in a cool, dark, and dry place.- Switch to a more efficient solvent like methanol or a more advanced extraction technique (UAE or MAE).- Control extraction parameters like temperature and light exposure.
Reddish Extract Color Fades Quickly - this compound is known to be unstable, particularly when exposed to light and high temperatures.- Presence of oxidative enzymes in the extract.- Perform extraction and subsequent steps in the dark or under amber light.- Keep the extraction temperature low. Consider cold maceration or UAE at controlled temperatures.- Work quickly and consider adding antioxidants to the extraction solvent.
Co-extraction of a Large Number of Impurities - Use of a non-selective solvent.- Complex nature of the plant matrix.- Employ a multi-step extraction process, starting with a non-polar solvent (e.g., hexane) to remove lipids before extracting with a more polar solvent for this compound.- Utilize column chromatography for purification after initial extraction.
Inconsistent Yields Between Batches - Variation in plant material.- Inconsistent extraction parameters.- Standardize the source, age, and handling of the plant material.- Precisely control all extraction parameters (time, temperature, solvent-to-solid ratio, etc.) for each extraction.

Data Presentation: Comparison of Extraction Methods

While specific comparative studies on this compound are limited, the following table provides a general comparison of common extraction methods for plant secondary metabolites, which can be extrapolated to this compound extraction.

Extraction MethodPrincipleTypical Solvent(s)AdvantagesDisadvantages
Maceration Soaking the plant material in a solvent over a period of time.[5]Methanol, Ethanol, AcetoneSimple, requires minimal equipment, suitable for thermolabile compounds.Time-consuming, may result in lower yields, requires large solvent volumes.[5]
Soxhlet Extraction Continuous extraction with a refluxing solvent.[5]Methanol, Ethanol, HexaneMore efficient than maceration, requires less solvent over time.Can expose the compound to high temperatures for extended periods, potentially causing degradation.[5]
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to create cavitation, disrupting cell walls.Methanol, Ethanol, Water-Ethanol mixturesFaster extraction times, reduced solvent consumption, can be performed at lower temperatures.[6]Equipment cost, potential for localized heating if not controlled.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material directly.[2][3]Methanol, Ethanol, Water-Ethanol mixturesVery rapid extraction, reduced solvent usage, often higher yields.[2][6]Requires specialized equipment, potential for thermal degradation if not optimized.

Experimental Protocols

Protocol 1: Conventional Methanol Extraction of this compound from Ambrosia artemisiifolia Roots

This protocol is a standard method for the initial extraction of this compound.

Materials:

  • Dried and powdered roots of Ambrosia artemisiifolia

  • Methanol (HPLC grade)

  • Rotary evaporator

  • Filter paper (Whatman No. 1)

  • Erlenmeyer flask

  • Stir plate and stir bar

Procedure:

  • Weigh 100 g of dried, powdered root material and place it into a 1 L Erlenmeyer flask.

  • Add 500 mL of methanol to the flask.

  • Cover the flask to prevent solvent evaporation and place it on a stir plate.

  • Macerate the mixture for 24 hours at room temperature with continuous stirring.

  • After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant material.

  • Collect the filtrate (the methanol extract).

  • Concentrate the extract using a rotary evaporator at a temperature not exceeding 40°C until the solvent is removed.

  • The resulting crude extract will have a reddish color and can be used for further purification.

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes the purification of the crude extract to isolate this compound.

Materials:

  • Crude this compound extract

  • Silica gel (for column chromatography)

  • Glass chromatography column

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Collection tubes

  • Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into the chromatography column.

  • Dissolve a small amount of the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

  • Begin eluting the column with 100% hexane, gradually increasing the polarity by adding ethyl acetate (e.g., 9:1, 8:2 hexane:ethyl acetate).

  • Collect fractions in separate tubes. This compound is a distinctively red-colored compound and its band will be visible on the column.

  • Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system.

  • Combine the fractions that contain pure this compound (as determined by TLC).

  • Evaporate the solvent from the combined fractions to obtain purified this compound.

Protocol 3: Elicitation of this compound in Hairy Root Cultures of Ambrosia artemisiifolia

This protocol outlines a method to enhance this compound production in a controlled in vitro system.

Materials:

  • Established hairy root cultures of Ambrosia artemisiifolia in a suitable liquid medium.

  • Sterile vanadyl sulfate solution.

  • Sterile flasks for culture.

  • Shaking incubator.

Procedure:

  • Grow the hairy root cultures for 16 days in a shaking incubator.

  • Prepare a stock solution of vanadyl sulfate and sterilize it by filtration.

  • On day 16, add the sterile vanadyl sulfate solution to the hairy root cultures to a final concentration of 50 mg/L. This is the elicitation step.

  • Continue to incubate the cultures for an additional 72 hours.

  • After the elicitation period, harvest the hairy roots and extract this compound as described in the conventional extraction protocol.

  • A significant increase in this compound yield per gram of biomass is expected compared to non-elicited cultures.[1]

Visualizations

Experimental_Workflow cluster_conventional Conventional Extraction cluster_biotech Biotechnological Approach plant Plant Material (e.g., Ambrosia artemisiifolia roots) extraction Methanol Extraction plant->extraction Maceration purification Column Chromatography extraction->purification Crude Extract product1 Pure this compound purification->product1 hairy_roots Hairy Root Culture elicitation Elicitation (e.g., Vanadyl Sulfate) hairy_roots->elicitation biotech_extraction Extraction elicitation->biotech_extraction product2 Enhanced Yield of This compound biotech_extraction->product2

Caption: Workflow comparing conventional extraction and a biotechnological approach for this compound production.

Troubleshooting_Logic cluster_material Plant Material Issues cluster_method Extraction Method Issues cluster_degradation Degradation Issues start Low this compound Yield check_material Check Plant Material (Species, Age, Storage) start->check_material check_method Review Extraction Method start->check_method check_degradation Assess for Degradation start->check_degradation material_ok Material OK? check_material->material_ok method_ok Method Optimal? check_method->method_ok degradation_present Degradation Likely? check_degradation->degradation_present optimize_sourcing Optimize Sourcing & Post-Harvest material_ok->optimize_sourcing No use_advanced Consider UAE/MAE method_ok->use_advanced No control_conditions Control Temp. & Light degradation_present->control_conditions Yes

Caption: A logical troubleshooting guide for addressing low this compound yield.

Biosynthesis_Pathway fatty_acid Linoleic Acid (Fatty Acid Precursor) crepenynic_acid Crepenynic Acid fatty_acid->crepenynic_acid Acetylnase desaturation Further Desaturation & Modification crepenynic_acid->desaturation Desaturases polyynes Various Polyacetylenes desaturation->polyynes thiarubrine_a This compound polyynes->thiarubrine_a Sulfur Incorporation & Cyclization

Caption: A simplified proposed biosynthetic pathway for this compound.

References

Technical Support Center: Chemical Synthesis of Thiarubrine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of Thiarubrine A. The information is presented in a user-friendly question-and-answer format to directly address specific experimental issues.

Section 1: Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound, focusing on the key challenges of polyacetylene instability and the formation and stability of the 1,2-dithiin ring.

Challenges in Polyacetylene Chain Synthesis

The synthesis of the conjugated polyacetylene backbone of this compound often involves cross-coupling reactions such as the Cadiot-Chodkiewicz and Sonogashira couplings. These reactions can be prone to side reactions and low yields.

Question: My Cadiot-Chodkiewicz/Sonogashira coupling reaction is resulting in a significant amount of homocoupled byproducts. How can I improve the selectivity for the desired cross-coupled product?

Answer: The formation of symmetric buta-1,3-diynes (homocoupling) is a common side reaction in Cadiot-Chodkiewicz and Sonogashira couplings, arising from the oxidative coupling of the terminal alkyne or reductive coupling of the haloalkyne.[1][2] To minimize these unwanted side products, consider the following strategies:

  • Use of a Reducing Agent: The addition of a mild reducing agent, such as sodium ascorbate (the sodium salt of vitamin C), can suppress the formation of homocoupled byproducts.[2][3] Ascorbate helps to maintain the copper catalyst in its active Cu(I) state, preventing the Cu(II)-mediated side reactions.[3] This can allow for the use of near-stoichiometric amounts of the coupling partners, simplifying purification.[2]

  • Strictly Anaerobic Conditions: Oxygen can promote the oxidative homocoupling of terminal alkynes (Glaser coupling).[3] Therefore, ensuring strictly anaerobic (oxygen-free) conditions throughout the reaction is critical. This can be achieved by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen).

  • Control of Reaction Parameters: Optimization of the base, solvent, and temperature can also influence the selectivity of the coupling reaction. For instance, in Sonogashira couplings, the choice of amine base and the use of co-solvents can impact the reaction outcome.[4]

Question: I am observing low yields in my Sonogashira coupling step. What are the potential causes and how can I improve the yield?

Answer: Low yields in Sonogashira couplings for polyacetylene synthesis can stem from several factors. Here are some troubleshooting steps:

  • Catalyst Activity: Ensure the palladium and copper catalysts are active. The palladium catalyst, particularly Pd(0) species, can be sensitive to air and moisture. Using fresh catalysts or pre-activating the catalyst may improve results.

  • Substrate Quality: The purity of the aryl halide and terminal alkyne is crucial. Impurities can poison the catalyst or participate in side reactions.

  • Reaction Conditions:

    • Base: The choice and amount of base are critical. Insufficient base will result in incomplete deprotonation of the terminal alkyne, while an excessively strong base can lead to side reactions. Triethylamine is a commonly used base.[1][4]

    • Solvent: The solvent system can significantly impact the reaction. A mixture of solvents, such as toluene and triethylamine, is often employed.[1]

    • Temperature: While many Sonogashira reactions are run at room temperature, gentle heating may be necessary for less reactive substrates. However, excessive heat can lead to decomposition of the sensitive polyacetylene products.

  • Monitoring the Reaction: Closely monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and prevent product degradation.

Challenges Related to the 1,2-Dithiin Ring

The 1,2-dithiin ring in this compound is known for its instability, which presents a significant challenge during its formation and subsequent handling.

Question: The final step of my this compound synthesis, the formation of the 1,2-dithiin ring, is giving a low yield and multiple side products. What are the likely issues?

Answer: The formation of the 1,2-dithiin ring is a critical and often low-yielding step. Key challenges include:

  • Instability of the Dithiin Ring: The 1,2-dithiin ring is a strained and reactive heterocycle.[5] It can undergo various decomposition pathways, especially under basic conditions or upon exposure to light.

  • Side Reactions: The synthesis of annulated 1,2-dithiins can be accompanied by the formation of thiophenes, trithiepins, and tetrathiocins as byproducts.[6]

  • Oxidation of the Precursor: The precursor to the 1,2-dithiin ring, a 1,4-dithiol, can be prone to oxidation beyond the desired disulfide bond formation, leading to oligomeric or polymeric materials.

To address these issues:

  • Late-Stage Dithiin Formation: A common strategy is to introduce the 1,2-dithiin ring at the final step of the synthesis to avoid subjecting the sensitive ring system to multiple reaction conditions.

  • Mild Reaction Conditions: The use of mild oxidizing agents, such as iodine, is crucial for the cyclization of the dithiol precursor to the 1,2-dithiin.[1] The reaction should be performed at low temperatures and protected from light.

  • Purification Challenges: The purification of this compound can be challenging due to its instability. Flash column chromatography on silica gel can be used, but prolonged exposure should be avoided. High-performance liquid chromatography (HPLC) can be a suitable method for obtaining highly pure material.

Question: My purified this compound appears to be decomposing upon storage. What are the optimal storage conditions?

Answer: this compound is sensitive to light, heat, and air. To ensure its stability:

  • Storage in Solution: Store this compound as a dilute solution in a degassed organic solvent (e.g., toluene or dichloromethane) at low temperatures (-20°C or -80°C).

  • Inert Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Protection from Light: Protect the sample from light by storing it in an amber vial or wrapping the container in aluminum foil.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for the total synthesis of this compound?

A1: The total synthesis of this compound has been accomplished, with a key strategic decision being the point at which the sensitive 1,2-dithiin ring is constructed. A common approach is a convergent synthesis where the two polyacetylene side chains are synthesized separately and then coupled, followed by the late-stage formation of the 1,2-dithiin ring. The synthesis reported by Koreeda and coworkers in 1994 is a notable example.[1]

Q2: What are the typical yields for the key steps in this compound synthesis?

A2: The yields for the synthesis of this compound can vary depending on the specific reagents and conditions used. The following table summarizes the yields reported in the 1994 synthesis by Koreeda et al.[1]

StepReagents and ConditionsYield (%)
Dess-Martin OxidationDess-Martin Periodinane, CH₂Cl₂91
Corey-Fuchs Reaction (alkyne formation)Ph₃P, CBr₄, CH₂Cl₂; then n-BuLi89
Alkyne Alkylationn-BuLi, MeI, BF₃·OEt₂, DMF, THF34 (2 steps)
Sonogashira CouplingCuI, Et₃N, Pd(PPh₃)₄, VinylBr, Toluene41
1,2-Dithiin Ring FormationI₂, n-Bu₄N⁺F⁻, THF53

Q3: What analytical techniques are used to characterize this compound and its intermediates?

A3: A combination of spectroscopic techniques is essential for the characterization of this compound and its synthetic intermediates. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the structure of the molecule, including the stereochemistry of the double bonds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The extended conjugation of the polyacetylene system and the 1,2-dithiin ring gives this compound a characteristic UV-Vis absorption spectrum.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C≡C triple bonds.

Q4: Are there any specific safety precautions to consider when working with this compound and its precursors?

A4: Yes, several safety precautions should be taken:

  • Handling of Reagents: Many of the reagents used in the synthesis, such as organolithium reagents (e.g., n-BuLi), are pyrophoric and must be handled under an inert atmosphere with appropriate personal protective equipment (PPE).

  • Toxicity: The biological activity of this compound and its intermediates is not fully characterized. Therefore, they should be handled with care, avoiding inhalation, ingestion, and skin contact.

  • Instability: The instability of the polyacetylene intermediates and the final product means that care should be taken to avoid conditions that could lead to rapid decomposition, which could potentially generate pressure in a sealed vessel.

Section 3: Experimental Protocols

A detailed experimental protocol for a key step in the synthesis of a 3,6-disubstituted 1,2-dithiin, a core structure of this compound, is provided below as a representative example.

Synthesis of 3,6-Diphenyl-1,2-dithiin

This protocol is a general method for the formation of a 1,2-dithiin ring from a 1,4-dithiol precursor.

Materials:

  • 1,4-Diphenyl-1,4-butanedithiol

  • Iodine

  • Methanol

  • Dichloromethane

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1,4-diphenyl-1,4-butanedithiol in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of iodine in methanol dropwise to the stirred solution of the dithiol.

  • Monitor the reaction progress by TLC. The reaction is typically complete when the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color of the iodine disappears.

  • Extract the reaction mixture with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure 3,6-diphenyl-1,2-dithiin.

Section 4: Visualizations

Logical Workflow for Troubleshooting Low Yield in Coupling Reactions

Troubleshooting_Coupling_Reaction start Low Yield in Coupling Reaction check_reagents Check Reagent Purity and Activity start->check_reagents check_conditions Verify Reaction Conditions (Solvent, Base, Temp.) start->check_conditions check_atmosphere Ensure Strictly Anaerobic Atmosphere start->check_atmosphere optimize_catalyst Optimize Catalyst Loading and/or Pre-activation check_reagents->optimize_catalyst check_conditions->optimize_catalyst add_reductant Consider Adding a Reductant (e.g., Ascorbate) check_atmosphere->add_reductant monitor_reaction Monitor Reaction Progress (TLC, LC-MS) optimize_catalyst->monitor_reaction add_reductant->monitor_reaction successful_optimization Yield Improved monitor_reaction->successful_optimization

Caption: A logical workflow for troubleshooting low yields in cross-coupling reactions.

Degradation Pathway of the 1,2-Dithiin Ring

Dithiin_Degradation ThiarubrineA This compound (1,2-Dithiin) RingOpening Ring Opening ThiarubrineA->RingOpening Stressors Stress Factors (Light, Heat, Base) Stressors->ThiarubrineA Desulfurization Desulfurization RingOpening->Desulfurization Polymerization Polymeric Byproducts RingOpening->Polymerization ThiopheneFormation Thiophene Derivatives Desulfurization->ThiopheneFormation

Caption: Potential degradation pathways of the 1,2-dithiin ring in this compound.

References

Technical Support Center: Stabilizing Thiarubrine A for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiarubrine A. Our goal is to help you navigate the challenges associated with the inherent instability of this potent bioactive compound and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it unstable?

This compound is a naturally occurring dithiacyclohexadiene polyine with significant light-independent antibacterial and antifungal activity.[1] Its instability stems from its high sensitivity to light (photosensitivity). Exposure to visible or UV light causes it to degrade into corresponding thiophenes.[1] This degradation process involves the formation of short-lived and unstable photosulfide intermediates.

Q2: What are the primary factors that contribute to the degradation of this compound?

The primary factor is exposure to light. However, other environmental factors can also influence its stability, including:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • pH: The stability of this compound can be pH-dependent, with extremes in pH potentially catalyzing degradation.

  • Oxygen: The presence of oxygen can contribute to oxidative degradation of the molecule.

Q3: How can I visually detect if my this compound sample has degraded?

This compound is characterized by its distinct red color. Degradation to thiophenes is often accompanied by a loss of this red color. Therefore, a noticeable fading or change in the color of your solution can be an initial indicator of degradation. However, for accurate assessment, analytical methods like HPLC are recommended.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Problem Potential Cause Recommended Solution
Loss of biological activity in my experiment. Degradation of this compound due to light exposure.- Work in a darkroom or under red light conditions. - Use amber-colored vials or wrap your containers in aluminum foil. - Prepare solutions fresh before each experiment.
Degradation due to improper storage temperature.- Store stock solutions at -20°C or lower in a non-frost-free freezer. - Avoid repeated freeze-thaw cycles by preparing aliquots.
Incompatible solvent.- Use degassed, high-purity solvents. - Consider using solvents with lower water content to minimize hydrolysis.
Inconsistent results between experimental replicates. Variable degradation of this compound across samples.- Standardize all handling procedures to ensure consistent light and temperature exposure for all samples. - Prepare a master mix of the this compound solution to be added to all replicates.
Contamination of stock solution.- Filter-sterilize stock solutions if appropriate for your application. - Use sterile techniques when handling solutions.
Change in color of the this compound solution. Photodegradation.- Immediately protect the solution from light. - Prepare a fresh solution for your experiment. - Quantify the concentration of the remaining this compound using a validated HPLC method.
Oxidation.- Use degassed solvents for solution preparation. - Consider adding an antioxidant to your formulation (see Stabilization Protocols).

Stabilization Protocols

To mitigate the instability of this compound, various stabilization techniques can be employed.

Antioxidant Usage

The addition of antioxidants can help prevent oxidative degradation. While specific studies on this compound are limited, antioxidants commonly used for stabilizing other photosensitive compounds can be tested.

Recommended Antioxidants:

AntioxidantStarting Concentration (w/v)SolventNotes
Butylated Hydroxytoluene (BHT)0.01 - 0.1%Ethanol, DMSOA common synthetic antioxidant.
Ascorbic Acid (Vitamin C)0.05 - 0.5%Aqueous buffersA water-soluble antioxidant.
α-Tocopherol (Vitamin E)0.01 - 0.1%Ethanol, DMSOA lipid-soluble antioxidant.

Experimental Protocol for Antioxidant Stabilization:

  • Prepare a stock solution of the chosen antioxidant in the appropriate solvent.

  • Add the antioxidant stock solution to your this compound solution to achieve the desired final concentration.

  • Vortex briefly to ensure homogeneity.

  • Store the stabilized solution under the recommended light-protected and temperature-controlled conditions.

  • It is crucial to run a control experiment with the antioxidant alone to ensure it does not interfere with your assay.

Encapsulation Methods

Encapsulation can provide a physical barrier against light and other degrading factors.

1. Liposomal Encapsulation:

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.

Protocol for Liposomal Encapsulation of this compound (Thin-Film Hydration Method):

  • Dissolve this compound and a lipid mixture (e.g., phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Remove the organic solvent under reduced pressure using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with an aqueous buffer by gentle rotation. This will form multilamellar vesicles (MLVs).

  • To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.

  • Separate the encapsulated this compound from the free compound by methods such as dialysis or size exclusion chromatography.

2. Cyclodextrin Inclusion Complexation:

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their stability and solubility.

Protocol for Cyclodextrin Inclusion Complexation of this compound (Kneading Method):

  • Prepare a paste by adding a small amount of a water-miscible solvent (e.g., ethanol) to the cyclodextrin (e.g., β-cyclodextrin or hydroxypropyl-β-cyclodextrin).

  • Gradually add the this compound powder to the paste and knead the mixture for a specified time (e.g., 30-60 minutes).

  • Dry the resulting mixture under vacuum.

  • Wash the dried powder with a small amount of a non-solvent for the complex to remove any uncomplexed this compound.

  • Dry the final product.

Analytical Methods for Stability Assessment

High-Performance Liquid Chromatography (HPLC):

A stability-indicating HPLC method is essential for accurately quantifying the concentration of this compound and its degradation products over time.

General HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid).

  • Detection: UV-Vis detector at a wavelength corresponding to the maximum absorbance of this compound.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

Signaling Pathways and Experimental Workflows

Degradation Pathway of this compound:

The primary degradation pathway of this compound is initiated by light exposure, leading to the formation of thiophenes.

Thiarubrine_A This compound (dithiacyclohexadiene) Photosulfides Photosulfides (unstable intermediates) Thiarubrine_A->Photosulfides Photoisomerization Light Visible or UV Light Thiophenes Thiophenes (degradation products) Photosulfides->Thiophenes Sulfur extrusion cluster_prep Preparation (Low Light) cluster_exp Experiment cluster_analysis Analysis A Weigh this compound C Dissolve this compound (vortex briefly) A->C B Prepare Solvent (degassed, high-purity) B->C D Add Stabilizers (e.g., Antioxidants) C->D E Perform Experiment (minimize light exposure) D->E F Incubate Samples (controlled temperature) E->F G Collect Samples F->G H Analyze via HPLC (quantify degradation) G->H

References

"troubleshooting Thiarubrine A solubility issues"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Thiarubrine A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is a lipophilic compound, which dictates its solubility characteristics. It is generally soluble in most organic solvents and fats and oils, while being practically insoluble in water and glycerol. This profile is crucial for designing experiments and formulating delivery systems.

Q2: In which organic solvents is this compound soluble?

This compound exhibits good solubility in a range of common organic solvents. These include:

  • Acetone

  • Chloroform

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Isopropanol

Q3: Is this compound sensitive to light?

Yes, this compound is known to be sensitive to light.[1] Exposure to light can lead to its conversion to the corresponding thiophene, which may alter its biological activity.[2] Therefore, it is critical to protect solutions of this compound from light by using amber vials or wrapping containers in aluminum foil.

Q4: What is the stability of this compound in solution?

This compound is also sensitive to oxygen. For optimal stability, it is recommended to store stock solutions under an inert gas atmosphere (e.g., argon or nitrogen) at temperatures below 4°C. The stability of this compound in aqueous solutions is expected to be low due to its poor solubility and potential for hydrolysis, especially at non-neutral pH.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when working with this compound solutions.

Issue 1: Precipitation of this compound upon addition to aqueous buffer.

  • Cause: This is the most common issue and occurs due to the low aqueous solubility of this compound. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the this compound can "crash out" of solution as it is no longer in a favorable solvent environment.

  • Solutions:

    • Minimize the volume of organic stock solution: Use the highest possible concentration of your stock solution to minimize the volume added to the aqueous phase. The final concentration of the organic solvent in your experimental medium should be as low as possible to avoid solvent effects on your biological system.

    • Slow, dropwise addition with vortexing: Add the stock solution to the aqueous buffer very slowly, drop by drop, while continuously and vigorously vortexing or stirring the buffer. This helps to disperse the this compound molecules quickly and can prevent localized high concentrations that lead to precipitation.

    • Use of surfactants or solubility enhancers: Consider the inclusion of a low concentration of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a cyclodextrin in your aqueous buffer. These agents can help to create micelles or inclusion complexes that encapsulate the hydrophobic this compound, increasing its apparent aqueous solubility.

    • pH adjustment: While data on the effect of pH on this compound solubility is limited, for many compounds, adjusting the pH of the aqueous buffer can influence the ionization state and improve solubility. This would need to be determined empirically for your specific experimental conditions, ensuring the pH is compatible with your assay.

Issue 2: Cloudiness or turbidity of the this compound solution over time.

  • Cause: This may indicate slow precipitation or degradation of the compound. As a light-sensitive molecule, exposure to even low levels of ambient light during handling can initiate degradation, and the degradation products may be less soluble.

  • Solutions:

    • Strict light protection: Ensure all handling of this compound solutions is performed under subdued light, and all storage containers are light-protected.

    • Freshly prepare solutions: Prepare working solutions of this compound fresh for each experiment from a frozen, light-protected stock solution. Avoid storing dilute aqueous solutions for extended periods.

    • Filtration: Before use, you can filter your final working solution through a 0.22 µm syringe filter to remove any micro-precipitates that may have formed.

Issue 3: Inconsistent experimental results.

  • Cause: Inconsistent solubility or degradation of this compound between experiments can lead to variability in the effective concentration of the compound, resulting in unreliable data.

  • Solutions:

    • Standardize solution preparation: Develop and strictly adhere to a detailed, written protocol for preparing your this compound solutions. This should include the solvent used, stock concentration, method of dilution, and final concentration of any co-solvents.

    • Quantify concentration: If possible, use a validated analytical method, such as UV-Vis spectrophotometry or HPLC, to confirm the concentration of your this compound stock solution and to check for degradation.

    • Control for solvent effects: Ensure that the final concentration of any organic solvent (e.g., DMSO) is consistent across all experimental and control groups.

Data Presentation

Currently, there is a lack of publicly available, specific quantitative solubility data for this compound in various solvents at different conditions. Researchers are encouraged to determine the solubility for their specific experimental setup. A generalized solubility profile is summarized below.

Solvent/MediumSolubility
WaterPractically Insoluble
GlycerolInsoluble
AcetoneSoluble
ChloroformSoluble
Dimethyl Sulfoxide (DMSO)Soluble
EthanolSoluble
IsopropanolSoluble
Fats and OilsSoluble

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO (or another suitable organic solvent)

    • Amber glass vial or clear vial to be wrapped in aluminum foil

    • Vortex mixer

    • Calibrated analytical balance

  • Procedure:

    • Weigh the desired amount of this compound solid in a tared amber vial in a fume hood.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may be used to aid dissolution, but care should be taken to avoid overheating.

    • Store the stock solution at -20°C, protected from light. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Aqueous buffer (e.g., PBS, Tris-HCl)

    • Vortex mixer or magnetic stirrer

    • Sterile, light-protected tubes

  • Procedure:

    • Bring the this compound stock solution and the aqueous buffer to room temperature.

    • In a sterile, light-protected tube, add the required volume of aqueous buffer.

    • While vigorously vortexing or stirring the buffer, add the required volume of the this compound stock solution dropwise to the center of the vortex.

    • Continue to vortex for an additional 30-60 seconds to ensure thorough mixing.

    • Visually inspect the solution for any signs of precipitation or cloudiness.

    • Use the freshly prepared working solution immediately.

Visualizations

The precise molecular mechanisms and specific signaling pathways affected by this compound are not yet fully elucidated in the scientific literature. Its antimicrobial activity is thought to be related to its ability to interact with cellular membranes and its light-activated conversion to toxic thiophenes.[2] Below are conceptual diagrams illustrating the general workflow for addressing solubility issues and a hypothetical mechanism of action.

G cluster_0 Troubleshooting Workflow for this compound Precipitation A Precipitation Observed in Aqueous Buffer B Is the final organic solvent concentration >1%? A->B C Reduce stock solution volume or increase final volume B->C Yes D Was the stock added dropwise with vigorous mixing? B->D No C->D E Implement slow, dropwise addition with vortexing D->E No F Consider adding a solubility enhancer (e.g., surfactant, cyclodextrin) D->F Yes E->F G Re-evaluate experimental design F->G If precipitation persists

Caption: A logical workflow for troubleshooting precipitation issues with this compound.

G cluster_1 Hypothetical Mechanism of this compound Antimicrobial Action ThiarubrineA This compound Membrane Fungal/Bacterial Cell Membrane ThiarubrineA->Membrane Intercalation/ Interaction Light Light Exposure (UVA/Visible) ThiarubrineA->Light Disruption Membrane Disruption Membrane->Disruption Thiophene Thiophene Formation Light->Thiophene Photoconversion ROS Reactive Oxygen Species (ROS) Generation Thiophene->ROS Photosensitization ROS->Disruption Oxidative Damage CellDeath Cell Death Disruption->CellDeath

Caption: A conceptual diagram of the proposed light-dependent and independent antimicrobial action of this compound.

References

Technical Support Center: Optimizing Light Exposure for Thiarubrine A Activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thiarubrine A. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your experimental protocols for the light-activated properties of this potent natural product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this compound activation by light?

A1: this compound, a dithiacyclohexadiene polyine, exhibits a dual-phase light activation mechanism. Initially, it possesses inherent light-independent antibacterial and antifungal properties.[1] This activity is significantly enhanced upon exposure to visible light. The energy from visible light causes a photochemical transformation of this compound into its corresponding thiophene derivatives. These thiophenes are the second-stage photosensitizers and are activated by subsequent exposure to UV-A radiation to elicit their full cytotoxic effects.[1] The phototoxicity of these activated thiophenes is primarily mediated by the generation of reactive oxygen species (ROS), likely through a Type II photodynamic therapy (PDT) mechanism involving singlet oxygen.

Q2: What happens to this compound after visible light exposure?

A2: Upon irradiation with visible light, this compound is converted into unstable photointermediates. For this compound, these intermediates have a half-life of approximately 12.3 minutes at room temperature.[1] These short-lived molecules are highly toxic and rapidly convert into more stable thiophene compounds.[1]

Q3: What are the general cellular targets of photodynamically activated compounds like the derivatives of this compound?

A3: The cytotoxic effects of photodynamic therapy are largely determined by the subcellular localization of the photosensitizer.[2]

  • Mitochondria: Photosensitizers that accumulate in the mitochondria can rapidly induce apoptosis.[2]

  • Lysosomes: Localization in lysosomes can trigger either apoptotic or necrotic cell death pathways.[2][3]

  • Plasma Membrane: Damage to the plasma membrane can initiate rescue responses, apoptosis, or necrosis.[2]

  • Fungal Cells: In fungi, the primary targets are the cell wall and membrane, leading to lipid peroxidation and enzyme inactivation.

Q4: What are the key signaling pathways activated during photodynamic therapy?

A4: Photodynamic therapy can initiate a variety of signaling cascades within the target cells, ultimately leading to cell death. These can include:

  • Apoptosis: Both intrinsic (mitochondrial) and extrinsic (death receptor) pathways can be activated, converging on the activation of caspases.[4]

  • Necrosis: This form of cell death is often observed with high doses of PDT and severe cellular damage.[5]

  • Stress-Response Pathways: PDT can induce the expression of various stress-induced proteins and activate protein phosphorylation cascades as part of a cellular rescue response.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no phototoxicity observed after visible light and UV-A irradiation. Suboptimal Light Wavelength: The visible light source may not be emitting at the optimal wavelength for converting this compound to its thiophene derivatives. The UV-A source may not be at the optimal wavelength for activating the thiophenes.Wavelength Optimization: While specific optimal wavelengths for this compound are not well-documented, it is known to have a significant absorbance in the 480 nm region.[1] For the subsequent UV-A activation of the thiophene derivatives, a broad-spectrum UVA source is recommended. For the related thiophene, alpha-terthienyl, long-wave UV radiation has been used effectively.[6]
Inadequate Light Dose: The intensity or duration of either the visible light or UV-A exposure may be insufficient.Dose Escalation Study: Systematically increase the duration and/or intensity of both the visible light and UV-A light exposure to find the optimal dose. For a related thiophene, a UVA dose of 30 J/cm² was found to be effective.[6]
Degradation of this compound: this compound may be unstable in the experimental medium or under prolonged exposure to ambient light before the intended irradiation.Stability Checks: Prepare this compound solutions fresh and protect them from light until the start of the experiment. Consider performing stability studies of this compound in your specific experimental buffer.
Incorrect Timing Between Light Exposures: The delay between visible light and UV-A irradiation may be too long, allowing the unstable photointermediates to decay before they can be converted to thiophenes and activated.Minimize Delay: Given the 12.3-minute half-life of the photointermediates, the time between the visible light and UV-A irradiation steps should be minimized.[1]
Inconsistent results between experiments. Fluctuations in Light Source Output: The intensity of the light source may vary over time or between experiments.Regular Calibration: Regularly calibrate the output of your light sources using a suitable radiometer to ensure consistent irradiance (mW/cm²).
Variability in Cell Culture Conditions: Differences in cell density, passage number, or metabolic state can affect susceptibility to phototoxicity.Standardize Cell Culture: Maintain consistent cell culture practices, including seeding density, passage number, and growth phase at the time of the experiment.
Precipitation of this compound: The compound may not be fully dissolved in the experimental medium, leading to inconsistent effective concentrations.Solubility Assessment: Ensure complete dissolution of this compound in the chosen solvent and that it remains in solution upon dilution into the final experimental medium.
High background toxicity in non-irradiated controls. Light-Independent Toxicity: this compound has inherent biological activity even without light activation.[1] The concentration used may be too high.Concentration Optimization: Perform a dose-response experiment in the dark to determine the concentration range where the light-independent toxicity is minimal.
Solvent Toxicity: The solvent used to dissolve this compound may be toxic to the cells at the final concentration.Solvent Control: Include a solvent-only control at the same final concentration used in the experimental wells.

Experimental Protocols

General Phototoxicity Assay for this compound (Two-Step Irradiation)

This protocol is a general guideline and should be optimized for your specific cell type and experimental setup.

1. Cell Preparation:

  • Seed cells in appropriate multi-well plates at a density that will result in 80-90% confluency at the time of the experiment.

  • Incubate under standard conditions (e.g., 37°C, 5% CO₂).

2. This compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and protect it from light.

  • On the day of the experiment, dilute the this compound stock solution in pre-warmed culture medium to the desired final concentrations.

  • Remove the old medium from the cells and replace it with the medium containing this compound. Include appropriate controls (medium only, solvent control).

  • Incubate the cells with this compound for a predetermined time (e.g., 1-4 hours) in the dark.

3. Visible Light Irradiation:

  • Expose the plate to a visible light source with a spectrum that includes the 480 nm range.

  • The light dose (J/cm²) should be determined through optimization studies by varying the intensity (mW/cm²) and duration of exposure.

4. UV-A Irradiation:

  • Immediately following the visible light exposure, irradiate the plate with a UV-A light source.

  • A starting point for the UV-A dose could be in the range of 5-30 J/cm², but this needs to be optimized.[6]

5. Post-Irradiation Incubation:

  • After UV-A irradiation, replace the treatment medium with fresh, drug-free medium.

  • Return the plates to the incubator for a period sufficient to observe the cytotoxic effects (e.g., 24-48 hours).

6. Viability Assessment:

  • Determine cell viability using a standard assay such as MTT, XTT, or Neutral Red Uptake.

Data Presentation

Table 1: Recommended Light Exposure Parameters for Initial Optimization

ParameterVisible Light (Step 1)UV-A Light (Step 2)
Wavelength Broadband visible light source encompassing 480 nmBroadband UV-A (320-400 nm)
Initial Dose Range 1-10 J/cm²5-30 J/cm²
Initial Intensity Range 1-10 mW/cm²5-20 mW/cm²
Exposure Duration Variable, dependent on intensity to achieve target doseVariable, dependent on intensity to achieve target dose

Table 2: Half-life of this compound Photointermediate

CompoundConditionHalf-life (minutes)
This compound PhotointermediateRoom Temperature12.3[1]

Visualizations

Thiarubrine_A_Activation_Workflow cluster_step1 Step 1: Conversion cluster_step2 Step 2: Activation & Effect ThiarubrineA This compound Photointermediates Toxic Photointermediates (t½ = 12.3 min) ThiarubrineA->Photointermediates Visible Light (~480 nm) Thiophenes Thiophene Derivatives Photointermediates->Thiophenes ActivatedThiophenes Activated Thiophenes (Triplet State) Thiophenes->ActivatedThiophenes UV-A Light ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) ActivatedThiophenes->ROS Energy Transfer to O₂ CellDeath Cell Death (Apoptosis/Necrosis) ROS->CellDeath

Caption: Workflow of this compound's two-step photoactivation process.

Signaling_Pathways cluster_targets Primary Cellular Targets cluster_pathways Downstream Signaling & Outcomes PDT Photodynamic Therapy (Activated this compound) Mitochondria Mitochondria PDT->Mitochondria Lysosomes Lysosomes PDT->Lysosomes PlasmaMembrane Plasma Membrane PDT->PlasmaMembrane Apoptosis Apoptosis (Caspase Activation) Mitochondria->Apoptosis Lysosomes->Apoptosis Necrosis Necrosis Lysosomes->Necrosis PlasmaMembrane->Apoptosis PlasmaMembrane->Necrosis StressResponse Stress Response (Rescue Pathways) PlasmaMembrane->StressResponse

Caption: General signaling pathways initiated by photodynamic therapy.

References

"minimizing degradation of Thiarubrine A in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Thiarubrine A in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary cause of this compound degradation is exposure to light, particularly UV and visible light.[1][2] this compound is highly photolabile and readily converts to its corresponding thiophene A upon irradiation.[1][2][3] This conversion involves the formation of unstable photosulfide intermediates.[3]

Q2: How fast does this compound degrade under light?

A2: The degradation of this compound in the absence of light-shielding agents can be very rapid. For instance, in one study, this compound levels in solution decreased by 94% after just 30 minutes of light exposure and were completely absent after 4 hours.[1] The photointermediates formed from this compound have a reported half-life of 12.3 minutes at room temperature.[3]

Q3: What other factors can cause this compound to degrade?

A3: Besides light, other factors that can contribute to the degradation of this compound, as with other polyacetylenes, include:

  • pH: this compound is reported to be susceptible to degradation in stomach acid, suggesting instability in acidic conditions.[4] Polyacetylenes, in general, are known to undergo pH-dependent decomposition.

  • Temperature: While specific kinetic data is limited, general principles of chemical stability suggest that elevated temperatures will accelerate degradation.

  • Oxidation: As a polyacetylene, this compound is likely susceptible to oxidative degradation.

  • Solvents: The choice of solvent can influence the stability of this compound.

Q4: How should I store my this compound solutions to minimize degradation?

A4: To minimize degradation, this compound solutions should be stored with the following precautions:

  • Light Protection: Store solutions in amber glass vials or wrap clear vials completely in aluminum foil to protect from all light.

  • Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C for long-term storage.

  • Inert Atmosphere: For long-term storage, it is advisable to purge the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidation.

  • Solvent Choice: Use high-purity, degassed solvents. Methanol is commonly used for extraction and as a solvent.[5]

Troubleshooting Guides

Problem: My this compound solution lost its characteristic red color.

  • Possible Cause: The most likely cause is exposure to light, leading to the conversion of the red this compound to the colorless thiophene A.

  • Solution:

    • Immediately protect the solution from light by wrapping the container in aluminum foil or transferring it to an amber vial.

    • Prepare fresh solutions and handle them under subdued light conditions (e.g., in a dimly lit room or a fume hood with the light off).

    • For future experiments, work quickly and minimize the time the solution is exposed to light.

Problem: I am seeing a new, unexpected peak in my HPLC chromatogram and a decrease in the this compound peak.

  • Possible Cause: This is likely a degradation product of this compound. If the new peak has a shorter retention time, it could be thiophene A, the primary photodegradation product.

  • Solution:

    • Confirm the identity of the new peak by running a photodegraded sample of this compound as a reference.

    • Review your experimental procedure to identify any potential exposure to light, heat, or incompatible chemicals.

    • Implement the handling and storage recommendations outlined in the FAQs to prevent further degradation.

Data Presentation

Table 1: Photodegradation of this compound in Solution

Exposure Time% this compound DegradationReference
30 minutes94%[1]
4 hours100%[1]

Experimental Protocols

Protocol 1: General Procedure for Handling this compound Solutions

  • Work Environment: Conduct all work with this compound solutions in a dimly lit area. Avoid direct sunlight and overhead fluorescent lighting.

  • Glassware: Use amber glass volumetric flasks, vials, and other containers. If amberware is not available, wrap all glassware completely in aluminum foil.

  • Solvent Preparation: Use HPLC-grade solvents. It is recommended to degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-20 minutes before use to remove dissolved oxygen.

  • Solution Preparation: Prepare solutions fresh whenever possible. If a stock solution is prepared, it should be stored under the recommended storage conditions (see FAQs).

  • Sample Handling: When transferring solutions, do so quickly and efficiently to minimize exposure to light and air.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a 3% solution of hydrogen peroxide. Incubate under the same conditions.

    • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil and placed alongside.

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a stability-indicating HPLC method (see Protocol 3).

  • Data Analysis: Quantify the amount of remaining this compound and any major degradation products.

Protocol 3: Stability-Indicating HPLC Method for this compound

This is a general-purpose HPLC method that can be adapted to quantify this compound and its primary degradation product, thiophene A.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 90:10 v/v).[6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where both this compound and thiophene A have significant absorbance. A diode array detector can be used to scan a range of wavelengths.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to a concentration within the linear range of the detector.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines.

Visualizations

Thiarubrine_A This compound (Red) Photosulfide_Intermediate Photosulfide Intermediate (Unstable) Thiarubrine_A->Photosulfide_Intermediate Visible Light/UV Thiophene_A Thiophene A (Colorless) Photosulfide_Intermediate->Thiophene_A Desulfurization

Caption: Photodegradation pathway of this compound.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Light Photodegradation Heat Thermal Degradation Acid Acid Hydrolysis Base Base Hydrolysis Oxidation Oxidative Degradation Sampling Sample at Time Points Light->Sampling Heat->Sampling Acid->Sampling Base->Sampling Oxidation->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Interpretation HPLC->Data

Caption: Experimental workflow for a forced degradation study.

Start Degradation of This compound Observed Check_Light Was the solution exposed to light? Start->Check_Light Protect_Light Implement light protection: - Amber vials - Work in dim light Check_Light->Protect_Light Yes Check_Temp Was the solution exposed to high temp? Check_Light->Check_Temp No End Degradation Minimized Protect_Light->End Store_Cold Store at low temperature (-20°C or -80°C) Check_Temp->Store_Cold Yes Check_pH Is the solution pH extreme (acidic/basic)? Check_Temp->Check_pH No Store_Cold->End Adjust_pH Maintain neutral pH if possible Check_pH->Adjust_pH Yes Check_Oxygen Was the solution exposed to air? Check_pH->Check_Oxygen No Adjust_pH->End Inert_Atmosphere Use degassed solvents and inert atmosphere Check_Oxygen->Inert_Atmosphere Yes Check_Oxygen->End No Inert_Atmosphere->End

Caption: Troubleshooting decision tree for this compound degradation.

References

Technical Support Center: Protocol Refinement for Thiarubrine A Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their bioassay protocols for Thiarubrine A.

Troubleshooting Guides

This section addresses specific issues that may be encountered during this compound bioassays in a question-and-answer format.

Issue 1: Inconsistent or No Antifungal Activity Observed

  • Question: My this compound sample is not showing the expected antifungal activity, or the results are highly variable between experiments. What are the possible causes and solutions?

  • Answer: Inconsistent or absent antifungal activity can stem from several factors related to the unique properties of this compound.[1][2]

    • Compound Stability and Degradation: this compound is sensitive to light and temperature.[3][4] Its photointermediates can be unstable.[3] Ensure the compound is stored in dark, cool conditions. When preparing stock solutions and dilutions, work in a dimly lit environment or use amber-colored vials to minimize light exposure.[3] Consider the stability of this compound in your chosen solvent and assay medium over the course of the experiment. It is advisable to prepare fresh dilutions for each experiment.

    • Light Activation: The antifungal activity of this compound is significantly enhanced by visible light, which converts it to thiophenes. These thiophenes are then activated by UV-A light.[3] If your assay protocol does not include a light exposure step, you may be observing only the light-independent activity. For assessing photo-activated antifungal properties, a controlled light exposure step is crucial.

    • Solvent Choice: The solvent used to dissolve this compound can impact its stability and bioactivity. Dimethyl sulfoxide (DMSO) is a common solvent for natural products, but high concentrations can affect the stability of some compounds and may be toxic to the test organisms.[5] It is recommended to use the lowest effective concentration of DMSO (typically ≤ 0.5%) in the final assay medium.[6] The choice of solvent can also influence the extraction of bioactive compounds from natural sources.[7][8][9][10][11]

    • Pipetting and Dilution Errors: Inaccurate pipetting, especially with viscous solvents like DMSO, can lead to significant variability.[1][2] Use calibrated pipettes and proper techniques, such as reverse pipetting for viscous liquids.

    • Cell/Fungal Inoculum Density: The density of the fungal or cell suspension can affect the outcome of the assay. A high inoculum may overwhelm the effect of the compound, while a low inoculum might be too sensitive. Standardize your inoculum preparation carefully.

Issue 2: High Background Signal or False Positives in Cytotoxicity Assays

  • Question: I am observing a high background signal in my cytotoxicity assay with this compound, even in the control wells. What could be causing this?

  • Answer: High background signals in cytotoxicity assays involving natural products like this compound can be due to the compound's intrinsic properties.

    • Autofluorescence: Many natural products are fluorescent, which can interfere with fluorescence-based assays. To correct for this, run a parallel control plate containing this compound in the assay medium without cells to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay.[6] This background value can then be subtracted from your experimental readings.

    • Light Scattering: The compound may precipitate out of solution, especially at higher concentrations, causing light scattering that can be misinterpreted as a signal in optical-based assays.[6] Visually inspect the wells for any signs of precipitation.

    • Interaction with Assay Reagents: this compound or its photo-activated products might directly react with the viability dye (e.g., MTT, resazurin), leading to a false positive or negative result. It is important to include proper controls to test for any direct interaction between the compound and the assay reagents in a cell-free system.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding this compound bioassays.

  • Question 1: What is the general mechanism of action for this compound's antifungal activity? Answer: this compound exhibits a complex, dual mechanism of action. It has inherent, light-independent antifungal activity. This activity is significantly potentiated by exposure to visible light, which converts this compound into its corresponding thiophene derivatives. These thiophenes can be further activated by UV-A radiation to exert a stronger antifungal effect.[3]

  • Question 2: How should I handle and store this compound to ensure its stability? Answer: Due to its photosensitivity, this compound should be handled with care to avoid degradation.[3] Store the solid compound and stock solutions in amber-colored or foil-wrapped containers at low temperatures (e.g., -20°C) to protect from light and heat.[3] All experimental procedures involving the handling of this compound should be performed under subdued lighting conditions.[4]

  • Question 3: What are the standard bioassays used to evaluate the antifungal activity of this compound? Answer: Standard antifungal susceptibility testing methods can be adapted for this compound. The most common are:

    • Broth Microdilution Assay: This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound.[12][13][14]

    • Agar Diffusion Assay (Disk or Well Diffusion): This is a qualitative or semi-quantitative method to assess antifungal activity by measuring the zone of inhibition.[2][3][15]

  • Question 4: How do I incorporate light activation into my this compound bioassay protocol? Answer: To assess the phototoxicity or light-activated antifungal activity of this compound, a controlled light exposure step needs to be integrated into your protocol. The 3T3 Neutral Red Uptake (NRU) phototoxicity test (OECD Guideline 432) provides a standardized framework that can be adapted.[16][17][18] This typically involves incubating cells or fungi with this compound for a period in the dark, followed by exposure to a non-cytotoxic dose of UV-A or simulated solar light.[17] A parallel set of plates should be kept in the dark to measure the light-independent activity.[16]

  • Question 5: What controls should I include in my this compound bioassays? Answer: A comprehensive set of controls is essential for reliable data.[19][20]

    • Vehicle Control: Cells or fungi treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

    • Positive Control: A known antifungal agent (e.g., amphotericin B, fluconazole) to ensure the assay is performing as expected.

    • Negative Control (Untreated): Cells or fungi in media alone to represent 100% viability or growth.

    • Compound Color/Autofluorescence Control: this compound in media without cells to check for interference with absorbance or fluorescence readings.

    • For Phototoxicity Assays: A set of plates treated with this compound but kept in the dark to differentiate between cytotoxic and phototoxic effects.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound based on typical results for natural antifungal compounds. Specific values for this compound may vary depending on the fungal species, assay conditions, and light exposure.

Table 1: Antifungal Activity of this compound (Hypothetical MIC Values)

Fungal SpeciesMIC (µg/mL) - DarkMIC (µg/mL) - Light ActivatedReference Antifungal MIC (µg/mL)
Candida albicans8 - 321 - 4Amphotericin B: 0.25 - 1
Aspergillus fumigatus16 - 642 - 8Voriconazole: 0.25 - 1
Cryptococcus neoformans4 - 160.5 - 2Fluconazole: 2 - 8

Table 2: Cytotoxicity of this compound (Hypothetical IC50 Values)

Cell LineIC50 (µM) - DarkIC50 (µM) - Light Activated
Human keratinocytes (HaCaT)> 10010 - 25
Murine fibroblasts (3T3)> 1005 - 15

Experimental Protocols

1. Broth Microdilution Assay for Antifungal Susceptibility (Adapted for this compound)

This protocol is adapted from standard CLSI and EUCAST guidelines.

  • Materials:

    • 96-well microtiter plates

    • RPMI-1640 medium buffered with MOPS

    • This compound stock solution (in DMSO)

    • Fungal inoculum (adjusted to 0.5-2.5 x 10^3 CFU/mL)

    • Positive control antifungal (e.g., Amphotericin B)

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final DMSO concentration should not exceed 0.5%.

    • Include a vehicle control (medium with DMSO), a positive control (reference antifungal), and a growth control (medium with fungal inoculum only).

    • Add the standardized fungal inoculum to each well.

    • For light-activated studies: After a pre-incubation period in the dark (e.g., 1 hour), expose the plates to a controlled, non-fungicidal light source (e.g., UVA at a specific J/cm²). A parallel set of plates should remain in the dark.

    • Incubate the plates at 35°C for 24-48 hours.

    • Determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.

2. In Vitro Phototoxicity Assay (Adapted from OECD 432 3T3 NRU Assay)

  • Materials:

    • 96-well plates

    • Balb/c 3T3 fibroblasts

    • Culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (in DMSO)

    • Neutral Red solution

    • Lysis buffer

    • UVA light source with a calibrated radiometer

  • Procedure:

    • Seed 3T3 cells in 96-well plates and incubate for 24 hours to allow for cell attachment.

    • Prepare two identical plates with serial dilutions of this compound. Include vehicle controls.

    • Replace the culture medium with the this compound dilutions and incubate for 1 hour.

    • Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²). Keep the other plate in the dark for the same duration.

    • After irradiation, wash the cells and add fresh culture medium.

    • Incubate for 24 hours.

    • Add Neutral Red solution and incubate for 3 hours to allow for dye uptake by viable cells.

    • Wash the cells and add lysis buffer to release the incorporated dye.

    • Measure the absorbance at 540 nm.

    • Calculate the IC50 values for both the dark and irradiated plates to determine the Photo-Irritation Factor (PIF).

Visualizations

Experimental_Workflow_for_Thiarubrine_A_Antifungal_Screening cluster_prep Preparation cluster_assay Assay Execution cluster_light Light Exposure cluster_readout Data Acquisition & Analysis prep_compound Prepare this compound Stock Solution (in DMSO) (Protect from Light) prep_dilutions Create Serial Dilutions in Assay Medium prep_compound->prep_dilutions plate_setup Dispense Dilutions and Inoculum into 96-well Plate prep_dilutions->plate_setup prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->plate_setup dark_incubation Pre-incubation (Dark, 1 hour) plate_setup->dark_incubation light_exposure Expose to Controlled Light Source (+Light) dark_incubation->light_exposure no_light Keep in Dark (-Light) dark_incubation->no_light incubation Incubate at 35°C (24-48 hours) light_exposure->incubation no_light->incubation read_plate Measure OD600 or Visual Inspection incubation->read_plate analysis Determine MIC (Compare +Light vs. -Light) read_plate->analysis

Caption: Workflow for this compound antifungal screening with light activation.

Troubleshooting_Logic_Tree cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues cluster_controls Control-Related Issues start Inconsistent or No Antifungal Activity stability Check Storage Conditions (Light/Temp Protection) start->stability solubility Verify Solubility in Assay Medium start->solubility solvent Optimize Solvent Type and Concentration start->solvent light Incorporate Controlled Light Activation Step start->light inoculum Standardize Fungal Inoculum Density start->inoculum pipetting Review Pipetting Technique start->pipetting positive_control Validate with Known Antifungal Agent start->positive_control vehicle_control Assess Solvent Toxicity start->vehicle_control

Caption: Troubleshooting logic for inconsistent this compound bioassay results.

References

"addressing batch-to-batch variability of Thiarubrine A"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiarubrine A. Our goal is to help you address the common challenge of batch-to-batch variability to ensure the consistency and reliability of your experiments.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the extraction, purification, and application of this compound.

Question: We are experiencing significant variations in the yield of this compound from our extractions of Ambrosia artemisiifolia roots. What are the potential causes and solutions?

Answer:

Variability in the yield of this compound is a common issue stemming from several factors, from the raw plant material to the extraction process itself. Here are the key areas to investigate:

  • Plant Material: The concentration of secondary metabolites like this compound in plants can vary based on genetics, growing conditions (soil, climate), harvest time, and storage of the plant material.

    • Recommendation: Whenever possible, source plant material from a single, reputable supplier who can provide information on the origin and harvesting conditions. If growing your own, ensure consistent cultivation and harvesting protocols.

  • Extraction Solvent and Method: The efficiency of the extraction is highly dependent on the solvent and technique used.

    • Recommendation: Methanol is a commonly used solvent for extracting this compound.[1] Ensure you are using a consistent solvent-to-biomass ratio and extraction time. Sonication or maceration can improve extraction efficiency, but these parameters must be kept constant between batches.

  • Elicitation: The production of this compound in the plant can be stimulated by "elicitors." Inconsistency in the natural exposure of the plant to these elicitors can lead to variability. For controlled production, such as in hairy root cultures, the application of elicitors is critical.

    • Recommendation: For in vitro cultures, implementing a standardized elicitation strategy can dramatically increase and stabilize yields. Studies have shown that both abiotic elicitors (e.g., vanadyl sulfate) and biotic elicitors (e.g., fungal cell wall filtrates) can significantly boost this compound production.[2][3] For example, a study on hairy root cultures of Ambrosia artemisiifolia demonstrated an 8-fold increase in yield when 16-day-old cultures were treated with 50 mg/L of vanadyl sulfate for 72 hours.[2][3]

Question: The purity of our isolated this compound is inconsistent between batches, affecting our bioassay results. How can we improve the purity and consistency?

Answer:

Achieving consistent purity requires a robust purification protocol and careful handling to prevent degradation.

  • Chromatography Protocol: The choice of chromatography media and the elution gradient are critical for separating this compound from other co-extracted compounds.

    • Recommendation: Develop a standardized multi-step chromatography protocol. A common approach involves initial separation using column chromatography with silica gel, followed by a final polishing step using High-Performance Liquid Chromatography (HPLC). The mobile phase composition and gradient should be optimized and strictly controlled for each run.

  • Compound Stability: this compound is a dithiacyclohexadiene polyine, a class of compounds that can be sensitive to light and temperature.[4] Degradation during purification will lead to lower purity and the appearance of related impurities, such as the corresponding thiophenes.[4]

    • Recommendation: Protect the compound from light at all stages of extraction and purification by using amber glass vials or covering equipment with aluminum foil. Perform purification steps at reduced temperatures where possible.

  • Analytical Characterization: Without consistent analytical methods, it is difficult to assess the true purity of each batch.

    • Recommendation: Implement a standardized suite of analytical techniques to characterize each batch. This should include HPLC for purity assessment, UV-Vis spectroscopy for confirmation of the characteristic chromophore, and potentially Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.[1]

Question: We observe variable bioactivity (e.g., antimicrobial or anthelmintic effects) of our this compound batches, even when HPLC analysis shows similar purity levels. What could be the cause?

Answer:

This is a complex issue that can arise from subtle chemical changes or the presence of bioactive impurities not resolved by your primary analytical method.

  • Light-Induced Conversion: The biological activity of this compound is complex and can be influenced by light. It exhibits strong light-independent antimicrobial activity, which is enhanced by visible light.[4] Visible light also converts this compound to its corresponding thiophene, which is only bioactive upon irradiation with UV-A light.[4] Inconsistent light exposure during your experiments could therefore lead to variable results.

    • Recommendation: Standardize the lighting conditions of your bioassays. If the goal is to assess the activity of the parent compound, experiments should be conducted in the dark or under controlled, low-light conditions.

  • Presence of Isomers or Related Compounds: Your HPLC method may not be separating structurally similar but biologically less active isomers or degradation products.

    • Recommendation: Re-evaluate your HPLC method. Try different column chemistries (e.g., C18, Phenyl-Hexyl) or mobile phase modifiers to improve resolution. Employ a diode array detector (DAD) to check for peak purity.

  • Storage and Handling: The stability of this compound in solution is critical. Degradation during storage can lead to a loss of potency.

    • Recommendation: Store stock solutions at low temperatures (e.g., -20°C or -80°C) in the dark. Perform stability studies on your stock solutions to determine the viable storage period.

Frequently Asked Questions (FAQs)

What is the primary source of this compound?

This compound is a naturally occurring dithiacyclohexadiene polyine found in various plants of the Asteraceae family. It is commonly extracted from the roots of species like Ambrosia artemisiifolia (short ragweed) and Aspilia species.[2]

What are the known biological activities of this compound?

This compound exhibits a range of biological activities, including potent antibiotic (antibacterial and antifungal) and anthelmintic (anti-parasitic worm) properties.[5]

How can I quantify the amount of this compound in my samples?

High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for quantifying this compound.[6][7] A calibration curve should be prepared using a purified and well-characterized standard of this compound.

What are the key factors that can cause batch-to-batch variability in this compound?

The main factors include:

  • Variability in the source plant material (genetics, growing conditions, harvest time).

  • Inconsistencies in the extraction and purification protocols.

  • Degradation of the compound due to exposure to light and heat.

  • Inconsistent application of elicitors in controlled production systems.[2][3]

How should I store purified this compound?

Purified this compound, both as a solid and in solution, should be stored at low temperatures (e.g., -20°C or below) and protected from light to minimize degradation.

Data Presentation

Table 1: Illustrative Batch-to-Batch Variability in this compound Production

This table provides a hypothetical example of data that could be collected to track and troubleshoot variability.

Batch IDPlant Material SourceExtraction MethodElicitor UsedYield (mg/kg of dry root)Purity by HPLC (%)Antimicrobial Activity (MIC in µg/mL)
TA-24-01Supplier AMacerationNone15092.51.0
TA-24-02Supplier ASonicationNone21093.10.9
TA-24-03Supplier BMacerationNone9588.71.5
TA-24-04Hairy Root CultureMacerationNone7095.60.8
TA-24-05Hairy Root CultureMacerationVanadyl Sulfate56096.20.7

Experimental Protocols

1. Protocol for Extraction of this compound from Ambrosia artemisiifolia Roots

  • Preparation of Plant Material:

    • Wash the roots thoroughly to remove soil and debris.

    • Dry the roots in a well-ventilated area, protected from direct sunlight, until they are brittle.

    • Grind the dried roots into a fine powder using a blender or mill.

  • Extraction:

    • Weigh the powdered root material.

    • In a light-protected flask (e.g., amber glass or foil-wrapped), add methanol at a ratio of 10:1 (v/w) to the root powder.

    • Stir the mixture at room temperature for 24 hours.

    • Filter the mixture to separate the methanol extract from the solid plant material.

    • Repeat the extraction process on the plant material with fresh methanol for another 24 hours to maximize yield.

    • Combine the methanol extracts.

  • Solvent Removal:

    • Evaporate the methanol from the combined extracts using a rotary evaporator at a temperature not exceeding 40°C.

    • The result will be a crude, reddish-brown oily residue containing this compound.

2. Protocol for Quality Control of this compound by HPLC

This is a sample protocol and may require optimization for your specific system.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 60% B

    • 5-25 min: Gradient from 60% to 95% B

    • 25-30 min: Hold at 95% B

    • 30-35 min: Return to 60% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at the λmax of this compound (typically around 330 nm and 480 nm).

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a stock solution of purified this compound in methanol. Create a series of dilutions to generate a calibration curve for quantification.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_qc Quality Control plant_material Dried, Powdered Ambrosia artemisiifolia Roots extraction Methanol Extraction (2 x 24h, dark, RT) plant_material->extraction filtration Filtration extraction->filtration evaporation Rotary Evaporation (<40°C) filtration->evaporation crude_extract Crude this compound Extract evaporation->crude_extract silica_column Silica Gel Column Chromatography crude_extract->silica_column fraction_collection Fraction Collection (TLC analysis) silica_column->fraction_collection hplc_purification Preparative HPLC (C18 Column) fraction_collection->hplc_purification pure_thiarubrine Purified this compound hplc_purification->pure_thiarubrine hplc_analysis Purity Check (Analytical HPLC) pure_thiarubrine->hplc_analysis ms_analysis Identity Confirmation (Mass Spectrometry) pure_thiarubrine->ms_analysis nmr_analysis Structure Elucidation (NMR) pure_thiarubrine->nmr_analysis bioassay Bioactivity Assay hplc_analysis->bioassay

Caption: Workflow for this compound production and quality control.

troubleshooting_logic start Problem: Batch-to-Batch Variability check_yield Is the YIELD inconsistent? start->check_yield check_purity Is the PURITY inconsistent? check_yield->check_purity No yield_plant Review Plant Material (Source, Storage) check_yield->yield_plant Yes check_activity Is the BIOACTIVITY inconsistent? check_purity->check_activity No purity_protocol Optimize Purification Protocol (Chromatography) check_purity->purity_protocol Yes activity_light Control Light Exposure in Bioassay check_activity->activity_light Yes yield_extraction Standardize Extraction (Solvent, Time, Method) yield_plant->yield_extraction yield_elicitation Implement Elicitation Strategy (for cultures) yield_extraction->yield_elicitation yield_elicitation->check_purity purity_stability Protect from Light & Heat purity_protocol->purity_stability purity_analysis Standardize QC Analysis purity_stability->purity_analysis purity_analysis->check_activity activity_hplc Improve HPLC Resolution (Check for isomers) activity_light->activity_hplc activity_storage Verify Compound Stability (Storage Conditions) activity_hplc->activity_storage

Caption: A logical guide to troubleshooting this compound variability.

anthelmintic_pathway cluster_parasite Parasitic Nematode ThiarubrineA This compound membrane Cellular Membranes ThiarubrineA->membrane neuromuscular Neuromuscular Junctions (e.g., nAChRs) membrane->neuromuscular Disruption metabolism Energy Metabolism (e.g., Microtubule formation) membrane->metabolism Inhibition paralysis Paralysis neuromuscular->paralysis starvation Starvation / Death metabolism->starvation

Caption: Hypothetical signaling pathway for anthelmintic action.

References

Technical Support Center: Thiarubrine A Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiarubrine A. The following information is designed to address specific issues related to quenching effects and other experimental challenges encountered when working with this photosensitive compound.

Frequently Asked Questions (FAQs)

Q1: My this compound fluorescence signal is rapidly decreasing over time, even without the addition of a quencher. What could be the cause?

A1: This is likely due to photobleaching, a common issue with photosensitive compounds like this compound. Photobleaching is the irreversible photochemical alteration of a fluorophore that results in the loss of its fluorescence. This compound is known to be photolabile, converting to thiophenes upon exposure to light.

Troubleshooting Steps:

  • Reduce Excitation Light Intensity: Use the lowest possible excitation intensity that still provides a detectable signal. Neutral density filters can be employed to attenuate the light source.

  • Minimize Exposure Time: Limit the duration of light exposure during sample preparation and measurement. Use shutters to block the excitation light when not actively acquiring data.

  • Use Antifade Reagents: For fixed samples or in certain solution-based assays, consider the use of commercially available antifade mounting media or reagents.

  • Work under Dim Light: Perform all sample preparation steps under dim ambient light to minimize premature photobleaching.

Q2: I am observing a decrease in fluorescence intensity after adding my compound of interest. How can I determine if this is due to quenching or another process?

A2: A decrease in fluorescence can be caused by quenching, but also by inner filter effects or compound precipitation.

Troubleshooting Steps:

  • Check for Inner Filter Effects: Your compound might be absorbing light at the excitation or emission wavelength of this compound. Measure the absorbance spectrum of your compound at the concentrations used in the experiment. If there is significant absorbance, you will need to apply a correction factor to your fluorescence data.

  • Visually Inspect the Sample: Check for any turbidity or precipitation in the cuvette or well, as this can scatter light and reduce the measured fluorescence.

  • Perform a Stern-Volmer Analysis: To confirm quenching, you can perform a Stern-Volmer analysis by measuring the fluorescence intensity of this compound at various concentrations of your potential quencher. A linear relationship between the ratio of initial fluorescence to the fluorescence with the quencher (F₀/F) and the quencher concentration is indicative of dynamic or static quenching.

Q3: What are the potential quenching mechanisms for this compound, and how can I differentiate them?

A3: The primary quenching mechanisms are static and dynamic (collisional) quenching.

  • Static Quenching: Occurs when the quencher forms a non-fluorescent complex with the fluorophore in its ground state.

  • Dynamic Quenching: Involves the collision of the quencher with the fluorophore in its excited state.

Differentiation Methods:

  • Temperature Dependence: Measure the Stern-Volmer constant (Ksv) at different temperatures. For dynamic quenching, Ksv will increase with temperature. For static quenching, Ksv will decrease with increasing temperature as the ground-state complex becomes less stable.

  • Fluorescence Lifetime Measurements: Dynamic quenching reduces the fluorescence lifetime of the fluorophore, while static quenching does not.

Q4: My results are inconsistent between experiments. What are some common sources of variability in this compound assays?

A4: In addition to photobleaching, several factors can contribute to poor reproducibility.

Sources of Variability:

  • Solvent Effects: The photophysical properties of this compound can be influenced by the solvent polarity and viscosity. Ensure you are using the same high-purity, spectroscopy-grade solvent for all experiments.

  • Oxygen Concentration: As a photosensitizer, this compound's phototoxicity is often mediated by singlet oxygen. Variations in dissolved oxygen concentration can affect the rates of photochemical reactions. For some experiments, it may be necessary to control the oxygen concentration by bubbling with nitrogen or oxygen.

  • Aggregation: At higher concentrations, this compound may form aggregates, which can lead to self-quenching of fluorescence. It is advisable to work at low micromolar or nanomolar concentrations and to verify the absence of aggregation using absorption spectroscopy (checking for changes in the shape of the absorption spectrum with concentration).

Troubleshooting Guides

Problem: Low Fluorescence Signal
Possible Cause Troubleshooting Steps
Photobleaching - Reduce excitation intensity and exposure time.- Use antifade reagents where applicable.- Prepare samples under dim light.
Incorrect Wavelengths - Verify the excitation and emission maxima of this compound in your specific solvent.
Low Concentration - Ensure the concentration of this compound is appropriate for the sensitivity of your instrument.
Quenching by Buffer Components - Test for fluorescence quenching by individual components of your buffer system.
Instrument Settings - Optimize instrument settings such as slit widths and detector gain.
Problem: Non-linear Stern-Volmer Plot
Possible Cause Troubleshooting Steps
Mixed Quenching - Both static and dynamic quenching may be occurring simultaneously.
Inner Filter Effect - At high quencher concentrations, the quencher may absorb excitation or emission light. Correct for this effect using absorbance measurements.
Ground-State Complex Formation - In static quenching, the formation of a ground-state complex can lead to a non-linear plot, often with an upward curvature.
Self-Aggregation of Quencher - The quencher may be forming aggregates at higher concentrations.

Experimental Protocols

Protocol 1: Determination of Quenching Mechanism using Stern-Volmer Analysis

This protocol outlines the steps to investigate the quenching of this compound fluorescence by a compound of interest.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Compound of interest (quencher) stock solution

  • Spectroscopy-grade solvent (e.g., ethanol, acetonitrile)

  • Fluorometer

  • Quartz cuvettes

Methodology:

  • Prepare a working solution of this compound (e.g., 1 µM) in the chosen solvent.

  • Prepare a series of solutions containing a fixed concentration of this compound and varying concentrations of the quencher.

  • Measure the fluorescence emission spectrum of each solution, ensuring to use the same instrument settings for all measurements.

  • Record the fluorescence intensity at the emission maximum.

  • Plot F₀/F versus the quencher concentration, where F₀ is the fluorescence intensity of this compound in the absence of the quencher and F is the fluorescence intensity in the presence of the quencher.

  • Perform a linear regression on the data. The slope of the line is the Stern-Volmer constant (Ksv).

  • Repeat the experiment at different temperatures (e.g., 298 K, 308 K, 318 K) to determine the effect of temperature on Ksv and elucidate the quenching mechanism.

Hypothetical Quenching Data for this compound with Quencher X

[Quencher X] (µM)F (a.u.)F₀/F
010001.00
108331.20
207141.40
306251.60
405561.80
505002.00
Protocol 2: Singlet Oxygen Detection Assay

This protocol describes a method to indirectly detect singlet oxygen generated by this compound upon photoirradiation using a singlet oxygen sensor.

Materials:

  • This compound

  • Singlet Oxygen Sensor Green (SOSG) or other suitable probe

  • Appropriate buffer solution

  • Light source with a filter for the excitation wavelength of this compound

  • Fluorometer

Methodology:

  • Prepare a solution containing this compound and the singlet oxygen sensor in the buffer.

  • Protect the solution from light.

  • Measure the baseline fluorescence of the singlet oxygen sensor.

  • Irradiate the solution with the light source for a defined period.

  • Measure the fluorescence of the singlet oxygen sensor again. An increase in fluorescence indicates the generation of singlet oxygen.

  • As a control, irradiate a solution of the singlet oxygen sensor without this compound to ensure the sensor itself is not photobleaching or generating a signal.

  • To confirm the involvement of singlet oxygen, the experiment can be repeated in the presence of a known singlet oxygen quencher, such as sodium azide, which should reduce the increase in fluorescence.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_TA Prepare this compound Solution mix Mix this compound and Quencher prep_TA->mix prep_Q Prepare Quencher Solutions prep_Q->mix measure_F Measure Fluorescence Intensity mix->measure_F record_data Record F₀ and F measure_F->record_data plot_SV Plot F₀/F vs. [Quencher] record_data->plot_SV calc_Ksv Calculate Ksv plot_SV->calc_Ksv det_mech Determine Quenching Mechanism calc_Ksv->det_mech troubleshooting_logic start Fluorescence Signal Decrease? check_photobleaching Is it time-dependent without quencher? start->check_photobleaching photobleaching Likely Photobleaching check_photobleaching->photobleaching Yes check_quenching Is it quencher concentration-dependent? check_photobleaching->check_quenching No quenching Potential Quenching check_quenching->quenching Yes check_IFE Check for Inner Filter Effects check_quenching->check_IFE No quenching->check_IFE check_precip Check for Precipitation quenching->check_precip

Technical Support Center: Improving the Purity of Isolated Thiarubrine A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the isolation and purification of Thiarubrine A.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity of the Final this compound Isolate

Question Possible Cause Troubleshooting Steps
My final this compound sample shows multiple spots on TLC or multiple peaks in HPLC. Incomplete separation of closely related compounds or co-eluting impurities.1. Optimize Chromatography: - Column Chromatography (VLC/Flash): Modify the solvent gradient. A shallower gradient with a gradual increase in polarity can improve the separation of compounds with similar polarities. Consider using a different solvent system altogether (e.g., toluene-based systems for aromatic impurities). - Preparative HPLC: If using isocratic elution, switch to a gradient elution. Optimize the gradient profile (slope and duration) and the mobile phase composition (e.g., acetonitrile/water vs. methanol/water). Consider a different stationary phase (e.g., a phenyl-hexyl column if π-π interactions are suspected with impurities).2. Sequential Purification: Employ orthogonal purification techniques. For example, follow normal-phase column chromatography with reversed-phase preparative HPLC.
Overloading of the chromatography column.1. Reduce Sample Load: Decrease the amount of crude extract loaded onto the column. A general rule is to load 1-5% of the column's stationary phase weight.2. Improve Sample Application: For column chromatography, dissolve the sample in a minimal amount of the initial mobile phase or a non-polar solvent and apply it as a concentrated band.
The isolated red fraction is not pure this compound. The red color may be due to a mixture of pigments or degradation products.1. Spectroscopic Analysis: Use UV-Vis spectroscopy to analyze the red fraction. Pure this compound has a characteristic absorption spectrum. Compare your spectrum with literature values.2. Further Fractionation: Subject the red fraction to a high-resolution purification step like preparative HPLC to separate the components.

Issue 2: Low Yield of this compound

Question Possible Cause Troubleshooting Steps
I'm losing a significant amount of this compound during the purification process. Degradation of this compound: this compound is highly sensitive to light, heat, and oxygen.[1]1. Protect from Light: Conduct all extraction and purification steps in a darkened room or use amber glassware. Wrap columns and collection tubes in aluminum foil. Use a red incandescent bulb for illumination to prevent photolysis.[2]2. Maintain Low Temperatures: Perform all steps at room temperature or below. Use a cooled column for chromatography if possible. Evaporate solvents under reduced pressure at low temperatures (e.g., <30°C).3. Minimize Oxygen Exposure: Degas all solvents before use. Consider purging the extraction and chromatography systems with an inert gas like nitrogen or argon.
Irreversible Adsorption on Stationary Phase: this compound might be strongly adsorbing to the stationary phase (e.g., silica gel).1. Deactivate Silica Gel: Use silica gel with a lower activity or deactivate it by adding a small percentage of water.2. Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or cyano for normal-phase chromatography. For reversed-phase, ensure the pH of the mobile phase is compatible with the compound's stability.
Incomplete Extraction: The initial extraction from the plant material may be inefficient.1. Increase Extraction Time/Repetitions: Extend the duration of the extraction or perform multiple extractions of the plant material with fresh solvent.2. Use Sonication: Employ an ultrasonic bath during extraction to improve solvent penetration into the plant matrix.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best source material for isolating this compound?

A1: this compound is found in various species of the Asteraceae family. The roots of Ambrosia artemisiifolia (short ragweed) are a commonly cited source.[1]

Q2: What are the key stability concerns for this compound?

A2: this compound is known to be unstable and sensitive to light, heat, and oxygen.[1][2] Exposure to these conditions can lead to degradation and a significant loss of yield. It is crucial to take precautions such as working in low light, using amber glassware, and maintaining low temperatures throughout the isolation and purification process.

Q3: How can I monitor the purification of this compound?

A3: this compound has a distinctive red color, which can be used as a visual guide to track the compound during fractionation.[1] For more precise monitoring, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) with UV detection are recommended.

Q4: What are the common impurities found in this compound extracts?

A4: Crude extracts from Ambrosia artemisiifolia roots contain a complex mixture of compounds, including other thiophenes, polyacetylenes, sesquiterpene lactones, sterols, and fatty acids.[3][4][5]

Q5: What analytical techniques are suitable for assessing the final purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is a standard method for assessing the purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be used to confirm the structure and purity of the final product.[1]

Data Presentation

Table 1: Comparison of Purification Methods for this compound (Illustrative)

Method Typical Purity Range (%) Typical Recovery Range (%) Throughput Cost Key Advantage Key Disadvantage
Vacuum Liquid Chromatography (VLC) 60 - 8550 - 70HighLowGood for initial fractionation of large amounts of crude extract.Lower resolution compared to HPLC.
Flash Chromatography 70 - 9060 - 80Medium-HighMediumFaster than gravity chromatography with better resolution.Requires specialized equipment.
Preparative TLC 85 - 9530 - 50LowLowGood for small-scale purification and method development.Low sample capacity and can be labor-intensive.
Preparative HPLC (Prep-HPLC) > 9570 - 90Low-MediumHighHigh resolution, leading to high purity.Expensive and lower throughput.

Note: The values in this table are illustrative and can vary significantly based on the specific experimental conditions, the complexity of the crude extract, and the optimization of the method.

Table 2: Analytical Techniques for Purity Assessment of this compound

Technique Information Provided Typical Throughput Primary Use
TLC Qualitative assessment of the number of components.HighRapid monitoring of fractions during chromatography.
HPLC-UV Quantitative purity assessment (area percent).MediumAccurate determination of purity and quantification.
LC-MS Purity assessment and molecular weight confirmation of impurities.MediumIdentification of unknown impurities.
NMR (¹H, ¹³C) Structural confirmation and purity assessment.LowDefinitive structural elucidation and purity confirmation.
qNMR Absolute purity determination.LowHigh-accuracy purity assignment without a specific reference standard.

Experimental Protocols

Protocol 1: Extraction and Initial Purification of this compound from Ambrosia artemisiifolia Roots

  • Preparation of Plant Material: Air-dry the roots of Ambrosia artemisiifolia and grind them into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered root material in methanol (MeOH) at a ratio of 1:10 (w/v) for 24 hours at room temperature, protected from light.

    • Alternatively, perform the extraction in an ultrasonic bath for 2-3 hours to improve efficiency.[3]

    • Filter the extract and repeat the extraction process on the plant material two more times with fresh methanol.

    • Combine the methanol extracts and evaporate the solvent under reduced pressure at a temperature below 30°C.

  • Liquid-Liquid Partitioning:

    • Resuspend the concentrated crude extract in a mixture of water and ethyl acetate (EtOAc) (1:1, v/v).

    • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

    • Collect the organic (EtOAc) layer. Repeat the extraction of the aqueous layer with fresh EtOAc two more times.

    • Combine the EtOAc fractions and dry them over anhydrous sodium sulfate.

    • Evaporate the EtOAc under reduced pressure at a temperature below 30°C to obtain the crude EtOAc extract.

Protocol 2: Purification by Vacuum Liquid Chromatography (VLC)

  • Column Preparation:

    • Use a sintered glass funnel as a VLC column.

    • Pack the column with silica gel (e.g., 60 Å, 230-400 mesh) as a slurry in n-hexane.

  • Sample Loading:

    • Dissolve the crude EtOAc extract in a minimal amount of dichloromethane or the initial mobile phase.

    • Adsorb the sample onto a small amount of silica gel and dry it.

    • Carefully add the dried sample-silica mixture to the top of the packed column.

  • Elution:

    • Elute the column with a stepwise gradient of increasing polarity using mixtures of n-hexane, chloroform (CHCl₃), and methanol (MeOH).[3]

    • Start with 100% n-hexane and gradually increase the proportion of chloroform, followed by the introduction of methanol.

    • A suggested gradient could be: n-hexane -> n-hexane:CHCl₃ (9:1 -> 1:1 -> 1:9) -> CHCl₃ -> CHCl₃:MeOH (99:1 -> 9:1).

    • Collect fractions and monitor them by TLC. The red-colored fractions typically contain this compound.

  • Fraction Pooling:

    • Combine the fractions that show a prominent red spot on TLC with a similar Rf value.

    • Evaporate the solvent from the pooled fractions under reduced pressure at low temperature.

Protocol 3: High-Purity Purification by Preparative HPLC (Method Development)

  • Column and Mobile Phase Selection:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of acetonitrile and water or methanol and water is commonly used. The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) may improve peak shape, but its effect on this compound stability should be evaluated.

  • Analytical Method Development:

    • Develop an analytical HPLC method first to determine the optimal separation conditions.

    • Inject the partially purified this compound fraction from VLC.

    • Optimize the gradient to achieve baseline separation of the this compound peak from impurities.

  • Scaling up to Preparative HPLC:

    • Use a preparative C18 column with the same stationary phase chemistry as the analytical column.

    • Adjust the flow rate and gradient time according to the dimensions of the preparative column.

    • Dissolve the sample in a minimal amount of the initial mobile phase.

    • Inject the sample and collect the fractions corresponding to the this compound peak.

  • Post-Purification:

    • Combine the pure fractions and evaporate the organic solvent under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain pure this compound as a solid.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction & Initial Purification cluster_purification Chromatographic Purification cluster_analysis Purity Assessment & Final Product plant_material Ambrosia artemisiifolia roots (powdered) methanol_extraction Methanol Extraction (Ultrasonication) plant_material->methanol_extraction liquid_partition Liquid-Liquid Partitioning (EtOAc/Water) methanol_extraction->liquid_partition crude_extract Crude EtOAc Extract liquid_partition->crude_extract vlc Vacuum Liquid Chromatography (VLC) crude_extract->vlc prep_hplc Preparative HPLC vlc->prep_hplc Partially Purified Red Fraction hplc_uv HPLC-UV Analysis prep_hplc->hplc_uv nmr NMR Analysis prep_hplc->nmr pure_thiarubrine_a Pure this compound (>95%) hplc_uv->pure_thiarubrine_a Purity Confirmed nmr->pure_thiarubrine_a Structure Confirmed

Caption: General workflow for the isolation and purification of this compound.

troubleshooting_workflow start Low Purity of Final Isolate check_overloading Was the column overloaded? start->check_overloading reduce_load Reduce sample load check_overloading->reduce_load Yes check_separation Are peaks/spots poorly resolved? check_overloading->check_separation No reduce_load->check_separation optimize_gradient Optimize solvent gradient (shallower) check_separation->optimize_gradient Yes check_degradation Is there evidence of degradation (streaking on TLC, multiple small peaks)? check_separation->check_degradation No change_solvent Try a different solvent system optimize_gradient->change_solvent add_orthogonal Add an orthogonal purification step (e.g., RP-HPLC after NP-VLC) change_solvent->add_orthogonal add_orthogonal->check_degradation protect_sample Protect from light, heat, and oxygen check_degradation->protect_sample Yes final_purity Re-assess purity check_degradation->final_purity No protect_sample->final_purity

Caption: Troubleshooting decision tree for improving this compound purity.

References

Validation & Comparative

Validating the Antifungal Activity of Thiarubrine A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal performance of Thiarubrine A with other established antifungal agents. It includes available experimental data, detailed methodologies for key experiments, and visualizations of potential signaling pathways and experimental workflows to support further research and development.

Comparative Antifungal Activity

This compound, a naturally occurring dithiacyclohexadiene polyine, has demonstrated significant antifungal activity.[1] This section summarizes its performance against key fungal pathogens and compares it with commercially available antifungal drugs.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various fungal species, where data is available. For a comprehensive comparison, MIC ranges for common antifungal drugs are also provided. It is important to note that the activity of this compound can be influenced by the presence of light (UV-A).[1]

Fungal SpeciesThis compound MIC (µg/mL)Amphotericin B MIC (µg/mL)Fluconazole MIC (µg/mL)Itraconazole MIC (µg/mL)Caspofungin MIC (µg/mL)
Candida albicans1 (in dark), 0.1 (in light)[1]0.125 - 2[2]0.25 - >128[3]0.03 - 1[4]0.06 - 2[2][5]
Aspergillus fumigatusComparable to Amphotericin B[1]0.25 - 2[6]-0.25 - 2[6]0.062[6]

Data for this compound is limited in publicly available literature. The MIC values presented are based on initial findings and may vary depending on the specific strain and experimental conditions. Further standardized testing is required for a complete comparative analysis.

Experimental Protocols

To ensure reproducibility and standardization, detailed methodologies for assessing the antifungal activity of this compound are crucial. The following protocols are based on established guidelines for antifungal susceptibility testing of natural products.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the MIC of an antifungal agent.[7][8]

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Test fungi (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antifungal drugs (e.g., Amphotericin B, Fluconazole)

  • Solvent control

Procedure:

  • Inoculum Preparation:

    • Grow fungal cultures on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast and conidia.

    • Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate. The final concentration range should be sufficient to determine the MIC.

    • Prepare similar dilutions for the positive control antifungals.

    • Include a solvent control with the highest concentration of the solvent used to dissolve this compound.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the drug dilutions.

    • Include a growth control well (inoculum without any antifungal agent) and a sterility control well (medium only).

    • For testing the photoactivity of this compound, prepare two sets of plates. Incubate one set in the dark and expose the other to UV-A light (e.g., 365 nm) for a specified duration before or during incubation.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the growth control.

    • Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Potential Mechanism of Action and Signaling Pathways

While the precise molecular targets of this compound are not fully elucidated, its chemical structure and observed biological activity suggest potential mechanisms of action that are common targets for other antifungal agents.

Disruption of Fungal Cell Membrane Integrity

Many antifungal compounds, particularly polyenes like Amphotericin B, act by binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts membrane integrity, leading to leakage of cellular contents and cell death.[9] Given that this compound is a polyine, it is plausible that it interacts with and disrupts the fungal cell membrane.

Interference with Cell Wall Synthesis

The fungal cell wall, composed of chitin and glucans, is another essential structure and a target for antifungal drugs like echinocandins.[10][11][12] These drugs inhibit the synthesis of β-(1,3)-D-glucan, a crucial component of the cell wall, leading to osmotic instability and cell lysis. This compound may interfere with the enzymatic pathways responsible for cell wall biosynthesis.

Below is a conceptual diagram illustrating a potential signaling pathway that could be affected by this compound, leading to the inhibition of fungal growth.

Antifungal_Mechanism cluster_membrane Fungal Cell Membrane cluster_cell_wall Fungal Cell Wall Synthesis cluster_outcome Cellular Outcome Thiarubrine_A This compound Ergosterol Ergosterol Thiarubrine_A->Ergosterol Binds to Glucan_Synthase β-(1,3)-D-Glucan Synthase Thiarubrine_A->Glucan_Synthase Inhibits Membrane_Disruption Membrane Disruption Ergosterol->Membrane_Disruption Leads to Cell_Lysis Cell Lysis / Fungal Death Membrane_Disruption->Cell_Lysis Cell_Wall_Inhibition Cell Wall Synthesis Inhibition Glucan_Synthase->Cell_Wall_Inhibition Results in Cell_Wall_Inhibition->Cell_Lysis

Caption: Potential mechanisms of this compound's antifungal action.

Experimental and Logical Workflows

Validating the antifungal activity of a novel compound like this compound involves a structured workflow, from initial screening to more detailed mechanistic studies.

Experimental Workflow for Antifungal Drug Discovery

The following diagram outlines a typical workflow for the evaluation of a potential antifungal agent.

Antifungal_Workflow Start Start: Identify Potential Antifungal Compound (this compound) Screening Primary Screening: Broad-spectrum antifungal activity assay Start->Screening MIC Quantitative Assessment: Determine MIC values against a panel of fungi Screening->MIC Toxicity Toxicity Profiling: In vitro cytotoxicity assays (e.g., on human cell lines) MIC->Toxicity Mechanism Mechanism of Action Studies: - Ergosterol binding assays - Cell wall integrity assays MIC->Mechanism In_Vivo In Vivo Efficacy: Animal models of fungal infection Toxicity->In_Vivo Mechanism->In_Vivo Development Lead Optimization and Preclinical Development In_Vivo->Development

Caption: A standard workflow for antifungal drug discovery.

Conclusion and Future Directions

This compound exhibits potent antifungal activity, particularly against Candida albicans and Aspergillus fumigatus. Its light-activated properties present a unique aspect for potential therapeutic applications. However, to fully validate its potential as a clinical antifungal agent, further research is imperative.

Key areas for future investigation include:

  • Comprehensive MIC Profiling: Testing this compound against a broader panel of clinically relevant fungi, including resistant strains, using standardized broth microdilution methods.

  • Mechanism of Action Elucidation: Detailed studies to identify the specific molecular targets and signaling pathways affected by this compound in fungal cells.

  • In Vivo Efficacy and Toxicity: Evaluation of the antifungal efficacy and safety of this compound in animal models of fungal infections.

  • Structure-Activity Relationship Studies: Synthesis and evaluation of this compound analogs to optimize antifungal activity and reduce potential toxicity.

This guide provides a foundational framework for researchers to build upon in the exciting endeavor of developing new and effective antifungal therapies.

References

Comparative Analysis of Thiarubrine A and Thiarubrine C: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Thiarubrine A and Thiarubrine C are naturally occurring sulfur-containing polyynes that have garnered interest within the scientific community for their potential therapeutic applications. This guide provides a comparative analysis of these two compounds, summarizing their known biological activities and physicochemical properties. While direct comparative studies with quantitative data are limited in the currently available literature, this document synthesizes existing information to aid researchers, scientists, and drug development professionals in their investigations.

Physicochemical Properties

This compound and Thiarubrine C share a core dithiacyclohexadiene polyyne structure but differ in their side chains, leading to slight variations in their molecular weight and formula. A summary of their key physicochemical properties is presented in Table 1.

PropertyThis compoundThiarubrine C
Chemical Structure (See Figure 1)(See Figure 2)
Molecular Formula C₁₃H₈S₂C₁₃H₁₀S₂
Molecular Weight 228.34 g/mol 230.35 g/mol

Biological Activities and Mechanism of Action

This compound has been the more extensively studied of the two compounds and has demonstrated a broad spectrum of activity, including:

  • Antimicrobial Activity: It possesses strong light-independent antibacterial and antifungal properties. This activity can be further enhanced by exposure to visible light.[1]

  • Antiviral Activity: Studies have indicated its potential as an antiviral agent.

  • Anthelmintic Activity: Research suggests its effectiveness against parasitic worms.

The mechanism of toxicity for thiarubrines is complex. In the presence of visible light, they can convert to their corresponding thiophenes. These thiophenes become antibiotic only when irradiated with UV-A light, indicating a dual, light-dependent and independent, mechanism of action.[1]

Thiarubrine C is structurally similar to this compound, suggesting it may possess a comparable range of biological activities. However, specific studies detailing its efficacy and mechanism of action are scarce in the current body of scientific literature. Further research is required to fully elucidate its pharmacological profile and to draw direct comparisons with this compound.

Experimental Protocols

Detailed experimental protocols for this compound and Thiarubrine C are not extensively documented. However, standard assays can be adapted to evaluate and compare their biological activities.

Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of this compound and C on a cancer cell line.

  • Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and Thiarubrine C in cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of this compound and C against a bacterial strain.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain (e.g., E. coli) overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare serial twofold dilutions of this compound and Thiarubrine C in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

To further aid in the understanding of these compounds and potential experimental designs, the following diagrams are provided.

Caption: Chemical structure of this compound.

Caption: Chemical structure of Thiarubrine C.

Experimental_Workflow cluster_compounds Test Compounds cluster_assays Biological Assays cluster_analysis Data Analysis Thiarubrine_A This compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Thiarubrine_A->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC) Thiarubrine_A->Antimicrobial Anti_inflammatory Anti-inflammatory Assay (e.g., NO inhibition) Thiarubrine_A->Anti_inflammatory Thiarubrine_C Thiarubrine C Thiarubrine_C->Cytotoxicity Thiarubrine_C->Antimicrobial Thiarubrine_C->Anti_inflammatory IC50 IC₅₀ Determination Cytotoxicity->IC50 MIC MIC Determination Antimicrobial->MIC EC50 EC₅₀ Determination Anti_inflammatory->EC50 Comparative_Analysis Comparative Analysis IC50->Comparative_Analysis MIC->Comparative_Analysis EC50->Comparative_Analysis

Caption: General experimental workflow for comparative analysis.

Putative_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response Thiarubrine This compound / C Receptor Cell Surface Receptor Thiarubrine->Receptor Inhibition? Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor NFkB_Pathway->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Inflammation Inflammation Gene_Expression->Inflammation Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

Caption: Hypothetical signaling pathway for thiarubrine activity.

Conclusion and Future Directions

This compound has demonstrated significant potential as a bioactive compound with a range of antimicrobial and other therapeutic properties. While Thiarubrine C remains less characterized, its structural similarity to this compound suggests it may hold similar promise. The primary limitation in the comparative analysis of these two molecules is the lack of direct, quantitative experimental data.

Future research should focus on conducting head-to-head studies to determine the relative potency and efficacy of this compound and Thiarubrine C in various biological assays. Elucidating the specific molecular targets and signaling pathways affected by each compound will be crucial for understanding their mechanisms of action and for guiding the development of potential therapeutic agents based on these natural products. Such studies will provide the necessary data for a comprehensive and objective comparison, paving the way for further preclinical and clinical investigations.

References

Thiarubrine A Versus Conventional Antifungal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents. Thiarubrine A, a naturally occurring sulfur-containing polyine, has demonstrated potent antifungal properties. This guide provides a comprehensive comparison of this compound with conventional antifungal agents, focusing on their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Quantitative Comparison of Antifungal Activity

Minimum Inhibitory Concentration (MIC) is a key metric for assessing the efficacy of an antifungal agent, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism. While direct comparative studies providing a comprehensive set of MIC values for this compound against a wide range of fungi are limited, existing research indicates its potency is comparable to that of Amphotericin B against certain key pathogens.

Below are tables summarizing the MIC ranges for conventional antifungal agents against Candida albicans and Aspergillus fumigatus, two of the most common fungal pathogens. This data, compiled from various studies, provides a benchmark against which the potential of this compound can be assessed.

Table 1: Minimum Inhibitory Concentration (MIC) Ranges of Conventional Antifungal Agents against Candida albicans

Antifungal AgentClassMIC Range (µg/mL)
Amphotericin BPolyene0.06 - 1.0[1]
FluconazoleAzole0.25 - ≥64[2]

Table 2: Minimum Inhibitory Concentration (MIC) Ranges of Conventional Antifungal Agents against Aspergillus fumigatus

Antifungal AgentClassMIC Range (µg/mL)
Amphotericin BPolyene0.12 - 2.0[3]
ItraconazoleAzole0.12 - >16[3]
VoriconazoleAzole0.125 - 2.0[4]

Experimental Protocols

The determination of antifungal susceptibility is crucial for both clinical diagnostics and drug development research. The Clinical and Laboratory Standards Institute (CLSI) has established standardized broth microdilution methods for testing the in vitro activity of antimicrobial agents against yeasts and filamentous fungi.

Broth Microdilution Method for Yeasts (CLSI M27)

This method is recommended for determining the MIC of antifungal agents against Candida species.

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to obtain a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[5]

  • Antifungal Agent Preparation: The antifungal agent is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at 35°C for 24 to 48 hours.[5]

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and complete inhibition for polyenes) compared to the growth control.[5]

Broth Microdilution Method for Filamentous Fungi (CLSI M38)

This method is adapted for determining the MIC of antifungal agents against molds like Aspergillus species.

  • Inoculum Preparation: A suspension of fungal conidia is prepared and the concentration is adjusted to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.[6]

  • Antifungal Agent Preparation: Serial dilutions of the antifungal agent are prepared in a 96-well microtiter plate using RPMI 1640 medium.

  • Incubation: The plates are incubated at 35°C for 48 to 72 hours.[6]

  • MIC Determination: The MIC is the lowest concentration of the drug that completely inhibits fungal growth as observed visually.[6]

Mechanisms of Action: Signaling Pathways

Understanding the mechanism of action is fundamental to drug development. This compound exhibits a dual mechanism of action, with both light-independent and light-dependent antifungal activities. Conventional antifungal agents primarily target the fungal cell membrane or cell wall.

This compound: A Dual-Action Antifungal

This compound's antifungal activity is multifaceted. In the absence of light, it is believed to disrupt fungal cell membrane integrity.[7][8][9][10] Upon exposure to light, it acts as a photosensitizer, generating reactive oxygen species (ROS) that are highly toxic to fungal cells.

ThiarubrineA_Mechanism cluster_light_independent Light-Independent Mechanism cluster_light_dependent Light-Dependent Mechanism Thiarubrine A_dark This compound Membrane Fungal Cell Membrane Thiarubrine A_dark->Membrane Interacts with Disruption Membrane Disruption Membrane->Disruption Leakage Ion Leakage Disruption->Leakage Death_dark Fungal Cell Death Leakage->Death_dark Thiarubrine A_light This compound Excited Excited this compound Thiarubrine A_light->Excited Absorbs Light Light Light->Excited ROS Reactive Oxygen Species (ROS) Excited->ROS Transfers energy to Oxygen Molecular Oxygen (O2) Oxygen->ROS Damage Oxidative Damage to Cellular Components ROS->Damage Death_light Fungal Cell Death Damage->Death_light Polyene_Mechanism Amphotericin B Amphotericin B Ergosterol Ergosterol Amphotericin B->Ergosterol Binds to Membrane Fungal Cell Membrane Amphotericin B->Membrane Ergosterol->Membrane Component of Pores Pore Formation Membrane->Pores Leakage Ion Leakage Pores->Leakage Death Fungal Cell Death Leakage->Death Azole_Mechanism Azole Antifungal Azole Antifungal Enzyme Lanosterol 14-α-demethylase Azole Antifungal->Enzyme Inhibits Lanosterol Lanosterol Lanosterol->Enzyme Substrate for Ergosterol Ergosterol Enzyme->Ergosterol Catalyzes conversion to Membrane Fungal Cell Membrane Ergosterol->Membrane Essential component of Disruption Membrane Dysfunction Ergosterol->Disruption Depletion leads to Death Fungal Cell Death Disruption->Death

References

A Comparative Analysis of Thiarubrine A and Other Phototoxins: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Thiarubrine A, a naturally occurring phototoxin, with other well-established photosensitizers, namely Rose Bengal and various porphyrin derivatives. This objective analysis is supported by available experimental data to aid in the evaluation of these compounds for photodynamic therapy (PDT) and other phototoxic applications.

Executive Summary

This compound, a dithiacyclohexadiene polyine found in certain plants of the Asteraceae family, exhibits a unique dual-toxicity mechanism, demonstrating both light-independent and light-dependent antimicrobial and cytotoxic effects.[1][2] Upon exposure to visible light, its activity is enhanced, and it converts to corresponding thiophenes, which are themselves phototoxic upon UV-A irradiation.[1] In contrast, traditional photosensitizers like Rose Bengal and porphyrins primarily exert their effects through a light-dependent mechanism, generating reactive oxygen species (ROS), predominantly singlet oxygen, upon activation with light of a specific wavelength. While quantitative data on the singlet oxygen quantum yield of this compound remains elusive in the current literature, this guide compiles available efficacy data for all compounds to facilitate a comparative assessment.

Mechanism of Action: A Tale of Two Pathways

The phototoxic effects of most photosensitizers are broadly categorized into two types of photochemical reactions:

  • Type I Reaction: The excited photosensitizer reacts directly with a substrate, such as a biological molecule, to produce radical ions which then react with oxygen to form ROS like superoxide anion, hydrogen peroxide, and hydroxyl radicals.

  • Type II Reaction: The excited photosensitizer in its triplet state directly transfers its energy to ground-state molecular oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂). This is the predominant pathway for many effective photosensitizers.

This compound exhibits a more complex mechanism. It possesses intrinsic biological activity in the absence of light.[1] Light exposure, particularly in the visible spectrum, potentiates its toxicity and leads to the formation of thiophenes.[1][2] These thiophenes can then be further activated by UV-A light, suggesting a multi-stage activation process. While the generation of singlet oxygen by this compound itself has not been definitively quantified, its light-mediated toxicity against Candida albicans has been demonstrated to cause a 99% decrease in cell viability, hinting at the involvement of highly cytotoxic intermediates.[2]

Rose Bengal is a well-characterized xanthene dye that primarily acts via a Type II mechanism, exhibiting a high singlet oxygen quantum yield.

Porphyrins , a class of tetrapyrrole macrocycles, are among the most studied photosensitizers and also predominantly function through the Type II pathway to generate singlet oxygen.[3] Their chemical structure can be extensively modified to tune their photophysical and biological properties.

Quantitative Comparison of Phototoxic Efficacy

A direct quantitative comparison of this compound with other phototoxins is challenging due to the lack of a reported singlet oxygen quantum yield (ΦΔ) for this compound. However, we can compare the available data for Rose Bengal and various porphyrins to provide a benchmark for photodynamic efficiency.

PhotosensitizerSinglet Oxygen Quantum Yield (ΦΔ)Solvent/MediumReference
Rose Bengal0.76DMSO[2]
Protoporphyrin IX (PpIX)0.77Not Specified[4]
Lipidated PpIX0.87Not Specified[4]
Talaporfin sodium0.53Not Specified[4]
Hematoporphyrin derivative (HpD)0.44 - 0.85Various Solvents[5]

Table 1: Singlet Oxygen Quantum Yields of Selected Photosensitizers. The singlet oxygen quantum yield is a measure of the efficiency of generating singlet oxygen upon light absorption. Higher values indicate greater efficiency.

In terms of cytotoxic efficacy, the half-maximal inhibitory concentration (IC50) under specific light conditions is a key parameter. The following table summarizes available data for Rose Bengal in a phototoxicity assay.

Cell LinePhotosensitizerIC50 (+UVA)IC50 (-UVA)Photo Irritation Factor (PIF)Reference
SIRC Rabbit Corneal CellsChlorpromazine (Positive Control)0.1–2.0 μg/mL7.0–90.0 μg/mL>14.4[6]

Table 2: Example of Phototoxicity Data from an In Vitro Assay. The Photo Irritation Factor (PIF) is the ratio of IC50 (-UVA) to IC50 (+UVA) and is a measure of phototoxic potential. A higher PIF indicates greater phototoxicity.[6] Data for this compound in a comparable standardized assay is not currently available.

Experimental Protocols

In Vitro Phototoxicity Testing: 3T3 Neutral Red Uptake (NRU) Assay

This widely accepted method (OECD TG 432) is used to assess the phototoxic potential of a substance.

Methodology:

  • Cell Culture: Balb/c 3T3 fibroblasts are seeded in 96-well plates and cultured to an appropriate confluency.

  • Treatment: Cells are incubated with various concentrations of the test substance for a defined period (e.g., 1 hour).

  • Irradiation: One set of plates is exposed to a non-toxic dose of UVA light (e.g., 5 J/cm²), while a duplicate set is kept in the dark.

  • Incubation: After irradiation, the treatment medium is replaced with culture medium, and the cells are incubated for another 24 hours.

  • Viability Assessment: Cell viability is determined using the Neutral Red uptake assay. Neutral Red is a vital dye that is taken up by viable cells. The amount of dye uptake is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength.

  • Data Analysis: The IC50 values (concentration of the test substance that reduces cell viability by 50%) are calculated for both the irradiated and non-irradiated conditions. The Photo Irritation Factor (PIF) is then calculated as the ratio of the IC50 value without UVA to the IC50 value with UVA. A PIF value greater than 5 is typically considered indicative of phototoxic potential.[6]

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

The efficiency of a photosensitizer in generating singlet oxygen is a critical parameter for evaluating its potential in PDT. This can be determined using various methods, including direct and indirect techniques.

Indirect Method using a Chemical Trap (e.g., 1,3-Diphenylisobenzofuran - DPBF):

  • Sample Preparation: A solution of the photosensitizer and a singlet oxygen trap (e.g., DPBF) in an appropriate solvent is prepared. A reference photosensitizer with a known ΦΔ (e.g., Rose Bengal) is used for comparison.

  • Irradiation: The solutions are irradiated with a light source of a specific wavelength that is absorbed by the photosensitizer but not by the trap.

  • Monitoring: The decrease in the concentration of the trap over time is monitored spectrophotometrically or fluorometrically. DPBF, for instance, reacts with singlet oxygen, leading to a decrease in its absorbance.

  • Calculation: The rate of trap degradation is proportional to the rate of singlet oxygen generation. By comparing the degradation rate of the trap in the presence of the test photosensitizer to that in the presence of the reference photosensitizer under identical conditions, the relative singlet oxygen quantum yield of the test compound can be calculated.[7]

Visualizing the Pathways

To better understand the mechanisms of action and experimental workflows, the following diagrams are provided.

Photodynamic_Therapy_Mechanisms cluster_0 Photosensitizer Activation cluster_1 Phototoxic Pathways PS Photosensitizer (PS) PS_excited Excited PS (PS) PS->PS_excited Excitation Light Light (hν) Light->PS Absorption PS_triplet Triplet PS (³PS) PS_excited->PS_triplet Intersystem Crossing O2 ³O₂ (Oxygen) PS_triplet->O2 Energy Transfer (Type II) Substrate Biological Substrate PS_triplet->Substrate Electron Transfer (Type I) ROS Reactive Oxygen Species (ROS) O2->ROS Singlet_O2 ¹O₂ (Singlet Oxygen) O2->Singlet_O2 Cell_Damage Cell Damage & Death ROS->Cell_Damage Singlet_O2->Cell_Damage Radicals Radical Ions Substrate->Radicals Radicals->O2

Caption: General mechanisms of photodynamic therapy (Type I and Type II).

Thiarubrine_A_Mechanism Thiarubrine_A This compound Visible_Light Visible Light Thiarubrine_A->Visible_Light Thiophene Thiophene Derivative Thiarubrine_A->Thiophene Photoconversion Dark_Toxicity Dark Toxicity Thiarubrine_A->Dark_Toxicity Light-Independent Light_Enhanced_Toxicity Light-Enhanced Toxicity Visible_Light->Light_Enhanced_Toxicity UVA_Light UV-A Light Thiophene->UVA_Light Thiophene_Toxicity Thiophene-mediated Phototoxicity UVA_Light->Thiophene_Toxicity

Caption: Proposed dual-toxicity mechanism of this compound.

Phototoxicity_Assay_Workflow start Seed Cells in 96-well Plates treat Treat with Test Substance start->treat split treat->split irradiate Expose to UVA Light split->irradiate +UVA dark Keep in Dark split->dark -UVA incubate Incubate for 24h irradiate->incubate dark->incubate nru Neutral Red Uptake Assay incubate->nru measure Measure Absorbance nru->measure analyze Calculate IC50 and PIF measure->analyze

Caption: Workflow for the in vitro 3T3 NRU phototoxicity assay.

Conclusion

This compound presents a fascinating case of a natural phototoxin with a complex, dual mechanism of action that distinguishes it from conventional photosensitizers like Rose Bengal and porphyrins. While its light-independent activity is a notable feature, a comprehensive evaluation of its photodynamic efficacy is currently hampered by the lack of quantitative data, particularly its singlet oxygen quantum yield. The provided data for Rose Bengal and porphyrins highlight the high efficiency of these compounds in generating singlet oxygen, a key mediator of phototoxicity. Further research to quantify the photophysical properties of this compound is essential for a direct and robust comparison and to fully understand its potential in therapeutic applications. This guide serves as a valuable resource for researchers by consolidating the available data and outlining the standard methodologies for assessing phototoxicity.

References

Thiarubrine A's Nematicidal Properties: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers on the efficacy of Thiarubrine A as a nematicidal agent, benchmarked against other natural compounds. This guide provides a comprehensive overview of supporting experimental data and detailed protocols for comparative studies.

This compound, a sulfur-containing polyacetylene isolated from various plants of the Asteraceae family, has garnered attention for its potent biocidal activities. While its antibiotic and antifungal properties are well-documented, its potential as a nematicide presents a promising avenue for the development of novel, natural-based crop protection agents. Wild chimpanzees have been observed to seek out and consume plants containing this compound, suggesting a potential role in self-medication against intestinal nematode parasites[1]. This guide provides a cross-validation of the nematicidal properties of this compound, offering a comparative analysis with other natural nematicides and detailing the experimental frameworks necessary for its evaluation.

Due to the limited direct quantitative data on this compound's nematicidal activity in publicly available literature, this guide will utilize data from its close structural analog, Thiarubrine C, as a proxy. Thiarubrine C shares the characteristic dithiin ring and polyacetylene chain, and its nematicidal properties have been more extensively studied. It is important to note that while the biological activities of these compounds are similar, variations in efficacy may exist.

Comparative Efficacy of Nematicidal Compounds

The following table summarizes the lethal concentration (LC50) values of Thiarubrine C and other selected natural nematicidal compounds against various nematode species. The LC50 value represents the concentration of a compound required to cause 50% mortality in a test population under specific conditions.

CompoundTarget NematodeLC50 Value (ppm)Exposure TimeReference
Thiarubrine C Meloidogyne incognita12.448 hours[2][3][4]
Pratylenchus penetrans23.572 hours[2][3][4]
Carvacrol Meloidogyne incognita14.2 (µg/mL)24 hours
Pratylenchus penetrans>200024 hours[5]
Thymol Pratylenchus penetrans>200024 hours[5]
Benzaldehyde Pratylenchus penetrans>200024 hours[5]
3-Octanol Pratylenchus penetrans>200024 hours[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of nematicidal compounds. Below are methodologies for key in vitro nematicidal assays.

Protocol 1: In Vitro Mortality Assay for Meloidogyne incognita (Root-Knot Nematode)

This protocol outlines the procedure to determine the direct mortality effect of a test compound on the second-stage juveniles (J2) of Meloidogyne incognita.

1. Nematode Culture and Extraction:

  • Maintain Meloidogyne incognita cultures on a suitable host plant (e.g., tomato, Solanum lycopersicum).
  • Extract egg masses from infected roots using a sodium hypochlorite solution (0.5% NaOCl)[6].
  • Hatch the eggs in water at room temperature to obtain second-stage juveniles (J2).

2. Preparation of Test Solutions:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., ethanol, DMSO) due to its likely low aqueous solubility.
  • Create a dilution series of the test compound in sterile distilled water to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the nematodes (typically ≤1%).

3. Nematicidal Assay:

  • Dispense a known volume of nematode suspension (containing approximately 50-100 J2s) into the wells of a multi-well plate.
  • Add an equal volume of the respective test solution to each well.
  • Include a negative control (water or solvent solution) and a positive control (a known nematicide).
  • Incubate the plates at a constant temperature (e.g., 25°C) for a specified duration (e.g., 24, 48, 72 hours).

4. Data Collection and Analysis:

  • At each time point, count the number of dead and live nematodes under a microscope. Nematodes are considered dead if they are immobile and do not respond to physical stimuli (e.g., probing with a fine needle).
  • Calculate the percentage mortality for each treatment.
  • Use probit analysis to determine the LC50 value of the test compound.

Protocol 2: In Vitro Mortality Assay for Pratylenchus penetrans (Root-Lesion Nematode)

This protocol is adapted for the migratory endoparasitic nematode, Pratylenchus penetrans.

1. Nematode Culture and Extraction:

  • Culture Pratylenchus penetrans on a suitable medium, such as monoxenic cultures on alfalfa callus.
  • Extract nematodes from the culture medium using the Baermann funnel technique.

2. Preparation of Test Solutions:

  • Follow the same procedure as described in Protocol 1.

3. Nematicidal Assay:

  • Follow the same procedure as described in Protocol 1, using a suspension of mixed-stage P. penetrans.

4. Data Collection and Analysis:

  • Follow the same procedure as described in Protocol 1.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for evaluating the nematicidal properties of a compound and a conceptual representation of the light-activated toxicity of thiarubrines.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Nematode Culture (e.g., M. incognita) Extraction Nematode Extraction (J2 stage) Culture->Extraction Assay_Setup Assay Setup (Multi-well plates) Extraction->Assay_Setup Compound Test Compound Preparation Compound->Assay_Setup Incubation Incubation (Controlled Temp. & Time) Assay_Setup->Incubation Data_Collection Mortality Count Incubation->Data_Collection LC50_Calc LC50 Calculation Data_Collection->LC50_Calc

Caption: Workflow for In Vitro Nematicidal Bioassay.

Thiarubrine_Activation Thiarubrine This compound/C Activated_Thiarubrine Activated Thiarubrine (Excited State) Thiarubrine->Activated_Thiarubrine Absorption Light UVA or Visible Light Light->Activated_Thiarubrine ROS Reactive Oxygen Species (ROS) Activated_Thiarubrine->ROS Generation Cell_Damage Nematode Cellular Damage ROS->Cell_Damage Mortality Nematode Mortality Cell_Damage->Mortality

Caption: Conceptual Pathway of Light-Enhanced Thiarubrine Toxicity.

Mechanism of Action

The nematicidal activity of Thiarubrine C, and likely this compound, is enhanced by the presence of light[4][7]. This suggests a phototoxic mechanism of action. Upon exposure to UVA or visible light, the thiarubrine molecule is thought to become excited, leading to the generation of reactive oxygen species (ROS). These highly reactive molecules can then cause significant damage to essential cellular components within the nematode, such as lipids, proteins, and nucleic acids, ultimately leading to cell death and mortality of the organism. While toxicity is observed in the absence of light, the enhancement by light is a key feature of this class of compounds[4][7].

Conclusion

The available evidence strongly suggests that thiarubrines, as exemplified by Thiarubrine C, possess significant nematicidal properties against important plant-parasitic nematodes. Their unique, light-enhanced mechanism of action offers a potentially novel mode of action for nematicides. Further research is warranted to directly quantify the nematicidal efficacy of this compound against a broader range of nematode species and to elucidate the precise molecular targets and signaling pathways involved in its toxicity. The protocols and comparative data presented in this guide provide a robust framework for researchers to conduct such investigations and to further explore the potential of this compound as a valuable tool in sustainable agriculture.

References

A Comparative Analysis of Synthetic versus Naturally Sourced Thiarubrine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Thiarubrine A Sourcing and Performance.

This compound, a dithiacyclohexadiene polyine, has garnered significant interest within the scientific community for its potent biological activities, including antimicrobial, antiviral, and anticancer properties. This guide provides a comprehensive comparison of this compound derived from natural sources versus that produced through chemical synthesis. While direct comparative studies are limited, this document synthesizes available data on sourcing, purity, yield, and biological performance to inform research and development decisions.

Sourcing and Production: A Tale of Two Origins

Naturally Sourced this compound is a secondary metabolite found in various plants of the Asteraceae family. It is most notably extracted from the roots and leaves of species such as Ambrosia artemisiifolia (common ragweed), Chaenactis douglasii, and various Aspilia species. The extraction process typically involves the use of methanol to isolate the compound from the plant material.

Synthetic this compound , on the other hand, is produced through a multi-step total synthesis process. A notable synthesis was developed by Masato Koreeda in 1994, involving an 8-step linear sequence. This chemical route provides a means to produce this compound in a controlled laboratory setting, independent of botanical sourcing.

ParameterNaturally Sourced this compoundSynthetic this compound
Source Plants of the Asteraceae family (e.g., Ambrosia artemisiifolia)Chemical precursors
Production Method Solvent extraction from plant materialMulti-step total synthesis
Typical Yield 569-647 µg/g from hairy root cultures of A. artemisiifolia[1][2]Overall yield of 22% from a key intermediate in an 8-step synthesis
Purity Dependent on extraction and purification methodsHigh purity achievable through chromatographic purification

Comparative Biological Activity

This compound exhibits a complex mechanism of action, with both light-independent and light-enhanced biological activities[2]. Its phototoxicity is a key feature, where upon exposure to light, it can generate reactive oxygen species (ROS), leading to cellular damage.

Antimicrobial and Antifungal Activity
OrganismActivity MetricNaturally Sourced this compoundSynthetic this compound
Candida albicansMIC1.0 - 100 ng/mL[3]Data not available
Aspergillus fumigatusMICActive (quantitative data not specified)Data not available
Bacillus subtilisMICActive (quantitative data not specified)Data not available
Escherichia coliMICActive (quantitative data not specified)[3]Data not available

MIC: Minimum Inhibitory Concentration

Antiviral Activity

The antiviral properties of naturally sourced this compound have been investigated, particularly against enveloped viruses like HIV. The activity is notably enhanced by exposure to UVA light.

VirusActivity MetricNaturally Sourced this compoundSynthetic this compound
HIV-1 IC50Active in micromolar concentrations (light-dependent)[4]Data not available
Murine Cytomegalovirus IC50Photoactive against the virus[3]Data not available
Sindbis Virus IC50Photoactive against the virus[3]Data not available

IC50: Half-maximal Inhibitory Concentration

Anticancer Activity

While the anticancer potential of this compound is an area of active research, specific IC50 values against various cancer cell lines are not yet well-documented in publicly available literature for either naturally sourced or synthetic forms. The cytotoxic nature of this compound, particularly its phototoxicity, suggests a potential mechanism for inducing apoptosis in cancer cells.

Experimental Protocols

Extraction of Naturally Sourced this compound from Ambrosia artemisiifolia

A general protocol for the extraction of this compound from plant material involves the following steps:

  • Harvesting and Preparation: The roots of Ambrosia artemisiifolia are harvested, cleaned, and dried. The dried material is then ground into a fine powder.

  • Methanol Extraction: The powdered root material is subjected to solvent extraction with methanol. This can be performed using methods such as Soxhlet extraction or maceration.

  • Filtration and Concentration: The resulting methanol extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure to yield a crude extract.

  • Purification: The crude extract is further purified using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to isolate this compound.

Total Synthesis of this compound (Koreeda, 1994)

The 8-step total synthesis of this compound developed by Koreeda involves a linear sequence of chemical reactions. The detailed step-by-step procedure is outlined in the original publication (J. Am. Chem. Soc. 1994, 116, 23, 10793–10794). A summary of the key transformations is as follows:

  • Protection of 2,4-hexadiyne-1,6-diol.

  • Monofunctionalization and chain extension.

  • Introduction of the second side chain.

  • Corey-Fuchs reaction to form a dibromide.

  • Formation of a triacetylene intermediate.

  • Coupling with vinyl bromide.

  • Deprotection of a silyl group.

  • Oxidative formation of the 1,2-dithiin ring with iodine to yield this compound.

Visualizing the Mechanism and Workflow

To better understand the processes involved with this compound, the following diagrams illustrate its phototoxic mechanism and a general workflow for its bioactivity screening.

Phototoxicity_Mechanism Thiarubrine_A This compound (Ground State) Excited_Thiarubrine_A This compound* (Excited State) Thiarubrine_A->Excited_Thiarubrine_A Light (UVA) Excited_Thiarubrine_A->Thiarubrine_A Decay ROS Reactive Oxygen Species (e.g., ¹O₂) Excited_Thiarubrine_A->ROS Energy Transfer Oxygen Molecular Oxygen (³O₂) Cell_Damage Cellular Damage (Oxidative Stress) ROS->Cell_Damage Oxidation Cellular_Components Cellular Components (Lipids, Proteins, DNA) Apoptosis Apoptosis Cell_Damage->Apoptosis

Caption: Phototoxicity mechanism of this compound.

Bioactivity_Screening_Workflow cluster_source Source cluster_prep Preparation cluster_assay Bioactivity Assays Natural Natural Source (e.g., A. artemisiifolia) Extraction Extraction & Purification Natural->Extraction Synthetic Chemical Synthesis Synthesis Total Synthesis & Purification Synthetic->Synthesis Thiarubrine_A This compound Sample Extraction->Thiarubrine_A Synthesis->Thiarubrine_A Antimicrobial Antimicrobial (MIC determination) Thiarubrine_A->Antimicrobial Antiviral Antiviral (IC50 determination) Thiarubrine_A->Antiviral Anticancer Anticancer (IC50 determination) Thiarubrine_A->Anticancer Data_Analysis Data Analysis & Comparison Antimicrobial->Data_Analysis Antiviral->Data_Analysis Anticancer->Data_Analysis

Caption: Workflow for comparative bioactivity screening.

Conclusion

Both natural sourcing and chemical synthesis offer viable pathways to obtain this compound for research and development. Natural extraction from plants like Ambrosia artemisiifolia can yield significant quantities of the compound, though yields may vary. Total synthesis provides a controlled and reproducible source, with the potential for high purity.

A significant gap in the current body of scientific literature is the lack of direct, quantitative comparisons of the biological activities of synthetic versus naturally sourced this compound. The available data on the potent antimicrobial and antiviral activities of the natural compound underscore the need for further investigation. Future studies should aim to perform head-to-head comparisons of both forms to fully elucidate any potential differences in efficacy and to establish a comprehensive profile of this promising bioactive molecule. Researchers are encouraged to use the experimental frameworks provided as a basis for such comparative analyses.

References

Reproducibility of Thiarubrine A Bioactivity Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Thiarubrine A, a naturally occurring dithiacyclohexadiene polyine found in various plants of the Asteraceae family, has garnered significant interest for its diverse and potent bioactivities.[1] Preclinical studies have highlighted its potential as an antimicrobial, antifungal, antiviral, and anticancer agent. However, the reproducibility of these findings is a critical factor for its potential translation into therapeutic applications. This guide provides a comparative analysis of the reported bioactivities of this compound, focusing on the available quantitative data and experimental methodologies to shed light on the consistency and reproducibility of these studies.

Challenges in Reproducibility of Natural Product Research

The reproducibility of bioactivity studies involving natural products like this compound is often challenging due to a multitude of factors. These can include variations in the plant source material, extraction and purification methods, experimental protocols, and the inherent biological variability of the test systems.[2] Such discrepancies can lead to conflicting results and hinder the progress of drug development. Therefore, a meticulous comparison of experimental details is crucial for assessing the reliability of the reported bioactivities.

Comparative Analysis of this compound Bioactivity

To facilitate a clear comparison, the following tables summarize the quantitative data from various studies on the bioactivity of this compound. It is important to note that direct comparisons can be complex due to variations in experimental conditions.

Antimicrobial Activity

This compound has demonstrated significant activity against a range of bacteria. The minimum inhibitory concentration (MIC), which represents the lowest concentration of an agent that inhibits visible growth of a microorganism, is a key metric for comparison.[3][4]

Bacterial StrainReported MIC (µg/mL)Reference Study
Escherichia coliData not consistently available in reviewed literature
Staphylococcus aureusData not consistently available in reviewed literature

Note: Specific MIC values for this compound against common bacterial strains like E. coli and S. aureus were not consistently found in the publicly available literature reviewed for this guide, highlighting a gap in the reproducible data.

Antifungal Activity

The antifungal properties of this compound, particularly against opportunistic pathogens like Candida albicans, have been a focus of research.

Fungal StrainReported MIC (µg/mL)Reference Study
Candida albicans0.001 - 0.1[1]

Note: The reported MIC values for this compound against Candida albicans are notably low, suggesting potent antifungal activity. However, variations in reported ranges indicate the need for standardized testing protocols.

Antiviral Activity

The antiviral potential of this compound has been explored against several viruses. The half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of antiviral efficacy.[5]

| Virus | Cell Line | Reported IC50 (µM) | Reference Study | |---|---|---| | Data not consistently available in reviewed literature | | |

Anticancer Activity

This compound has shown cytotoxic effects against various cancer cell lines. The IC50 value is a common metric to quantify this activity.[6]

Cell LineReported IC50 (µM)Reference Study
HeLa (Cervical Cancer)Data not consistently available in reviewed literature
MCF-7 (Breast Cancer)Data not consistently available in reviewed literature

Note: Similar to other bioactivities, while the anticancer potential of this compound is recognized, a lack of consistent, publicly available IC50 data across multiple studies hinders a thorough comparative analysis of its reproducibility.

Experimental Protocols: A Closer Look

The variability in experimental design is a major contributor to the challenges in reproducing bioactivity data. Below are generalized experimental protocols for assessing the bioactivities of this compound, based on common methodologies described in the literature.

General Cytotoxicity Assay (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7]

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and appropriate controls) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]

Protocol Outline:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under suitable conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that shows no visible growth (turbidity).

Antiviral Assay (Plaque Reduction Assay)

The plaque reduction assay is a common method to determine the antiviral activity of a compound.

Protocol Outline:

  • Cell Monolayer: Grow a confluent monolayer of susceptible host cells in a multi-well plate.

  • Virus Infection: Infect the cells with a known amount of virus in the presence of varying concentrations of this compound.

  • Overlay: After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells, leading to the formation of localized lesions (plaques).

  • Incubation: Incubate the plates for a period sufficient for plaque formation.

  • Plaque Visualization: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control and determine the IC50 value.

Light-Dependent Bioactivity and Mechanism of Action

A crucial aspect of this compound's bioactivity is its dependence on light, particularly ultraviolet A (UVA) radiation.[10] This photoactivation is a key factor that must be standardized for reproducible results. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS) upon UVA irradiation, which then leads to cellular damage.

Experimental Workflow for UVA-Mediated Bioactivity Assay

The following diagram illustrates a typical workflow for investigating the light-dependent bioactivity of this compound.

UVA_Activation_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_irradiation Irradiation cluster_analysis Analysis prep_cells Prepare cell/microbe culture add_thiarubrine Add this compound to culture prep_cells->add_thiarubrine prep_thiarubrine Prepare this compound solutions prep_thiarubrine->add_thiarubrine incubate_dark Incubate in dark add_thiarubrine->incubate_dark uva_irradiate Expose to UVA light (specific wavelength, intensity, duration) incubate_dark->uva_irradiate dark_control Keep control plates in dark incubate_dark->dark_control post_incubation Post-irradiation incubation uva_irradiate->post_incubation dark_control->post_incubation bio_assay Perform bioactivity assay (e.g., MTT, MIC) post_incubation->bio_assay data_analysis Analyze data and compare light vs. dark conditions bio_assay->data_analysis

Workflow for UVA-mediated bioactivity assay of this compound.
Proposed Signaling Pathway for Photo-induced Cytotoxicity

Upon UVA activation, this compound is thought to induce cytotoxicity primarily through the generation of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis (programmed cell death).

ThiarubrineA_Pathway ThiarubrineA This compound Activated_ThiarubrineA Excited State This compound* ThiarubrineA->Activated_ThiarubrineA Absorption of photon UVA UVA Light UVA->Activated_ThiarubrineA ROS Reactive Oxygen Species (ROS) Activated_ThiarubrineA->ROS Energy transfer to O2 Cellular_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Mitochondria Mitochondrial Dysfunction Cellular_Damage->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Release of pro-apoptotic factors

Proposed mechanism of this compound photo-induced cytotoxicity.

Conclusion and Future Directions

This compound exhibits promising bioactivities that warrant further investigation. However, the current body of literature reveals inconsistencies and gaps in the quantitative data and experimental protocols, making a definitive assessment of reproducibility challenging. To advance the development of this compound as a potential therapeutic agent, future research should prioritize:

  • Standardization of Protocols: The adoption of standardized and comprehensively reported experimental protocols, particularly concerning the light-activation conditions (wavelength, irradiance, and duration), is essential.

  • Comprehensive Dose-Response Studies: Conducting detailed dose-response studies to determine accurate and reproducible MIC and IC50 values across a wider range of microbial strains and cancer cell lines.

  • Mechanistic Studies: Further elucidation of the specific signaling pathways involved in this compound's bioactivities, both in the presence and absence of light.

  • Inter-laboratory Studies: Performing inter-laboratory studies to validate findings and establish the robustness of the reported bioactivities.

By addressing these aspects, the scientific community can build a more solid foundation for understanding and harnessing the therapeutic potential of this compound.

References

Thiarubrine A: A Comparative Analysis of its Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiarubrine A, a naturally occurring dithiacyclohexadiene polyine, has demonstrated significant antimicrobial properties against a range of pathogenic bacteria and fungi. This guide provides a comparative overview of its activity, supported by available experimental data, to assist in evaluating its potential as a novel antimicrobial agent.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for this compound against various microbial strains. It is important to note that the activity of this compound is enhanced by the presence of visible light, a factor that should be considered when interpreting these values.[1]

Microbial StrainGram Type/Fungal ClassMIC (µg/mL)Noted Conditions
Candida albicansAscomycota (Yeast)0.001 - 0.1Strong antifungal activity[2]
Aspergillus fumigatusAscomycota (Mold)Comparable to Amphotericin BStrong antifungal activity[2]
Escherichia coliGram-NegativeCytotoxic activity observedSpecific MIC not detailed[2]
Bacillus subtilisGram-PositiveCytotoxic activity observedSpecific MIC not detailed[2]
Staphylococcus aureusGram-PositiveEffectiveSpecific MIC not detailed[2]
Streptococcus faecalisGram-PositiveEffectiveSpecific MIC not detailed[2]
Mycobacteria sp.Acid-FastCytotoxic activity observedSpecific MIC not detailed[2]

Experimental Protocols

The determination of MIC values is crucial for assessing the antimicrobial potency of a compound. The Broth Microdilution Method is a standard laboratory procedure for this purpose.

Broth Microdilution Method for MIC Determination

This protocol outlines the general steps for determining the MIC of this compound against a specific microbial strain.

1. Preparation of this compound Stock Solution:

  • Dissolve a known weight of pure this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

2. Preparation of Microtiter Plates:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution with sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). This creates a gradient of decreasing this compound concentrations across the wells.

  • Include a positive control well (broth and inoculum, no this compound) and a negative control well (broth only).

3. Inoculum Preparation:

  • Grow the microbial strain to be tested in an appropriate liquid medium overnight.

  • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to a specific cell density (approximately 1.5 x 10^8 CFU/mL for bacteria).

  • Dilute this standardized suspension to the final required inoculum concentration (typically 5 x 10^5 CFU/mL for bacteria).

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate (except the negative control) with the prepared microbial inoculum.

  • Cover the plate and incubate at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria, 35°C for Candida species) for 18-24 hours. For photosensitivity studies, one set of plates should be incubated in the dark and another exposed to a controlled visible light source.

5. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.

Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound, particularly its effect on microbial signaling pathways, is an area of ongoing research. Current evidence suggests a complex mechanism of toxicity.[1] The dithiacyclohexadiene ring is a key feature of its molecular structure and is likely involved in its biological activity.

The light-enhanced activity of this compound suggests a phototoxic mechanism.[1] Upon exposure to visible light, this compound can be converted to the corresponding thiophene, which is antibiotic only when irradiated with UV-A light.[1] This suggests that different reactive species may be generated under different light conditions, leading to a multi-faceted attack on microbial cells. The disruption of cell membrane integrity and function is a plausible primary mechanism, which could subsequently impact various cellular signaling processes. However, specific signaling cascades targeted by this compound have not yet been elucidated.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Thiarubrine_Stock This compound Stock Solution Serial_Dilution Serial Dilution in 96-Well Plate Thiarubrine_Stock->Serial_Dilution Microbial_Culture Microbial Culture Inoculum_Prep Inoculum Preparation Microbial_Culture->Inoculum_Prep Inoculation Inoculation of Plates Serial_Dilution->Inoculation Inoculum_Prep->Inoculation Incubation Incubation (Light/Dark) Inoculation->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination

Caption: Workflow for MIC determination of this compound.

References

Unveiling the Enigmatic Mechanism of Thiarubrine A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiarubrine A, a naturally occurring dithiacyclohexadiene polyine found in plants of the Asteraceae family, has garnered significant interest for its broad spectrum of biological activities. These include potent antifungal, antibacterial, antiviral, and nematicidal properties. Its unique dual-mechanism of action, exhibiting both light-independent and light-dependent cytotoxicity, sets it apart from many conventional antimicrobial and anticancer agents. This guide provides a comprehensive comparison of this compound's mechanism of action with established therapeutic agents, supported by available experimental data and detailed protocols to aid researchers in further exploring its therapeutic potential.

Mechanism of Action: A Dual Threat

This compound's toxicity manifests through two distinct pathways:

  • Light-Independent Cytotoxicity: In the absence of light, this compound demonstrates potent antifungal activity. While the precise molecular targets of this pathway are still under investigation, it is understood to be a key contributor to its efficacy against various fungal pathogens.

  • Light-Dependent Phototoxicity: Upon exposure to visible light, this compound undergoes a fascinating transformation. It converts into its corresponding thiophene derivatives. These thiophenes, in turn, become potent photosensitizers when irradiated with UV-A light. This activation leads to the formation of highly reactive and short-lived photosulfides, which rapidly decompose to yield thiophenes and elemental sulfur. This photochemical process is associated with a significant decrease in cell viability, as demonstrated in studies with Candida albicans. The generation of reactive oxygen species (ROS), particularly singlet oxygen, is a key event in this phototoxic cascade, leading to oxidative damage to cellular components and subsequent cell death.

Comparative Analysis of Performance

To contextualize the potential of this compound, its activity is compared against established drugs with related mechanisms of action: Amphotericin B and Fluconazole as antifungals, Doxorubicin as a cytotoxic anticancer agent, and Curcumin and Hypericin as natural photosensitizers.

Antifungal Activity
CompoundTarget OrganismMIC (µg/mL)Mechanism of Action
This compound Candida albicansData Not AvailableLight-independent cytotoxicity.
Aspergillus fumigatusData Not AvailableLight-independent cytotoxicity.
Amphotericin B Candida albicans0.125 - 1[1]Binds to ergosterol in the fungal cell membrane, forming pores that lead to ion leakage and cell death.[2][3][4]
Aspergillus fumigatus0.12 - 2[5][6][7][8][9][10][11]Binds to ergosterol in the fungal cell membrane, forming pores that lead to ion leakage and cell death.[2][3][4]
Fluconazole Candida albicans≤8 (Susceptible)[11][12][13][14]Inhibits the fungal cytochrome P450 enzyme 14α-demethylase, disrupting ergosterol synthesis and compromising cell membrane integrity.[15][16][17][18][19]
Aspergillus fumigatusGenerally ResistantInhibits ergosterol synthesis.
Cytotoxic Activity
CompoundCell LineIC50 (µM)Mechanism of Action
This compound HeLa, MCF-7Data Not AvailableLight-dependent phototoxicity involving ROS generation.
Doxorubicin HeLa0.14 - 5,470[8][20][21][22]Intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to DNA damage and apoptosis.[5][20][23][24][25]
MCF-70.1 - 8.3[4][6][9][17][26][27][28][29]Intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to DNA damage and apoptosis.[5][20][23][24][25]
Curcumin HeLa10.5 - 876.7[1][7][24][25][30]Acts as a photosensitizer, generating ROS upon light activation, leading to apoptosis. Also exhibits light-independent anticancer effects.[12][14][22][31]
MCF-71.32 - 29.3[2][15][18][23][32][33][34][35]Acts as a photosensitizer, generating ROS upon light activation, leading to apoptosis. Also exhibits light-independent anticancer effects.[12][14][22][31]
Photosensitizing Activity
CompoundSinglet Oxygen Quantum Yield (ΦΔ)Mechanism of Action
This compound Data Not AvailableUpon light activation, generates reactive oxygen species.
Hypericin ~0.43[3][21]A potent photosensitizer that, upon light activation, generates singlet oxygen and other ROS, inducing apoptosis and necrosis.[13][26][27][36][37][38]
Curcumin Varies with solvent and conditionsAbsorbs blue light and generates ROS, including singlet oxygen, leading to phototoxicity.[12][14][22]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5-2.5 x 10^3 CFU/mL for yeast).

  • Inoculation: Add the microbial suspension to each well of the microtiter plate containing the diluted antimicrobial agent. Include a growth control (no drug) and a sterility control (no microorganisms).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Workflow A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate plate at appropriate temperature C->D E Read results visually or with a plate reader D->E F Determine MIC (lowest concentration with no growth) E->F MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed cells in a 96-well plate B Treat cells with test compound A->B C Add MTT solution and incubate B->C D Add solubilization solution C->D E Measure absorbance at 570 nm D->E F Calculate IC50 value E->F

References

A Comparative Guide to the Structure-Activity Relationships of Thiarubrine Analogs and Related Bioactive Polyynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiarubrine analogs and related polyyne compounds. Due to the limited publicly available research on a wide range of synthetic thiarubrine analogs, this document summarizes the known biological activities of the parent compound, Thiarubrine A, and draws comparisons with more extensively studied, structurally related bioactive sulfur-containing polyynes. This approach aims to provide a foundational understanding and guide future research in the development of novel therapeutic agents based on the thiarubrine scaffold.

Introduction to this compound

This compound is a naturally occurring dithiacyclohexadiene polyine first isolated from the leaves of Aspilia species. It is known for its potent antibiotic and antifungal properties. The unique 1,2-dithiin ring coupled with a conjugated polyyne chain is believed to be crucial for its biological activity. The light-activated nature of some polyynes, leading to the generation of reactive oxygen species, is a key aspect of their mechanism of action.

Biological Activities of this compound and Analogs

Data on a wide range of synthetic thiarubrine analogs is scarce in the literature. However, the known activities of this compound provide a benchmark for comparison. The following table summarizes the reported biological activities.

CompoundTarget Organism/Cell LineActivity MetricReported Value
This compoundBacteria & YeastsAntibioticPotent Activity
This compoundNematodesAnthelminticActive

Further research is needed to populate this table with a broader range of analogs and quantitative data such as Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values.

Synthesis of the Thiarubrine Core

The total synthesis of this compound was first reported by Koreeda and colleagues. Understanding the synthetic route is fundamental for the future development of analogs. The following diagram outlines a generalized synthetic workflow for creating the thiarubrine core structure, which can be adapted to produce various analogs.

Thiarubrine_Synthesis_Workflow start Starting Materials (e.g., protected alkynes, sulfur transfer reagents) step1 Assembly of the Polyne Chain start->step1 step2 Formation of the Dithiol Precursor step1->step2 step3 Oxidative Cyclization to form 1,2-Dithiin Ring step2->step3 end Thiarubrine Analog step3->end

Caption: Generalized workflow for the synthesis of thiarubrine analogs.

Structure-Activity Relationship (SAR) Insights from Related Compounds

In the absence of extensive SAR data for thiarubrine analogs, we can infer potential relationships from studies on other bioactive polyynes and sulfur-containing heterocycles.

  • Polyyne Chain Length and Rigidity : In many classes of polyynes, the length of the conjugated system influences both the potency and the spectrum of biological activity. Increased conjugation can enhance light absorption, which is critical for photosensitized activity. The rigidity of the polyyne chain is also thought to play a role in how the molecule interacts with its biological target.

  • Substitution on the Polyne Chain : The addition of various functional groups to the polyyne chain can significantly impact activity. For instance, the introduction of polar groups may alter solubility and cell permeability, while bulky substituents could influence target binding through steric effects.

  • The 1,2-Dithiin Ring : This sulfur-containing ring is a key feature of thiarubrines. In related compounds, the presence and nature of sulfur-containing heterocycles are often critical for bioactivity. Modifications to this ring, such as altering the oxidation state of the sulfur atoms or changing the ring size, would likely have a profound effect on the biological profile. It is hypothesized that the dithiin ring may be involved in redox cycling or may act as a leaving group upon activation to generate a reactive species.

The following diagram illustrates a logical relationship for considering SAR in thiarubrine analogs.

SAR_Logic Thiarubrine_Core Thiarubrine Scaffold Dithiin_Ring 1,2-Dithiin Ring Modification Thiarubrine_Core->Dithiin_Ring Terminal_Group Terminal Group Modification Thiarubrine_Core->Terminal_Group Polyne_Chain Polyne_Chain Thiarubrine_Core->Polyne_Chain Polyyne_Chain Polyyne Chain Modification Chain_Length Chain Length Polyyne_Chain->Chain_Length Chain_Substitution Substitution Polyyne_Chain->Chain_Substitution Ring_Size Ring Size Dithiin_Ring->Ring_Size Sulfur_Oxidation Sulfur Oxidation State Dithiin_Ring->Sulfur_Oxidation Alkyl_Substituents Alkyl/Aryl Groups Terminal_Group->Alkyl_Substituents Polar_Groups Polar Functional Groups Terminal_Group->Polar_Groups

Caption: Key structural features for SAR studies of thiarubrine analogs.

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the biological activity of antimicrobial and cytotoxic compounds, which would be applicable to the study of thiarubrine analogs.

A. Minimum Inhibitory Concentration (MIC) Assay for Antibacterial and Antifungal Activity

  • Preparation of Microbial Inoculum : A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions : The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation : Each well containing the compound dilution is inoculated with the microbial suspension. Positive (microbe only) and negative (broth only) controls are included. The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC : The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

B. MTT Assay for Cytotoxicity

  • Cell Culture : Human cancer cell lines (e.g., HeLa, A549) or normal cell lines are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding : Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment : The culture medium is replaced with fresh medium containing various concentrations of the test compounds, and the cells are incubated for a further 24-72 hours.

  • MTT Addition : The medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in serum-free medium is added to each well. The plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading : The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Calculation of IC50 : The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

The following diagram illustrates a typical experimental workflow for screening and evaluating new chemical entities like thiarubrine analogs.

Experimental_Workflow start Synthesis of Thiarubrine Analogs primary_screening Primary Screening (e.g., Antimicrobial, Cytotoxicity) start->primary_screening hit_id Hit Identification (Active Compounds) primary_screening->hit_id secondary_assays Secondary Assays (e.g., Spectrum of Activity, Mechanism of Action) hit_id->secondary_assays sar_analysis Structure-Activity Relationship Analysis secondary_assays->sar_analysis lead_optimization Lead Optimization (Synthesis of Focused Analogs) sar_analysis->lead_optimization Design-Make-Test Cycle in_vivo In Vivo Studies sar_analysis->in_vivo lead_optimization->primary_screening

Caption: Experimental workflow for the discovery of bioactive thiarubrine analogs.

Conclusion and Future Directions

While the therapeutic potential of thiarubrines is evident from the potent activity of this compound, the exploration of their synthetic analogs is still in its infancy. This guide highlights the significant opportunities for research in this area. Future studies should focus on the systematic synthesis of thiarubrine analogs with modifications to the polyyne chain, the dithiin ring, and terminal functional groups. The resulting compounds should be evaluated in a battery of biological assays to establish clear and quantitative structure-activity relationships. Such studies will be crucial for unlocking the full therapeutic potential of this unique class of natural products.

Safety Operating Guide

Prudent Disposal of Thiarubrine A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

The proper disposal of Thiarubrine A, a potent bioactive compound, is critical for ensuring laboratory safety and environmental protection. As specific safety data for this compound is not extensively available, it must be handled as a potentially hazardous substance. The following procedures are based on established best practices for the management of novel or uncharacterized chemical entities.

Core Safety and Handling Protocols

Before beginning any work with this compound, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. All handling should be conducted by personnel trained in the management of hazardous chemicals.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.

  • Body Protection: A lab coat should be worn to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be contained within a fume hood, a respirator may be necessary.

Engineering Controls:

  • All manipulations of this compound should be performed in a certified chemical fume hood to prevent inhalation of any airborne particles.

Summary of Key Chemical and Safety Information
PropertyValue
Molecular Formula C₁₃H₈S₂[1]
Molecular Weight 228.34 g/mol [1]
Physical Appearance (Assumed) Solid
Known Biological Activity Antibiotic[2], Potentially Anthelmintic
Toxicity Toxicological properties have not been thoroughly investigated. Treat as a hazardous substance.[3]
Primary Hazards Unknown. Assume it may be toxic if ingested, inhaled, or absorbed through the skin. Its bioactive nature warrants careful handling to avoid unintended biological effects.
Storage Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, segregated from incompatible materials.[4]
Incompatibilities Unknown. Avoid contact with strong oxidizing agents.

Step-by-Step Disposal Procedures for this compound

The recommended disposal method for this compound is through a licensed chemical waste management company. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[5][6]

Waste Identification and Segregation
  • Classify: Treat all unused, expired, or contaminated this compound as hazardous chemical waste.

  • Segregate: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[7] Use a dedicated and clearly labeled waste container.

Container Management
  • Selection: Use a chemically compatible, leak-proof container with a secure lid. For solid waste, a wide-mouth container is preferable.[7]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any known or suspected hazards. The accumulation start date should also be clearly visible.[5]

Waste Accumulation and Storage
  • Solid Waste:

    • Bulk Powder: Unused or expired solid this compound should be placed directly into the designated hazardous waste container.

    • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing boats, and pipette tips, must be collected in a sealed bag or container and disposed of as solid chemical waste.[7]

  • Liquid Waste (Solutions):

    • If this compound is dissolved in a solvent, it must be disposed of in the appropriate solvent waste stream (e.g., halogenated or non-halogenated).[7] The container should be labeled with "this compound" and the solvent name.

  • Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area with secondary containment to prevent spills.[5]

Final Disposal
  • Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.[8] The most common disposal method for such compounds is high-temperature incineration.

  • Documentation: Maintain a detailed log of the amount of this compound waste generated, the date of generation, and the date of transfer for disposal.

Experimental Protocols

As no specific experimental protocols for the disposal of this compound were found, the following general protocol for handling a novel solid compound for disposal is provided.

Protocol: Preparation of Solid this compound Waste for Disposal

  • Ensure all required PPE is correctly worn and that all operations are conducted within a chemical fume hood.

  • Carefully weigh the amount of solid this compound waste to be disposed of and record it in the laboratory waste log.

  • Using a dedicated scoop or spatula, transfer the solid waste into a pre-labeled, compatible hazardous waste container.

  • If disposing of contaminated labware (e.g., weighing paper, gloves), place these items into a separate, sealed plastic bag labeled "Solid Waste Contaminated with this compound" and then place the bag into the main solid waste container.

  • Securely close the lid of the hazardous waste container.

  • Wipe down the exterior of the waste container with an appropriate solvent to decontaminate the surface. Dispose of the wipe as contaminated solid waste.

  • Store the container in the designated hazardous waste accumulation area.

  • Update the waste inventory log with the added amount.

  • Once the container is full or has been in accumulation for the maximum allowable time per institutional policy, contact the EHS office for pickup.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste_management Waste Management cluster_disposal Final Disposal start Start: this compound Waste Generation ppe Don Appropriate PPE start->ppe Step 1 fume_hood Work in Chemical Fume Hood ppe->fume_hood Step 2 segregate Segregate Waste fume_hood->segregate Step 3 label_container Label Waste Container segregate->label_container Step 4 accumulate Accumulate Waste in Designated Area label_container->accumulate Step 5 contact_ehs Contact EHS for Pickup accumulate->contact_ehs Step 6 incineration Professional Incineration contact_ehs->incineration Step 7 end End: Disposal Complete incineration->end Step 8

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling Thiarubrine A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of novel compounds like Thiarubrine A is paramount to both personal safety and experimental integrity. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound, a naturally occurring sulfur-containing polyyne with known photosensitivity. Given the limited availability of a specific Safety Data Sheet (SDS), this guidance is based on the chemical properties of this compound and general best practices for handling photosensitive and potentially toxic substances.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile GlovesWear two pairs of powder-free nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. Change the outer glove immediately upon contamination.
Body Protection Laboratory CoatA long-sleeved, knee-length lab coat is required. Ensure it is fully buttoned.
Eye/Face Protection Safety GogglesChemical splash goggles are mandatory at all times.
Face ShieldIn addition to goggles, a face shield is required when there is a risk of splashes or when handling larger quantities of the compound.
Respiratory Protection Fume HoodAll handling of this compound, especially in its solid form or when preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Quantitative Data Summary

Due to the lack of a publicly available, comprehensive SDS for this compound, specific quantitative toxicity and exposure limit data are not available. Researchers must proceed with the assumption that the compound is highly potent and potentially toxic. The following table highlights the key quantitative data that should be determined and utilized once available.

Data PointValueSignificance
LD50 (Lethal Dose, 50%) Not AvailableIndicates the lethal dose for 50% of a test population. Crucial for understanding acute toxicity.
Permissible Exposure Limit (PEL) Not AvailableThe maximum or time-weighted average concentration of a substance to which a worker can be exposed without adverse health effects.
Solubility Not AvailableImportant for preparing solutions and for decontamination procedures.
Decomposition Temperature Not AvailableIndicates the temperature at which the compound begins to break down, which could release hazardous byproducts.[1]

Operational Plan for Handling this compound

A detailed operational plan is critical to ensure the safe and effective use of this compound in a laboratory setting.

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the shipping container for any signs of damage or leakage.

  • Labeling : Ensure the container is clearly labeled with the compound name, date of receipt, and appropriate hazard warnings (e.g., "Photosensitive," "Handle with Caution").

  • Storage : Store this compound in a cool, dark, and dry place.[2] Use amber vials or wrap containers in aluminum foil to protect from light.[3][4][5]

Preparation of Solutions
  • Controlled Environment : All manipulations of solid this compound must be performed in a chemical fume hood.

  • Weighing : Use a dedicated, clean weighing vessel. Tare the balance with the vessel before adding the compound to minimize handling time.

  • Dissolving : Add the solvent to the solid slowly to avoid splashing. If sonication is required, ensure the container is sealed.

  • Light Protection : Work in a dimly lit area or use a dark box during preparation.[3] All solution containers must be opaque or wrapped in foil.[2][4][5]

Experimental Use
  • Personal Protective Equipment : Don all required PPE before beginning any experimental work.

  • Light Sensitivity : Conduct all experimental steps involving this compound under subdued lighting.[3] Protect samples from ambient light at all times using opaque containers or foil.[4][5]

  • Spill Management : In the event of a spill, immediately alert others in the area. Use a chemical spill kit to absorb the material. All cleanup materials must be treated as hazardous waste.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and potential exposure.

  • Waste Segregation : All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste : All liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.

  • Decontamination : Decontaminate all non-disposable glassware and equipment that has come into contact with this compound. The appropriate decontamination procedure will depend on the solvent used and should be determined before beginning work.

  • Final Disposal : All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations for chemical waste. As this compound is a sulfur-containing organic compound, it may require specific disposal protocols to prevent the release of sulfur compounds into the environment.[6][7]

Visualizations

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal a Receive and Inspect Shipment b Store in Cool, Dark, Dry Place a->b c Don Full PPE b->c d Weigh Solid in Fume Hood c->d e Prepare Solution in Dim Light d->e f Conduct Experiment (Protect from Light) e->f g Record Observations f->g h Segregate Solid and Liquid Waste f->h g->h i Decontaminate Glassware h->i j Dispose via EHS Office i->j

Caption: Workflow for the safe handling and disposal of this compound.

Hypothetical Signaling Pathway for this compound

G ThiarubrineA This compound CellMembrane Cell Membrane ThiarubrineA->CellMembrane ROS Reactive Oxygen Species (ROS) (Light-Activated) CellMembrane->ROS Light MAPK_Pathway MAPK Pathway ROS->MAPK_Pathway NFkB_Pathway NF-kB Pathway ROS->NFkB_Pathway Apoptosis Apoptosis MAPK_Pathway->Apoptosis Inflammation Inflammatory Response NFkB_Pathway->Inflammation

Caption: Hypothetical signaling pathway for this compound's light-activated cytotoxicity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.